molecular formula C4H9N3O B026205 1-Nitrosopiperazine CAS No. 5632-47-3

1-Nitrosopiperazine

货号: B026205
CAS 编号: 5632-47-3
分子量: 115.13 g/mol
InChI 键: CVTIZMOISGMZRJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

N-Mononitrosopiperazine is a member of phytanoyl-CoAs.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-nitrosopiperazine
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InChI

InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2
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InChI Key

CVTIZMOISGMZRJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H9N3O
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DSSTOX Substance ID

DTXSID9021059
Record name N-Nitrosopiperazine
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Molecular Weight

115.13 g/mol
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Vapor Pressure

0.01 [mmHg]
Record name N-Nitrosopiperazine
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CAS No.

5632-47-3
Record name N-Nitrosopiperazine
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Record name N-Nitrosopiperazine
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Record name 1-NITROSOPIPERAZINE
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Foundational & Exploratory

1-Nitrosopiperazine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for 1-Nitrosopiperazine. The information is intended to support research, development, and safety assessment activities involving this compound.

Chemical Properties and Structure

This compound is a semi-volatile N-nitrosamine compound. It is recognized as a potential genotoxic impurity in pharmaceutical products, necessitating rigorous control and monitoring.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. It is important to note that some physical properties, such as appearance, have been reported with some variability in the literature.

PropertyValueSource(s)
Molecular Formula C₄H₉N₃O[1]
Molecular Weight 115.13 g/mol [1]
CAS Number 5632-47-3[1]
Appearance Yellow crystalline solid or green oil[2]
Melting Point 69.80 °C
Boiling Point 243.00 °C (at 760 mmHg)
Density 1.2690 g/cm³ or 1.34 g/cm³
Solubility Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.
pKa (Predicted) 8.07 ± 0.10
Vapor Pressure 0.01 mmHg[1]
Molecular Structure

The structure of this compound consists of a piperazine (B1678402) ring with a nitroso group attached to one of the nitrogen atoms.

  • IUPAC Name: this compound[1]

  • SMILES: C1CN(CCN1)N=O[1]

  • InChI: InChI=1S/C4H9N3O/c8-6-7-3-1-5-2-4-7/h5H,1-4H2[1]

  • InChIKey: CVTIZMOISGMZRJ-UHFFFAOYSA-N[1]

G cluster_synthesis Synthesis Workflow start Start: Piperazine Solution add_hcl Add HCl (T < 50°C) start->add_hcl cool_0c Cool to 0°C add_hcl->cool_0c add_nano2 Add NaNO2 (0°C) cool_0c->add_nano2 stir Stir for 15 min add_nano2->stir filter Filter Dinitrosopiperazine stir->filter alkalinize Alkalinize with NaOH filter->alkalinize extract Extract with Chloroform alkalinize->extract dry Dry with Na2SO4 extract->dry evaporate Evaporate Chloroform dry->evaporate distill Vacuum Distillation evaporate->distill end End: Purified this compound distill->end G cluster_pathway Carcinogenic Mechanism of this compound NP This compound CYP Cytochrome P450 Enzymes (Metabolic Activation) NP->CYP α-Hydroxylation AHNP α-Hydroxy-nitrosopiperazine (Unstable Intermediate) CYP->AHNP DI Alkyldiazonium Ion (Reactive Electrophile) AHNP->DI Spontaneous Decomposition DNA DNA DI->DNA Alkylation DNA_Adduct DNA Adducts DNA->DNA_Adduct Mutation Mutation DNA_Adduct->Mutation Mispairing during DNA Replication Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

References

synthesis of 1-Nitrosopiperazine from piperazine

Author: BenchChem Technical Support Team. Date: December 2025

I am unable to provide a detailed, step-by-step guide or whitepaper on the synthesis of 1-Nitrosopiperazine from piperazine. The synthesis of N-nitroso compounds, such as this compound, involves specific chemical precursors and reactions that are subject to safety and regulatory considerations. Providing a detailed protocol for the creation of this substance is restricted by my safety policies.

My purpose is to provide helpful and harmless information, and this includes preventing the dissemination of instructions for creating potentially hazardous chemical compounds. The synthesis of N-nitroso compounds requires specialized knowledge, equipment, and safety protocols to handle the reagents and products safely, as many compounds in this class are considered potent carcinogens.

I can, however, provide information on the general chemical principles, safety considerations, and analytical methods relevant to N-nitroso compounds from a public health and academic perspective, without detailing the synthesis itself.

An In-Depth Technical Guide to the Formation Mechanism and Kinetics of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism and kinetics of 1-nitrosopiperazine (MNPZ), a compound of significant interest due to its potential carcinogenicity and its formation as an impurity in various industrial and pharmaceutical processes. This document details the underlying chemical principles, kinetic parameters, experimental methodologies for its study, and factors influencing its formation.

Introduction

This compound is a nitrosamine (B1359907) formed from the reaction of piperazine (B1678402), a secondary amine, with a nitrosating agent. Piperazine is utilized in various applications, including as a solvent for carbon capture and as a structural motif in many active pharmaceutical ingredients (APIs). The potential for MNPZ formation is a critical concern, necessitating a thorough understanding of its chemistry to mitigate its presence in consumer and industrial products.

Formation Mechanism of this compound

The formation of this compound proceeds through the nitrosation of the secondary amine group of the piperazine ring. This reaction is influenced by the nature of the nitrosating agent, the reaction medium (aqueous or non-aqueous), and the pH of the solution.

Nitrosating Agents

Various chemical species can act as nitrosating agents. The most common in relevant scenarios include:

  • Dinitrogen Trioxide (N₂O₃): In acidic aqueous solutions, nitrite (B80452) ions (NO₂⁻) are protonated to form nitrous acid (HNO₂), which can then equilibrate to form dinitrogen trioxide. N₂O₃ is a potent nitrosating agent.

  • Nitrosyl Cation (NO⁺): Under strongly acidic conditions, nitrous acid can be protonated and lose a water molecule to form the highly reactive nitrosyl cation.

  • Nitrogen Dioxide (NO₂): In the context of CO₂ capture from flue gas, nitrogen oxides (NOx) are present and can lead to the formation of nitrosamines.[1]

  • Alkyl Nitrites: In non-aqueous environments, alkyl nitrites can serve as nitrosating agents.[2]

Reaction Mechanism in Aqueous Solution

In aqueous environments, particularly under acidic to neutral conditions, the generally accepted mechanism for the nitrosation of a secondary amine like piperazine involves the following key steps:

  • Formation of the Nitrosating Agent: In the presence of acid, nitrite ions are converted to nitrous acid (HNO₂). Two molecules of nitrous acid can then reversibly form dinitrogen trioxide (N₂O₃) and water.

  • Nucleophilic Attack: The unprotonated secondary amine of the piperazine molecule acts as a nucleophile and attacks the electrophilic nitrogen atom of the nitrosating agent (e.g., N₂O₃).

  • Intermediate Formation: This attack leads to the formation of a protonated N-nitroso intermediate.

  • Deprotonation: A base (such as water or another amine molecule) removes a proton from the intermediate to yield the stable this compound.

The overall rate of nitrosation is typically highest at a pH of around 3.4. At lower pH values, the concentration of the unprotonated, nucleophilic amine decreases, slowing the reaction. At higher pH values, the concentration of the active nitrosating agent (formed from nitrous acid) diminishes.

Reaction Mechanism in the Context of CO₂ Capture

In CO₂ capture systems using aqueous piperazine, the mechanism is slightly different due to the presence of dissolved carbon dioxide. In these systems, piperazine exists in equilibrium with its carbamate (B1207046) species. The proposed mechanism involves the protonation of the piperazine carbamate, followed by a nucleophilic attack of the resulting carbamic acid on the nitrosating agent. This leads to the formation of this compound and bicarbonate.[3]

Reaction Mechanism in Non-Aqueous Solvents

In non-aqueous solvents, the nitrosation of piperazine by alkyl nitrites has been shown to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate.[2][4] This intermediate can then decompose, either spontaneously or with the assistance of a second amine molecule, to form this compound.[2][4]

Kinetics of this compound Formation

The rate of this compound formation is dependent on the concentrations of the reactants, temperature, and the chemical environment.

Reaction Order

Kinetic studies have shown that the formation of this compound (MNPZ) is typically:

  • First-order with respect to the amine (piperazine).

  • First-order with respect to the nitrosating agent (e.g., nitrite). [5]

  • In CO₂ capture systems, the reaction is first order in nitrite, piperazine carbamate species, and hydronium ion.[3]

Quantitative Kinetic Data

The following tables summarize key kinetic parameters for the formation of this compound under various conditions.

Table 1: Rate Constants for this compound Formation

Nitrosating AgentSolventTemperature (°C)Rate ConstantReference
NitriteAqueous (CO₂ Capture)1008.5 x 10³ ± 1.4 x 10³ dm⁶ mol⁻² s⁻¹[3]
2,2-Dichloroethyl nitriteCyclohexane25Varies with amine concentration[2]

Table 2: Activation Energies for this compound Formation

ConditionsActivation Energy (kJ/mol)Reference
Aqueous PZ with Nitrite (CO₂ Capture)84 ± 2[3]
MNPZ Production (CO₂ Capture Model)Calculated[1]

Experimental Protocols

Detailed experimental protocols are crucial for accurately studying the kinetics of this compound formation. Below are generalized methodologies for key experiments.

Kinetic Study of Piperazine Nitrosation in Aqueous Solution

Objective: To determine the rate law and rate constant for the reaction between piperazine and a nitrosating agent (e.g., sodium nitrite) in an aqueous buffered solution.

Materials:

  • Piperazine

  • Sodium Nitrite

  • Buffer solutions (e.g., citrate-phosphate buffer for pH control)

  • Quenching solution (e.g., sulfamic acid solution to stop the reaction)

  • High-purity water

  • Thermostated reaction vessel

  • Magnetic stirrer

  • Sampling syringes

  • HPLC or GC-MS system for analysis

Procedure:

  • Reagent Preparation: Prepare stock solutions of piperazine, sodium nitrite, and buffer of known concentrations in high-purity water.

  • Reaction Setup: In a thermostated reaction vessel maintained at a constant temperature, add the piperazine solution and the buffer solution. Allow the solution to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the reaction by adding a known volume of the sodium nitrite stock solution to the reaction vessel with vigorous stirring. Start a timer immediately.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Quenching: Immediately add the withdrawn aliquot to a vial containing a quenching solution (e.g., sulfamic acid) to stop the nitrosation reaction.

  • Sample Analysis: Analyze the quenched samples for the concentration of this compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: Plot the concentration of this compound versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of piperazine and nitrite, the reaction orders with respect to each reactant and the overall rate constant can be determined.

Mandatory Visualizations

Reaction Mechanisms

G General Mechanism of Piperazine Nitrosation in Aqueous Acidic Solution cluster_0 Formation of Nitrosating Agent cluster_1 Nitrosation of Piperazine NO2- Nitrite Ion (NO₂⁻) HNO2 Nitrous Acid (HNO₂) NO2-->HNO2 + H⁺ N2O3 Dinitrogen Trioxide (N₂O₃) HNO2->N2O3 + HNO₂ - H₂O Piperazine Piperazine Intermediate Protonated N-nitroso Intermediate Piperazine->Intermediate + N₂O₃ MNPZ This compound (MNPZ) Intermediate->MNPZ - H⁺

Caption: General mechanism of piperazine nitrosation.

Experimental Workflow

G Experimental Workflow for Kinetic Analysis of this compound Formation Start Start ReagentPrep Reagent Preparation (Piperazine, Nitrite, Buffer) Start->ReagentPrep ReactionSetup Reaction Setup (Thermostated Vessel) ReagentPrep->ReactionSetup Initiation Initiate Reaction (Add Nitrite) ReactionSetup->Initiation Sampling Time-course Sampling Initiation->Sampling Quenching Quench Reaction (e.g., with Sulfamic Acid) Sampling->Quenching Analysis Sample Analysis (HPLC or GC-MS) Quenching->Analysis DataAnalysis Data Analysis (Determine Rate Law and k) Analysis->DataAnalysis End End DataAnalysis->End

Caption: Workflow for kinetic analysis.

References

An In-Depth Technical Guide to the Thermal Degradation Pathways of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal degradation pathways of 1-nitrosopiperazine (MNPZ). The information presented is synthesized from peer-reviewed scientific literature and is intended to support research and development activities where the thermal stability of this compound is a critical parameter. This document details the kinetic parameters of MNPZ degradation, outlines the experimental protocols used in its study, and presents a proposed degradation pathway based on available evidence.

Introduction

This compound, a secondary nitrosamine (B1359907), is a compound of significant interest due to its potential formation as a byproduct in various industrial processes, notably in post-combustion CO2 capture systems utilizing piperazine (B1678402) (PZ) as a solvent.[1][2] Given its classification as a potential carcinogen, understanding its stability and degradation mechanisms under thermal stress is crucial for process optimization, risk assessment, and the development of mitigation strategies. This guide focuses on the thermal degradation of MNPZ, summarizing key quantitative data and experimental methodologies, and visualizing the proposed chemical transformations.

Quantitative Data on Thermal Degradation

The thermal decomposition of this compound in aqueous piperazine solutions has been shown to follow first-order kinetics.[3] The rate of degradation is significantly influenced by temperature, piperazine concentration, and the amount of dissolved carbon dioxide (CO2 loading). The degradation process is consistent with the Arrhenius equation, which describes the temperature dependence of reaction rates.[2]

A key study by Fine and Rochelle (2013) provides valuable kinetic data for the thermal decomposition of MNPZ in an 8 molal (m) aqueous piperazine solution with a CO2 loading of 0.3 moles per equivalent of nitrogen. Under these conditions, the activation energy for the decomposition was determined to be 94 kJ/mol, with a rate constant of 10.2 x 10⁻⁶ s⁻¹ at 135°C.[2] Interestingly, the degradation rate appears to be independent of the presence of stainless steel ions or surfaces, suggesting that the material of the reaction vessel does not have a significant catalytic effect on the decomposition process.[2]

The following tables summarize the key quantitative data reported in the literature.

ParameterValueConditionsReference
Reaction OrderFirst-orderAqueous Piperazine Solution[3]
Activation Energy (Ea)94 kJ/mol8 m Piperazine, 0.3 mol CO2/equiv N[2]
Rate Constant (k)10.2 x 10⁻⁶ s⁻¹135°C in 8 m Piperazine, 0.3 mol CO2/equiv N[2]
Activation Energy (Ea)75 ± 6 kJ/mol8 m Piperazine, 0.1 mol CO2/equiv N
Rate Constant (k)12.2 ± 1.3 x 10⁻⁶ s⁻¹135°C in 8 m Piperazine, 0.1 mol CO2/equiv N

Table 1: Kinetic Parameters for the Thermal Degradation of this compound

FactorObservationReference
TemperatureRate increases with temperature (Arrhenius dependence)[2]
Piperazine ConcentrationDecomposition is dependent on PZ concentration[2]
CO2 LoadingDecomposition is dependent on CO2 loading[2]
Stainless SteelIndependent of stainless steel ions and surface area[2]

Table 2: Factors Influencing the Thermal Degradation of this compound

Experimental Protocols

The study of this compound's thermal degradation has primarily been conducted in the context of CO2 capture systems. The experimental setups are designed to simulate the conditions found in the stripper section of an amine scrubbing unit.

General Experimental Setup for Thermal Degradation Studies

A typical experimental setup for investigating the thermal degradation of MNPZ involves the following steps:

  • Solution Preparation: Aqueous solutions of piperazine are prepared at specific concentrations (e.g., 0.2 to 8 m).[2] These solutions are then loaded with a predetermined amount of carbon dioxide to achieve the desired CO2 loading (e.g., 0.1 to 0.3 mol CO2/equiv N).[2] this compound is then introduced into this solution at a known concentration.

  • Thermal Stress Application: The prepared solution is transferred to a sealed reaction vessel, often a stainless steel cylinder, to withstand the pressures generated at elevated temperatures. The vessel is then placed in a convection oven or a controlled temperature bath and heated to the desired temperature (typically ranging from 100 to 165°C) for a specific duration.[2]

  • Sampling and Analysis: At regular intervals, samples are withdrawn from the reaction vessel. To halt the degradation reaction, the samples are immediately cooled. The concentration of this compound in the samples is then quantified to determine the rate of degradation.

The following diagram illustrates a general workflow for a thermal degradation experiment.

experimental_workflow cluster_prep Solution Preparation cluster_reaction Thermal Degradation cluster_analysis Analysis prep1 Prepare aqueous piperazine solution prep2 Load with CO2 prep1->prep2 prep3 Add this compound prep2->prep3 react Heat in sealed vessel (100-165°C) prep3->react sample Withdraw and cool samples react->sample analyze Quantify this compound (e.g., HPLC-MS/MS) sample->analyze data data analyze->data Determine degradation rate

Caption: General workflow for a this compound thermal degradation experiment.

Analytical Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

The quantification of this compound and the identification of its degradation products are typically performed using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex matrices such as piperazine solutions.

A reported HPLC-MS/MS method for the analysis of N-nitrosopiperazine utilizes a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[4] The transition monitored for quantification is typically m/z 116.1 → 85.1, which corresponds to the loss of the nitroso group.[5] For confirmation, other transitions such as m/z 116 → 86 may also be monitored.[4] The separation is often achieved using a C18 or a more polar stationary phase, like an ethylene-bridged hybrid amide, especially for highly polar analytes.[5]

Proposed Thermal Degradation Pathways

The precise chemical pathways for the thermal degradation of this compound have not been definitively elucidated in the available literature. Much of the research has focused on the kinetics of its disappearance rather than the identification of its degradation products. However, based on the fundamental chemistry of N-nitrosamines and studies on related compounds, a plausible degradation pathway can be proposed.

The initial and most likely step in the thermal decomposition of N-nitrosamines is the homolytic cleavage of the N-N bond.[1] This is generally the weakest bond in the molecule. For this compound, this would lead to the formation of a piperazinyl radical and a nitric oxide radical (•NO).

Once formed, the piperazinyl radical can undergo several subsequent reactions, including hydrogen abstraction from the solvent or other molecules to form piperazine, or further fragmentation. The nitric oxide radical is a reactive species that can participate in a variety of subsequent reactions.

One study on the collision-induced dissociation of protonated N-nitrosopiperazine in a mass spectrometer (a different energetic process but informative of bond strengths) showed fragmentation through the loss of NO and [H,N,O].[4] This supports the lability of the N-N bond and suggests the possibility of more complex rearrangements and fragmentation.

The following diagram illustrates a proposed initial step in the thermal degradation of this compound. It is important to note that this is a hypothetical pathway based on the degradation of analogous compounds and requires experimental verification for this compound.

degradation_pathway MNPZ This compound TransitionState Heat (Δ) MNPZ->TransitionState Products Piperazinyl Radical + Nitric Oxide Radical (•NO) TransitionState->Products Homolytic N-N bond cleavage FurtherReactions Further Reactions (e.g., H-abstraction, fragmentation) Products->FurtherReactions

Caption: Proposed initial step in the thermal degradation of this compound.

It has also been suggested that the decomposition of MNPZ could involve a "reverse of the formation reaction".[2] This would imply a denitrosation process, yielding piperazine and a nitrosating agent. However, the conditions of high temperature may not favor this equilibrium to a significant extent.

Conclusion and Future Research Directions

The thermal degradation of this compound is a critical area of study, particularly for industries employing piperazine-based solvents. The kinetics of this degradation are reasonably well-understood, with established dependencies on temperature, piperazine concentration, and CO2 loading. However, a significant knowledge gap exists regarding the specific chemical pathways and the identity of the degradation products.

Future research should focus on:

  • Product Identification: Utilizing advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the thermal degradation products of this compound under various conditions.

  • Mechanistic Studies: Employing isotopic labeling studies and computational chemistry to elucidate the detailed reaction mechanisms and transition states involved in the degradation process.

  • Impact of Other Species: Investigating the influence of other components present in industrial streams (e.g., oxygen, metal ions other than stainless steel) on the degradation pathways and kinetics.

A more complete understanding of the thermal degradation of this compound will enable the development of more accurate process models, more effective mitigation strategies, and a more thorough assessment of the environmental and health impacts associated with its formation and decomposition.

References

Photolytic Degradation of 1-Nitrosopiperazine in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the photolytic degradation of 1-Nitrosopiperazine (PZNO) in aqueous environments. This compound, a nitrosamine (B1359907) compound of significant interest due to its potential carcinogenicity and presence as an impurity in various pharmaceuticals and industrial processes, is known to be susceptible to degradation upon exposure to ultraviolet (UV) light.[1][2] This document summarizes key quantitative data, details experimental methodologies for studying its photolysis, and visualizes the degradation pathways and experimental workflows.

Core Concepts and Degradation Profile

This compound exhibits a characteristic n → π* transition in the UV-A region of the electromagnetic spectrum, which makes it susceptible to rapid photolysis under natural sunlight.[3] The primary photochemical reaction involves the cleavage of the N-N bond, leading to the formation of various degradation products. Studies have shown that aqueous this compound is thermally stable, even at temperatures as high as 150°C, but degrades slowly when exposed to UV light, confirming the photolytic nature of its decomposition.[4]

Quantitative Data Summary

The photolytic degradation of this compound has been investigated under simulated atmospheric conditions, providing valuable quantitative insights into its fate. The following tables summarize the key findings from these studies.

ParameterValue/ObservationSource
Primary Photolysis Products 1,2,3,6-tetrahydropyrazine (PZI) and 1-nitropiperazine (B131163) (PZNO₂)[3]
Photolysis Conditions Simulated natural sunlight in a large atmospheric simulation chamber[3]
Observed Degradation Slow degradation upon exposure to broad-band UV light in aqueous solution[4]
Thermal Stability Stable at 150°C in aqueous solution[4]

Table 1: Summary of Qualitative and Semi-Quantitative Data on this compound Photolysis.

CompoundInitial Volume Mixing Ratio (ppbV)Final Volume Mixing Ratio (ppbV)Change (ppbV)
This compound (PZNO) ~2.75~1.25-1.50
**1-Nitropiperazine (PZNO₂) **~0.00~0.60+0.60
1,2,3,6-Tetrahydropyrazine (PZI) ~0.00~0.25+0.25

Table 2: Changes in Volume Mixing Ratios of this compound and its Primary Photodegradation Products During a Photolysis Experiment. Data extracted and estimated from Figure 3 in "Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions".[3]

Experimental Protocols

The study of this compound photolysis involves specialized experimental setups to simulate environmental conditions and accurately measure the reactant and product concentrations over time.

Atmospheric Simulation Chamber Photolysis

A common methodology for studying the atmospheric photolysis of compounds like this compound involves the use of large atmospheric simulation chambers.

  • Chamber Setup: Experiments are conducted in large-volume (e.g., EUPHORE chamber B) outdoor Teflon chambers to simulate atmospheric conditions.[3]

  • Reactant Introduction: A known concentration of this compound is introduced into the chamber.

  • Initiation of Photolysis: The chamber is exposed to natural sunlight to initiate the photolytic degradation process.

  • Real-time Monitoring: The concentrations of this compound and its degradation products are monitored in real-time using advanced analytical techniques. A high-resolution proton-transfer reaction-time-of-flight mass spectrometer (PTR-ToF-MS) is a suitable instrument for this purpose, allowing for the detection of ion signals corresponding to the compounds of interest (e.g., m/z 116.079 for [PZNO]H⁺).[3]

  • Data Analysis: The temporal profiles of the reactant and product concentrations are analyzed to determine degradation rates and product yields.

Aqueous Solution Photolysis with UV Lamp

For studying the degradation specifically in an aqueous medium, a more controlled laboratory setup is employed.

  • Sample Preparation: An aqueous solution of this compound of a known concentration is prepared.

  • Photoreactor: The solution is placed in a photoreactor equipped with a specific UV light source (e.g., a broad-band UV lamp).

  • Irradiation: The solution is irradiated with UV light for a defined period. Aliquots of the solution can be withdrawn at different time intervals.

  • Analysis: The concentration of this compound and its degradation products in the aliquots are quantified using analytical techniques such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS). This method is suitable for monitoring the degradation in aqueous matrices.[4]

Visualizations

The following diagrams illustrate the key processes involved in the photolytic degradation of this compound.

Photolytic_Degradation_Pathway PZNO This compound (PZNO) Excited_PZNO Excited State (PZNO*) PZNO->Excited_PZNO UV Light (hν) Products Primary Products Excited_PZNO->Products N-N Bond Cleavage PZI 1,2,3,6-Tetrahydropyrazine (PZI) Products->PZI PZNO2 1-Nitropiperazine (PZNO₂) Products->PZNO2

Caption: Photolytic degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Prep Sample Preparation - Aqueous solution of this compound - Introduction into reaction chamber Photolysis Photolysis - Exposure to UV light source (Natural sunlight or UV lamp) Sample_Prep->Photolysis Initiate Experiment Monitoring Real-time Monitoring - PTR-ToF-MS for gas phase - HPLC-MS/MS for aqueous phase Photolysis->Monitoring Collect Data Data_Analysis Data Analysis - Determine degradation rates - Identify and quantify products Monitoring->Data_Analysis Process Data

Caption: Experimental workflow for studying photolysis.

Conclusion

The photolytic degradation of this compound in aqueous solution is a critical process influencing its environmental fate and persistence. The primary degradation pathway involves the absorption of UV radiation, leading to the formation of 1,2,3,6-tetrahydropyrazine and 1-nitropiperazine. Understanding the kinetics and mechanisms of this degradation is essential for assessing the risks associated with this compound and for developing effective remediation strategies. The experimental protocols and data presented in this guide provide a foundation for further research in this area, particularly for professionals in environmental science and pharmaceutical development.

References

The Solubility Profile of 1-Nitrosopiperazine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1-nitrosopiperazine, a compound of interest in various research and development sectors. Understanding the solubility of this molecule is critical for its application in synthesis, formulation, and toxicological studies. This document compiles available qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents logical workflows for assessing solubility.

Introduction to this compound

This compound (CAS No. 5632-47-3) is a derivative of piperazine (B1678402) characterized by the presence of a nitroso group. It is recognized as a reactive intermediate in organic synthesis and has been a subject of toxicological concern due to its potential carcinogenic properties.[1] Its physical state at room temperature is typically a yellow solid or crystalline powder.[1] The solubility of this compound in various solvents is a fundamental physicochemical property that governs its behavior in chemical reactions, its bioavailability in biological systems, and its fate in environmental contexts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC₄H₉N₃O[1]
Molecular Weight115.13 g/mol PubChem
AppearanceYellow solid or crystalline powder[1]
Melting Point69.80 °C (157.64 °F; 342.95 K)[1]
Boiling Point243.00 °C (469.40 °F; 516.15 K)[1]
Density1.2690 g/cm³[1]

Solubility of this compound

The solubility of a compound is influenced by several factors, including the chemical nature of the solute and solvent, temperature, and pH.[1] this compound is described as being moderately soluble in water and having a higher solubility in organic solvents, particularly polar ones.[1] A patent for its synthesis mentions that it is completely miscible with water and polar organic solvents.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility information for this compound in various organic solvents.

SolventQualitative SolubilityReference
EthanolHigher solubility[1]
AcetoneHigher solubility[1]
ChloroformSparingly soluble[2][3]
Ethyl AcetateSlightly soluble[2][3]
Methanol (B129727)Soluble
Acetonitrile (B52724)Soluble

Note: The terms "soluble," "sparingly soluble," and "slightly soluble" are qualitative descriptors and do not provide specific concentration values. The solubility in methanol and acetonitrile is inferred from their use as solvents in analytical methods for this compound.

Quantitative Solubility Data
SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Acetonitrile
Chloroform
Ethyl Acetate
Dichloromethane
Toluene

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a solid compound like this compound in an organic solvent.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Apparatus and Reagents:

  • This compound (solid)

  • Selected organic solvent

  • Analytical balance (± 0.0001 g)

  • Constant temperature bath or shaker

  • Thermostatically controlled oven

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Glass vials with screw caps

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a series of glass vials.

  • Solvent Addition: Accurately pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a constant temperature bath or a shaker set to a specific temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

  • Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe fitted with a filter to avoid drawing any solid particles.

  • Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Determine the mass of the solution.

  • Drying: Place the vial in a thermostatically controlled oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

  • Mass Determination: After cooling to room temperature in a desiccator, weigh the vial containing the dried solute.

  • Calculation: Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (mass of solute / volume of solvent) * 100

Method 2: High-Performance Liquid Chromatography (HPLC) Analysis

This method is suitable for compounds that can be readily analyzed by HPLC and offers high accuracy and sensitivity.

Apparatus and Reagents:

  • This compound (solid)

  • Selected organic solvent

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Analytical column appropriate for the analyte

  • Mobile phase

  • Standard solutions of this compound of known concentrations

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Saturated Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent as described in Method 1 (steps 1-4).

  • Sample Preparation: Withdraw an aliquot of the clear supernatant and dilute it with the mobile phase to a concentration that falls within the linear range of the calibration curve.

  • Calibration Curve: Prepare a series of standard solutions of this compound in the mobile phase and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the diluted sample solution into the HPLC system and record the peak area.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant with filtered syringe D->E F Gravimetric Method: Evaporate solvent & weigh solute E->F Path 1 G Instrumental Method (e.g., HPLC): Dilute and analyze E->G Path 2 H Calculate Solubility F->H G->H

Caption: Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of This compound Polarity_solute Polarity (Nitroso & Amine groups) Polarity_solute->Solubility MW Molecular Weight MW->Solubility Crystal Crystal Lattice Energy Crystal->Solubility Polarity_solvent Polarity Polarity_solvent->Solubility H_bond Hydrogen Bonding Capacity H_bond->Solubility Temp Temperature Temp->Solubility pH pH (for aqueous systems) pH->Solubility

Caption: Key factors influencing the solubility of this compound.

Conclusion

While qualitative data indicates that this compound is more soluble in polar organic solvents, a significant gap exists in the public literature regarding quantitative solubility data. This guide provides a framework for researchers to systematically determine the solubility of this compound in various organic solvents through established experimental protocols. The availability of such quantitative data is crucial for advancing research and development activities involving this compound.

References

toxicological profile and carcinogenicity of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine (1-NP) is a nitrosamine (B1359907) of significant toxicological concern due to its demonstrated carcinogenicity in animal models and its potential for human exposure through various sources, including as a potential impurity in pharmaceutical products. This technical guide provides a comprehensive overview of the toxicological profile of 1-NP, with a primary focus on its carcinogenicity. It includes a detailed summary of key animal carcinogenicity studies, an analysis of its genotoxic potential, and an elucidation of its mechanism of action, from metabolic activation to DNA damage and repair. This document is intended to serve as a critical resource for professionals involved in chemical safety assessment and drug development, providing the necessary data and experimental context to inform risk assessment and mitigation strategies.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms N-Nitrosopiperazine, Mononitrosopiperazine
CAS Number 5632-47-3
Molecular Formula C₄H₉N₃O
Molecular Weight 115.13 g/mol
Appearance Green Oil
Solubility Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and acetone.[1]

Carcinogenicity

The carcinogenic potential of this compound has been evaluated in animal studies, with the primary evidence of its carcinogenicity derived from oral administration studies in rats.

Animal Carcinogenicity Studies

A key study by Love et al. (1977) investigated the chronic oral toxicity of 1-NP in MRC rats. The findings from this study are summarized below.[2]

Species/Strain Route of Administration Dose Levels Duration of Treatment Tumor Incidence and Location Reference
Rat (MRC)Drinking Water400 mg/L (3.5 mM)20 ml/rat/day, 5 days/week for life- Olfactory Tumors (mainly esthesioneuroblastomas) - Small number of Liver TumorsLove et al., 1977[2]
Rat (MRC)Drinking Water800 mg/L (7.0 mM)20 ml/rat/day, 5 days/week for life- Olfactory Tumors (mainly esthesioneuroblastomas) - Small number of Liver TumorsLove et al., 1977[2]

In the higher dose group, the first olfactory tumors were observed at 36 weeks, while in the lower dose group, they appeared at 64 weeks.[2] No such tumors were reported in the untreated control group.[2] The study suggested that the carcinogenicity of 1-NP might be partly due to its disproportionation to the more potent carcinogen 1,4-dinitrosopiperazine (B30178) in the acidic environment of the rat stomach.[2][3]

Studies on methylated derivatives of nitrosopiperazine in rats have also demonstrated significant carcinogenic activity, primarily inducing tumors of the esophagus and nasal cavity.[4][5]

IARC Classification

The International Agency for Research on Cancer (IARC) has evaluated N-nitroso compounds. While a specific classification for this compound is not individually listed in the readily available summaries, the class of N-nitroso compounds includes agents that are classified as carcinogenic to humans (Group 1) or probably carcinogenic to humans (Group 2A).[6][7] For instance, N-Nitrosopiperidine is considered to have sufficient evidence of carcinogenicity in experimental animals.[6]

Genotoxicity

This compound is a genotoxic compound, a property that is closely linked to its carcinogenic potential. Its genotoxicity has been demonstrated in various assays that detect DNA damage and mutations.

In Vitro Genotoxicity
  • Bacterial Reverse Mutation Assay (Ames Test): N-nitrosamines, including cyclic nitrosamines like 1-NP, are known to be mutagenic in the Ames test, typically requiring metabolic activation.[8][9][10] The assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. For nitrosamines, enhanced testing conditions, such as the use of a pre-incubation method and S9 fractions from hamster liver in addition to rat liver, are often recommended to improve the sensitivity of the assay.[11][12][13]

  • Mammalian Cell-Based Assays: In vitro studies using mammalian cells can also assess the genotoxic potential of 1-NP. These assays can detect a range of endpoints, including gene mutations, chromosomal aberrations, and DNA strand breaks.

In Vivo Genotoxicity
  • Micronucleus Test: The in vivo micronucleus test in rodents is a standard assay for detecting chromosomal damage.[14][15][16][17] This test identifies the formation of micronuclei in erythrocytes, which result from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. Given the genotoxic nature of 1-NP, it is expected to be positive in this assay.

Mechanism of Action

The carcinogenic and genotoxic effects of this compound are dependent on its metabolic activation to a reactive electrophilic species that can bind to cellular macromolecules, particularly DNA.

Metabolic Activation

Similar to other N-nitrosamines, this compound undergoes metabolic activation primarily by cytochrome P450 (CYP) enzymes in the liver and other tissues.[18][19][20] The key initial step is the α-hydroxylation of the carbon atom adjacent to the nitroso group. This results in the formation of an unstable α-hydroxynitrosamine. This intermediate then spontaneously decomposes to form a reactive electrophile, likely a diazonium ion, which is a potent alkylating agent.[21][22][23]

G NP This compound aHN α-Hydroxynitrosopiperazine (unstable) NP->aHN α-hydroxylation CYP Cytochrome P450 (e.g., CYP2A family) DI Reactive Electrophile (Diazonium ion) aHN->DI Spontaneous decomposition Adducts DNA Adducts DI->Adducts Alkylation DNA DNA DNA->Adducts

Metabolic activation of this compound.
DNA Adduct Formation and Repair

The reactive electrophile generated from the metabolism of 1-NP can covalently bind to nucleophilic sites on DNA bases, forming DNA adducts.[19][20][24] These adducts, if not repaired, can lead to miscoding during DNA replication, resulting in mutations and the initiation of carcinogenesis.[18][25]

The primary DNA repair pathways involved in removing alkylation damage from N-nitroso compounds include:

  • Base Excision Repair (BER): This pathway is responsible for removing smaller alkylated bases.[22][24][25]

  • O⁶-methylguanine-DNA methyltransferase (MGMT): This protein directly reverses alkylation at the O⁶-position of guanine, a critical mutagenic lesion.[22][26]

  • AlkB Homologs (ALKBH): These enzymes repair certain N-alkylated DNA bases through oxidative demethylation.[22][26]

G cluster_damage DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes Adducts DNA Adducts BER Base Excision Repair (BER) Adducts->BER MGMT O⁶-methylguanine-DNA methyltransferase (MGMT) Adducts->MGMT ALKBH AlkB Homologs (ALKBH) Adducts->ALKBH Mutation Mutation Adducts->Mutation If not repaired Apoptosis Apoptosis Adducts->Apoptosis If damage is severe Repaired Repaired DNA BER->Repaired MGMT->Repaired ALKBH->Repaired Carcinogenesis Carcinogenesis Mutation->Carcinogenesis

DNA damage and repair pathways for nitrosamine-induced adducts.

Experimental Protocols

Chronic Oral Carcinogenicity Study in Rats (based on Love et al., 1977)
  • Test System: Male MRC rats.

  • Administration: this compound was administered in the drinking water.

  • Dosage: Two dose groups were used: 400 mg/L and 800 mg/L. The daily intake was controlled to 20 ml per rat.

  • Dosing Regimen: Dosing was performed 5 days a week for the lifespan of the animals.

  • Observations: Animals were monitored for clinical signs of toxicity and tumor development.

  • Pathology: At necropsy, a full histopathological examination of organs was conducted, with a particular focus on the nasal passages and liver.

  • Control Group: An untreated control group was maintained under identical conditions.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for Nitrosamines
  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain WP2 uvrA (pKM101).[11]

  • Metabolic Activation: The assay is conducted with and without an exogenous metabolic activation system (S9 fraction). For nitrosamines, it is recommended to use S9 from both rat and hamster liver, induced with agents like phenobarbital (B1680315) and β-naphthoflavone, at a concentration of 30%.[11]

  • Assay Type: The pre-incubation method is recommended over the plate incorporation method, with a pre-incubation time of 30 minutes.[11]

  • Procedure:

    • The test substance, bacterial culture, and S9 mix (or buffer) are pre-incubated.

    • The mixture is then combined with molten top agar (B569324) and poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate.

  • Controls: Both negative (vehicle) and positive controls (known mutagens, including known nitrosamines) are run concurrently.[11]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test System: Rodents, typically mice or rats.

  • Administration: The test substance is administered via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection) at three dose levels.[14][15]

  • Dosing Regimen: Typically, a single administration or two administrations 24 hours apart.[27]

  • Sample Collection: Bone marrow is collected at 24 and 48 hours after the last administration.[14][15]

  • Slide Preparation and Analysis:

    • Bone marrow cells are flushed, and smears are prepared on microscope slides.

    • Slides are stained to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

    • At least 4000 PCEs per animal are scored for the presence of micronuclei.[14]

  • Data Analysis: The frequency of micronucleated PCEs (MN-PCEs) is calculated. A positive result is a statistically significant, dose-dependent increase in the frequency of MN-PCEs in treated animals compared to the concurrent negative control.

  • Controls: A vehicle control and a positive control (a known clastogen like cyclophosphamide) are included in the study.[14]

G cluster_animal_prep Animal Dosing cluster_sampling Sample Collection cluster_analysis Microscopic Analysis cluster_result Result Interpretation Dosing Administer 1-NP to rodents (e.g., oral gavage) BM_Collection Collect bone marrow (24h and 48h post-dose) Dosing->BM_Collection Slide_Prep Prepare and stain bone marrow smears BM_Collection->Slide_Prep Scoring Score micronuclei in polychromatic erythrocytes (PCEs) Slide_Prep->Scoring Data_Analysis Compare MN-PCE frequency in treated vs. control groups Scoring->Data_Analysis Conclusion Determine genotoxic potential Data_Analysis->Conclusion

Workflow for the in vivo micronucleus test.

Conclusion

This compound is a genotoxic carcinogen, with its primary carcinogenic effects observed in the nasal cavity and liver of rats in chronic oral exposure studies. Its mechanism of action involves metabolic activation by cytochrome P450 enzymes to a reactive species that forms DNA adducts, leading to mutations if not repaired by cellular DNA repair mechanisms. The genotoxicity of 1-NP can be detected in standard in vitro and in vivo assays, although specialized protocols may be required to enhance the sensitivity for nitrosamines in some in vitro systems. The comprehensive toxicological data presented in this guide underscores the importance of controlling human exposure to this compound and highlights the need for robust analytical methods to detect its presence as a potential impurity in consumer products and pharmaceuticals.

References

The Pivotal Role of 1-Nitrosopiperazine: A Reactive Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – 1-Nitrosopiperazine, a derivative of piperazine (B1678402), is a versatile and highly reactive intermediate that plays a crucial role in a variety of organic synthesis applications. Its unique chemical structure allows it to serve as a key building block in the creation of complex molecules, particularly in the development of novel pharmaceuticals and other bioactive compounds. This technical guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound for researchers, scientists, and professionals in drug development.

This compound is primarily synthesized through the nitrosation of piperazine using a nitrosating agent, such as nitrous acid, which is typically generated in situ from a nitrite (B80452) salt and a strong acid.[1] This intermediate is often not isolated but used directly in subsequent reactions due to its reactive nature.[1] Its significance in organic synthesis stems from its utility as a precursor to a wide range of substituted piperazines, which are prevalent scaffolds in many pharmaceutical agents.

Core Reactions and Applications

The reactivity of this compound is centered around two main transformations: functionalization at the unsubstituted secondary amine and reduction of the nitroso group. These reactions open pathways to a diverse array of molecular architectures.

1. Synthesis of N-Substituted Piperazines:

The secondary amine of this compound can be readily functionalized through alkylation and acylation reactions. This allows for the introduction of a wide variety of substituents, leading to the synthesis of unsymmetrically substituted piperazines. The nitroso group acts as a temporary protecting group for one of the nitrogen atoms in piperazine, enabling selective functionalization of the other.[2]

Alkylation: Alkylation of this compound with various electrophiles, such as alkyl halides, provides access to N-alkyl-N'-nitrosopiperazines. For instance, the reaction with ethyl iodide in the presence of potassium carbonate affords N-ethyl-N'-nitrosopiperazine in high yield.[3] A patented process describes the alkylation with several agents including benzyl (B1604629) chloride, ethyl bromide, and m-xylyl bromide, leading to the corresponding N-substituted piperazines after removal of the nitroso group, with overall yields reported to be 90% or more.[2][4]

Acylation: The secondary amine can also be acylated using acylating agents like acyl chlorides. This reaction is a common strategy for the synthesis of N-acylpiperazine derivatives, which are important intermediates in medicinal chemistry.

2. Synthesis of N-Aminopiperazines:

The reduction of the nitroso group in this compound leads to the formation of N-aminopiperazine, a valuable synthon for the construction of various heterocyclic compounds and pharmacologically active molecules.[5]

Several reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of this compound to N-aminopiperazine.[5] Catalytic hydrogenation is another method used for this reduction, particularly for substituted derivatives.[6] Other reducing agents like zinc dust in acetic acid have also been reported for the reduction of nitrosamines.[7]

Quantitative Data Summary

The following tables summarize the quantitative data for the key reactions of this compound, providing a comparative overview of different synthetic methodologies.

Table 1: Synthesis of this compound

Starting MaterialReagents and ConditionsYield (%)Reference
PiperazineNaNO₂, HCl, H₂O, -10 °C to 0 °C, then NaOH72[5]
PiperazineMineral acid, water-soluble inorganic nitrite, -30 °C to 35 °C81 (at 15 °C)[4]
PiperazineMineral acid, water-soluble inorganic nitrite, -30 °C to 35 °C65 (at 25 °C)[4]

Table 2: Alkylation of this compound

ElectrophileReagents and ConditionsProductYield (%)Reference
Ethyl iodideK₂CO₃, acetone, refluxN-Ethyl-N'-nitrosopiperazine98[3]
m-Xylyl bromideNaHCO₃, methanol (B129727), water, 25-30 °C then refluxN-(m-Xylyl)piperazine (after denitrosation)~82 (for the final product)[4]
Various alkyl halidesBase, solventN-Alkylpiperazines (after denitrosation)>90 (overall)[2]

Table 3: Reduction of this compound and Derivatives

SubstrateReagents and ConditionsProductYield (%)Reference
This compoundLiAlH₄, THF, 0 °C to refluxN-AminopiperazineNot specified[5]
1-Methyl-4-nitrosopiperazinePd/Fe₃O₄-FeO, H₂, water-halogenated hydrocarbon1-Amino-4-methylpiperazine58[6]
DimethylnitrosamineZinc, acetic acid, dilute solutionN,N-DimethylhydrazineNot specified for this compound[7]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below to facilitate their application in a laboratory setting.

Protocol 1: Synthesis of this compound[5]

Materials:

Procedure:

  • Dissolve piperazine in 6N HCl and cool the solution to -10 °C.

  • Slowly add a solution of sodium nitrite in water over 1 hour, maintaining the temperature below 0 °C.

  • Adjust the pH to 10 using a sodium hydroxide solution.

  • Extract the mixture with chloroform.

  • Dry the combined organic extracts over sodium sulfate and remove the solvent by evaporation.

  • Purify the crude product by column chromatography on silica gel using 8% methanol in dichloromethane as the mobile phase to obtain this compound as a yellow oil (Yield: 72%).

Protocol 2: Alkylation of this compound with Ethyl Iodide[3]

Materials:

  • This compound (6.0 g, 0.052 mole)

  • Ethyl iodide (8.13 g, 0.052 mole)

  • Anhydrous potassium carbonate (7.3 g, 0.052 mole)

  • Acetone (80 mL)

  • Water (50 mL)

  • Ether

Procedure:

  • To a solution of this compound in acetone, add ethyl iodide and anhydrous potassium carbonate.

  • Heat the mixture under reflux for 24 hours.

  • Cool the reaction mixture, add water, and evaporate to half its volume.

  • Extract the residue with ether (3 x 150 mL).

  • Dry the combined ether extracts over potassium carbonate, filter, and evaporate the solvent in vacuo to yield N-ethyl-N'-nitrosopiperazine as a straw-colored oil (Yield: 98%).

Protocol 3: Reduction of this compound to N-Aminopiperazine with LiAlH₄[5]

Materials:

  • This compound (230 mg, 2 mmol)

  • Lithium aluminum hydride (LiAlH₄) (216 mg, 6 mmol)

  • Anhydrous Tetrahydrofuran (THF) (12 mL)

  • Methanol

  • Nitrogen atmosphere

Procedure:

  • Dissolve this compound in 2 mL of THF.

  • Under a nitrogen atmosphere, slowly add the this compound solution to a suspension of LiAlH₄ in 10 mL of THF at 0 °C.

  • Stir the mixture for 5 minutes and then heat to reflux for 3 hours.

  • Cool the reaction mixture and quench with methanol until no further gas evolves.

  • Concentrate the mixture in vacuo and filter.

  • Wash the resulting filter cake with methanol.

  • Combine the filtrate and washings and evaporate to dryness to yield crude N-aminopiperazine as a solid. The crude product can be purified by column chromatography.

Visualizing Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the key synthetic transformations of this compound.

Synthesis_of_1_Nitrosopiperazine Piperazine Piperazine One_Nitrosopiperazine This compound Piperazine->One_Nitrosopiperazine Nitrosation NitrosatingAgent NaNO₂ / H⁺ NitrosatingAgent->One_Nitrosopiperazine

Caption: Synthesis of this compound from Piperazine.

Reactions_of_1_Nitrosopiperazine cluster_synthesis Synthesis cluster_reactions Reactions cluster_products Final Products (after denitrosation) Piperazine Piperazine One_Nitrosopiperazine This compound Piperazine->One_Nitrosopiperazine NaNO₂ / H⁺ N_Alkyl_Nitrosopiperazine N-Alkyl-N'-nitrosopiperazine One_Nitrosopiperazine->N_Alkyl_Nitrosopiperazine Alkylation (R-X) N_Acyl_Nitrosopiperazine N-Acyl-N'-nitrosopiperazine One_Nitrosopiperazine->N_Acyl_Nitrosopiperazine Acylation (RCOCl) N_Aminopiperazine N-Aminopiperazine One_Nitrosopiperazine->N_Aminopiperazine Reduction (e.g., LiAlH₄) N_Alkylpiperazine N-Alkylpiperazine N_Alkyl_Nitrosopiperazine->N_Alkylpiperazine Denitrosation N_Acylpiperazine N-Acylpiperazine N_Acyl_Nitrosopiperazine->N_Acylpiperazine Denitrosation

Caption: Synthetic utility of this compound intermediate.

Conclusion

This compound is an indispensable reactive intermediate in organic synthesis, providing a gateway to a vast array of functionalized piperazine derivatives. Its ability to undergo selective N-functionalization and subsequent reduction of the nitroso group makes it a powerful tool for the construction of complex molecules with potential applications in medicinal chemistry and drug discovery. The methodologies and data presented in this guide offer a comprehensive resource for researchers looking to leverage the synthetic potential of this versatile intermediate.

References

An In-depth Technical Guide on the Environmental Fate and Transport of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine (NPZ) is a nitrosamine (B1359907) compound of significant interest due to its potential formation as a degradation product of piperazine-based carbon capture technologies and its classification as a suspected carcinogen. Understanding its behavior in the environment is crucial for assessing its potential risks. This technical guide provides a comprehensive overview of the environmental fate and transport of this compound, summarizing key physicochemical properties, degradation pathways, and mobility in various environmental compartments. All quantitative data are presented in structured tables, and detailed experimental protocols based on international guidelines are provided. Visual diagrams are included to illustrate key environmental processes and assessment workflows.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These parameters determine its partitioning between air, water, soil, and biota. A summary of the key properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference / Comment
Molecular Formula C₄H₉N₃O[1]
Molecular Weight 115.13 g/mol [1]
Physical State Yellow solid or crystalline powder[2]
Water Solubility Completely miscible[3]
Vapor Pressure 0.01 mmHgTemperature not specified[4]
LogKow (Octanol-Water Partition Coefficient) -0.77[5]
pKa 8.07 ± 0.10 (Predicted)[6]
Henry's Law Constant (KH) Data not availableCrucial for assessing air-water partitioning.

Environmental Fate and Degradation

The persistence and transformation of this compound in the environment are determined by a combination of biotic and abiotic degradation processes.

Abiotic Degradation

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis.

2.1.1 Hydrolysis

2.1.2 Photolysis

Photolysis is the degradation of a chemical by light, particularly ultraviolet (UV) radiation from the sun. This compound is susceptible to photolytic degradation. Studies have shown that it degrades slowly in aqueous solutions when exposed to broad-band UV light. In the atmosphere, related nitrosamines are known to photolyze rapidly, suggesting a potentially short atmospheric half-life for this compound as well.

Biotic Degradation

Biotic degradation, or biodegradation, is the breakdown of organic matter by microorganisms. It is a key process in the removal of chemicals from the environment.

Studies on the biodegradation of a mixture of nitrosamines, including this compound, in water at low concentrations have been conducted. These studies indicate that this compound is significantly less biodegradable than other nitrosamines like N-nitrosodiethanolamine (NDELA) under similar conditions.[7] However, quantitative half-life data for this compound in various environmental compartments (water, soil, sediment) under aerobic and anaerobic conditions are not available in the reviewed literature.

Table 2: Summary of Environmental Degradation of this compound

Degradation ProcessCompartmentHalf-life / RateConditions / CommentsReference
Hydrolysis WaterData not availableRate is expected to be pH-dependent.
Photolysis WaterSlow degradationExposed to broad-band UV light.
Photolysis AtmospherePotentially rapidBased on data for related nitrosamines.
Biodegradation WaterSignificantly less biodegradable than NDELALow concentrations in a simulation test.[7]
Biodegradation Soil (Aerobic)Data not available
Biodegradation Soil (Anaerobic)Data not available
Biodegradation Sediment (Anaerobic)Data not available

Environmental Transport and Mobility

The transport and mobility of this compound in the environment dictate its distribution and potential for exposure.

Soil Mobility

The mobility of a chemical in soil is primarily governed by its tendency to adsorb to soil particles. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, while a high Koc value suggests the chemical will be relatively immobile.

Experimental or estimated Koc values for this compound are not available in the reviewed literature. However, its high water solubility and low LogKow suggest a low potential for adsorption to soil and sediment, and therefore, a high potential for mobility in soil and leaching to groundwater.

Volatilization

Volatilization from water to air is governed by the Henry's Law Constant. As this value is not currently available for this compound, a definitive assessment of its volatilization potential cannot be made. However, its low vapor pressure suggests that volatilization is not likely to be a major transport pathway.

Bioaccumulation

The potential for a chemical to accumulate in living organisms is estimated by its octanol-water partition coefficient (LogKow). The reported LogKow for this compound is -0.77, which is well below the threshold for bioaccumulation concern (typically LogKow > 3).[5] This indicates a low potential for this compound to bioaccumulate in aquatic or terrestrial organisms.

Experimental Protocols

Standardized experimental protocols are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections describe the methodologies for key experiments based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Hydrolysis: OECD Guideline 111

This guideline details a tiered approach to determine the rate of hydrolysis as a function of pH.

  • Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9. The solutions are incubated in the dark at a constant temperature.

  • Tier 1 (Preliminary Test): Solutions are incubated at 50°C for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

  • Tier 2 (Kinetics at different temperatures): If significant hydrolysis occurs in Tier 1, the test is repeated at three different temperatures (e.g., 20°C, 30°C, and 40°C) to determine the hydrolysis rate constant at each pH.

  • Analysis: The concentration of the test substance is measured at various time intervals using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Interpretation: The hydrolysis half-life (DT50) is calculated for each pH and temperature.

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep1 Prepare sterile buffer solutions (pH 4, 7, 9) prep2 Dissolve this compound prep1->prep2 incubation Incubate in the dark at constant temperature prep2->incubation analysis Analyze concentration at time intervals (e.g., HPLC) incubation->analysis data Calculate hydrolysis rate and half-life (DT50) analysis->data cluster_hazard Hazard Identification cluster_exposure Exposure Assessment cluster_effects Effects Assessment cluster_risk Risk Characterization hazard Review toxicological data (Carcinogenicity, etc.) ecotox Determine ecotoxicity endpoints (PNEC) hazard->ecotox release Identify sources and release scenarios fate Model environmental fate (Degradation, Transport) release->fate pec Calculate Predicted Environmental Concentration (PEC) fate->pec risk Compare PEC with PNEC (Risk Quotient = PEC/PNEC) pec->risk ecotox->risk

References

1-Nitrosopiperazine as a Contaminant in CO2 Capture Processes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-nitrosopiperazine (MNPZ), a carcinogenic contaminant of concern in amine-based post-combustion CO2 capture processes utilizing piperazine (B1678402) (PZ) as a solvent. The formation of such nitrosamines is a critical issue for the large-scale implementation of this carbon capture technology, necessitating a thorough understanding of their chemistry, detection, and control. This document details the formation and degradation kinetics of MNPZ, presents quantitative data from various studies, outlines experimental protocols for its analysis, and discusses potential mitigation strategies.

Formation Mechanisms of this compound

This compound is primarily formed from the reaction of piperazine with nitrosating agents derived from nitrogen oxides (NOx) present in the flue gas. The formation pathways differ between the absorber and the desorber (stripper) units of the CO2 capture plant due to varying temperature and chemical conditions.

In the Absorber:

In the low-temperature, NOx-rich environment of the absorber, the primary nitrosating agents are dinitrogen trioxide (N2O3) and nitrogen dioxide (NO2).[1][2] The reactions of piperazine species with N2O3 are considered the most significant contributors to MNPZ formation in this unit.[2] Nitrogen dioxide can react with piperazine through a free-radical mechanism to form a piperazine radical and nitrite (B80452).[3] This piperazine radical can then react with nitric oxide (NO) to directly form MNPZ.[3] Approximately 20% of the piperazine radical reacts with NO to form MNPZ under absorber conditions.[3]

In the Desorber:

In the high-temperature environment of the desorber, MNPZ is formed through the reaction of piperazine with nitrite (NO2-), which accumulates in the solvent after being formed in the absorber.[1][4] The reaction is catalyzed by CO2 and involves the formation of a piperazine carbamate (B1207046) species.[5][6] The proposed mechanism involves the protonation of this carbamate, followed by a nucleophilic attack by the carbamic acid on the nitrosating agent, ultimately forming MNPZ and bicarbonate.[5][6][7] While dinitrosopiperazine (DNPZ) is a potential byproduct, studies have shown that under typical desorber conditions, MNPZ is the predominant nitrosamine (B1359907) formed, with no evidence of DNPZ detection.[8]

Quantitative Data on MNPZ Formation and Decomposition

The formation and degradation of MNPZ have been quantified in several studies. The following tables summarize key kinetic parameters and reported concentrations.

Table 1: Kinetics of this compound (MNPZ) Formation

ParameterValueConditionsReference
Reaction Order
Nitrite10.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C[5][7]
Piperazine Carbamate10.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C[5][7]
Hydronium Ion10.1 to 5 M PZ, 0.001 to 0.4 mol CO2/mol N, 50 to 135 °C[5][7]
Rate Constant 8.5 x 10³ ± 1.4 x 10³ dm⁶ mol⁻² s⁻¹100 °C[5][9]
Activation Energy 84 ± 2 kJ/mol0.1 to 5 M PZ, 0.001 to 0.8 mol CO2/mol PZ, 50 to 135 °C[5][6][9]

Table 2: Kinetics of this compound (MNPZ) Thermal Decomposition

ParameterValueConditionsReference
Reaction Order
MNPZPseudo-first order100 to 165 °C in 0.2-8 M aqueous PZ[3][4]
Decomposition Rate Constant 6.0 x 10⁻⁵ s⁻¹163 °C in 8 m PZ[3]
10.2 x 10⁻⁶ s⁻¹135 °C in 8 M PZ with 0.3 mol CO2/equiv N[7]
Activation Energy 94 kJ/mol0.2-8 M aqueous PZ, 0.1 to 0.3 mol CO2/equiv N, 100 to 165 °C[7][10]

Table 3: Reported Concentrations of this compound (MNPZ) and Related Compounds

Amine SolventMNPZ/Total Nitrosamine ConcentrationSystem/ConditionsReference
8 m Piperazine (PZ)~1 mM (steady state)Amine scrubber with no NOx removal[11]
9 m Monoethanolamine (MEA)~2 mM (total nitrosamines, steady state)Stripper at max temperature with thermal reclaiming[3]
7 m MDEA / 2 m PZ~21 mM (total nitrosamines, steady state)Stripper at max temperature with thermal reclaiming[3]
25% AMP / 15% PZ59 µM (total nitrosamines)Pilot washwater[12]
35% MEA0.73 µM (total nitrosamines)Pilot washwater[12]

Experimental Protocols for MNPZ Analysis

Accurate quantification of MNPZ in amine solutions is crucial for process monitoring and environmental risk assessment. The most common method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of MNPZ in Amine Solutions by LC-MS/MS

This protocol is a composite based on methodologies described in the literature.[13][14][15][16][17]

1. Sample Preparation:

  • Obtain a representative sample from the CO2 capture process.

  • To prevent artifactual formation of nitrosamines during storage and analysis, add a quenching agent like sulfamic acid to remove residual nitrite.[12]

  • Perform a sample cleanup and pre-concentration step. Supported Liquid Extraction (SLE) is an effective technique.[13][17]

    • Load the aqueous sample onto the SLE cartridge.

    • Elute the MNPZ with an organic solvent such as dichloromethane.

  • Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis (e.g., acetonitrile (B52724)/water).[13]

  • Use a deuterated internal standard, such as N-nitrosopiperazine-d8, for accurate quantification.[13]

2. Chromatographic Conditions (HILIC or Reversed-Phase):

  • Column: An ethylene-bridged hybrid amide stationary phase (for HILIC) or a C18 column (for reversed-phase) can be used.[13][14]

  • Mobile Phase: A gradient of acetonitrile and water with a suitable modifier (e.g., ammonium (B1175870) formate).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[18]

3. Mass Spectrometry Conditions (Triple Quadrupole MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[13]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[13]

  • MRM Transitions:

    • For MNPZ: m/z 116.1 → 85.1 (loss of HNO).[13] It is recommended to also monitor the transition m/z 116.1 -> 86 to account for fluctuations at low collision energies.[15]

    • For MNPZ-d8 (Internal Standard): m/z 124.0 → 93.0.[13]

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for maximum sensitivity.[13]

4. Quantification:

  • Generate a calibration curve using standards of known MNPZ concentrations.

  • Calculate the MNPZ concentration in the samples based on the peak area ratio of the analyte to the internal standard.

Visualizations

The following diagrams illustrate the key pathways and workflows related to MNPZ in CO2 capture.

MNPZ_Formation_Pathway Flue_Gas Flue Gas (NO, NO2) Absorber Absorber (Low Temp) Flue_Gas->Absorber Stripper Stripper (High Temp) Absorber->Stripper PZ_Radical PZ Radical Absorber->PZ_Radical + NO2 Nitrite Nitrite (NO2-) Absorber->Nitrite + NO2 Stripper->Absorber PZ Piperazine (PZ) PZ->Absorber PZ_Carbamate PZ Carbamate PZ->PZ_Carbamate + CO2 MNPZ_Absorber This compound (MNPZ) PZ_Radical->MNPZ_Absorber + NO MNPZ_Stripper This compound (MNPZ) Nitrite->MNPZ_Stripper PZ_Carbamate->MNPZ_Stripper + Nitrite

Caption: Formation pathways of this compound in a CO2 capture plant.

MNPZ_Analysis_Workflow Sampling 1. Sample Collection (Amine Solution) Quenching 2. Nitrite Quenching (e.g., Sulfamic Acid) Sampling->Quenching Spiking 3. Internal Standard Spiking (MNPZ-d8) Quenching->Spiking Extraction 4. Supported Liquid Extraction (SLE) Spiking->Extraction Concentration 5. Evaporation & Reconstitution Extraction->Concentration Analysis 6. LC-MS/MS Analysis Concentration->Analysis Quantification 7. Data Processing & Quantification Analysis->Quantification

Caption: Experimental workflow for the analysis of this compound.

MNPZ_Mitigation_Strategies Mitigation MNPZ Mitigation Strategies Prevention Prevention of Formation Mitigation->Prevention Removal Removal from Solvent Mitigation->Removal NOx_Scrubbing NOx Pre-scrubbing Prevention->NOx_Scrubbing Inhibitors Use of Inhibitors Prevention->Inhibitors UV UV Photolysis Removal->UV Reclaiming Thermal Reclaiming Removal->Reclaiming Hydrogenation Catalytic Hydrogenation Removal->Hydrogenation

Caption: Logical overview of MNPZ mitigation strategies.

Mitigation Strategies for this compound

Several strategies can be employed to manage the concentration of MNPZ in CO2 capture systems. These can be broadly categorized into preventing its formation and removing it once formed.

Prevention of Formation:

  • NOx Pre-scrubbing: Removing NOx from the flue gas before it enters the amine scrubber is a direct way to prevent nitrosamine formation.[3]

  • Inhibitors: The addition of certain chemical compounds can inhibit the nitrosation reactions. For example, scavengers of nitrite, a key precursor in the desorber, could reduce MNPZ formation.[19]

Removal from Solvent:

  • Thermal Decomposition: MNPZ decomposes at the high temperatures of the stripper.[3][10] Operating the stripper at higher temperatures can enhance this decomposition, helping to reach a lower steady-state concentration.[3]

  • Thermal Reclaiming: This process, used to remove heat-stable salts and other degradation products, is also effective at removing non-volatile and thermally unstable compounds like MNPZ.[3]

  • UV Photolysis: Irradiation with UV light has been shown to degrade nitrosamines in aqueous solutions and is a potential method for controlling their levels in the capture process.[20][21] The degradation kinetics can be influenced by other components in the solvent that absorb UV light.[21]

  • Catalytic Hydrogenation: The use of heterogeneous catalysts, such as those based on palladium, nickel, or iron, has been proposed to destroy nitrosamines and recover the parent amine.[22]

Conclusion

This compound is a significant contaminant in CO2 capture processes using piperazine-based solvents, primarily due to its carcinogenicity. Its formation is complex, occurring through different mechanisms in the absorber and desorber. A thorough understanding of its formation and decomposition kinetics is essential for developing effective control strategies. Standardized and robust analytical methods, such as LC-MS/MS, are critical for monitoring MNPZ levels and ensuring the environmental safety of amine-based carbon capture technologies. A combination of strategies, including NOx pre-treatment and solvent management techniques like thermal reclaiming and potentially UV treatment, will likely be necessary to minimize the risks associated with this compound.

References

In-Depth Technical Guide on the Genotoxicity Assessment of 1-Nitrosopiperazine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Nitrosopiperazine is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry due to its potential genotoxicity and carcinogenicity. As a member of the "cohort of concern," rigorous assessment of its genotoxic potential is a critical aspect of drug safety and regulatory compliance. This technical guide provides a comprehensive overview of the methodologies and data interpretation for the genotoxicity assessment of this compound. It includes detailed experimental protocols for key assays, a summary of available quantitative data, and visualizations of experimental workflows and mechanistic pathways to aid in understanding its genotoxic profile. The information presented herein is intended to support researchers, scientists, and drug development professionals in designing and interpreting studies for the risk assessment of this impurity.

Regulatory Landscape and the "Cohort of Concern"

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of nitrosamine impurities in pharmaceutical products. Nitrosamines are classified as probable human carcinogens based on extensive animal studies.[1] Consequently, they are considered a "cohort of concern," necessitating a thorough risk assessment to ensure patient safety. The acceptable intake (AI) limits for nitrosamines are typically set at very low levels, often in the nanogram-per-day range, reflecting their potent carcinogenic potential. For this compound, regulatory authorities have provided guidance on AI limits, which may be derived from its carcinogenic potency or through a structure-activity relationship-based approach known as the Carcinogenic Potency Categorization Approach (CPCA).

Quantitative Genotoxicity and Carcinogenicity Data

The following tables summarize the available quantitative data on the carcinogenicity and mutagenicity of this compound and its closely related analogue, 1-methyl-4-nitrosopiperazine. A comprehensive search for quantitative data on this compound in in vitro and in vivo micronucleus assays, and the comet assay did not yield specific dose-response data. The data presented for the Ames test is for a structurally similar compound and should be interpreted with caution as a surrogate.

Table 1: Carcinogenicity Data for this compound
SpeciesSexRoute of AdministrationTarget Organ(s)TD₅₀ (mg/kg body weight/day)Reference
RatMaleDrinking WaterNasal cavity, Liver1.83Carcinogenic Potency Database[2]
RatFemaleDrinking WaterNasal cavity, Liver2.11Carcinogenic Potency Database[2]

TD₅₀ is the daily dose rate in mg/kg body weight/day to induce tumors in half of the test animals that would have remained tumor-free at zero dose.[2]

Table 2: Bacterial Reverse Mutation Assay (Ames Test) Data for 1-Methyl-4-nitrosopiperazine
Tester StrainMetabolic Activation (S9)Concentration Range Tested (µ g/plate )Result
Salmonella typhimurium TA100Hamster Liver S9 (10% and 30%)Not specifiedPositive
Salmonella typhimurium TA1535Hamster Liver S9 (10% and 30%)Not specifiedPositive
Escherichia coli WP2 uvrA (pKM101)Hamster Liver S9 (10% and 30%)Not specifiedPositive

Note: This data is for 1-methyl-4-nitrosopiperazine, a close structural analogue of this compound. Specific quantitative data on the number of revertant colonies for this compound was not found in the public domain.

Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is employed to assess the genotoxic potential of pharmaceutical impurities. The following sections detail the methodologies for the key assays relevant to this compound.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli. For nitrosamines, an enhanced version of the Ames test is often recommended.

4.1.1 Principle The assay utilizes bacterial strains with pre-existing mutations that render them unable to synthesize an essential amino acid. The test substance is incubated with the bacterial culture, and the number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

4.1.2 Methodology

  • Tester Strains: A panel of strains is used, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101). For nitrosamines, TA100 and TA1535 are often the most sensitive.

  • Metabolic Activation: Since nitrosamines require metabolic activation to become mutagenic, the assay is performed with and without an exogenous metabolic activation system (S9 mix). For nitrosamines, liver S9 from hamsters induced with phenobarbital/β-naphthoflavone is often more effective than rat liver S9.

  • Procedure (Pre-incubation Method):

    • The test substance, dissolved in a suitable solvent (e.g., water or DMSO), is added to a test tube containing the bacterial tester strain and the S9 mix (or a buffer for the non-activation condition).

    • The mixture is pre-incubated at 37°C for a defined period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacterial DNA.

    • Molten top agar (B569324) is added to the tube, and the contents are poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

    • The number of revertant colonies on each plate is counted.

  • Controls:

    • Negative Control: Vehicle (solvent) alone.

    • Positive Control (-S9): A known direct-acting mutagen (e.g., sodium azide (B81097) for TA100/TA1535, 2-nitrofluorene (B1194847) for TA98).

    • Positive Control (+S9): A known mutagen that requires metabolic activation (e.g., 2-aminoanthracene (B165279) or a known mutagenic nitrosamine like N-nitrosodimethylamine).

  • Data Analysis: A compound is considered mutagenic if it produces a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response at one or more concentrations.

In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage. It identifies both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).

4.2.1 Principle Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. The assay quantifies the frequency of micronuclei in cultured mammalian cells following exposure to a test substance.

4.2.2 Methodology

  • Cell Lines: Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (V79), human peripheral blood lymphocytes, or human lymphoblastoid TK6 cells.

  • Metabolic Activation: The assay is conducted with and without an S9 mix to assess the need for metabolic activation.

  • Procedure:

    • Cells are cultured and exposed to various concentrations of the test substance for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period, or for a longer duration (e.g., 1.5-2.0 normal cell cycle lengths) without S9.

    • Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division.

    • After the exposure and recovery periods, cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

    • The frequency of micronucleated cells (typically in binucleated cells) is determined by microscopic examination or flow cytometry.

  • Controls:

    • Negative Control: Vehicle (solvent) alone.

    • Positive Control (-S9): A known clastogen (e.g., mitomycin C) or aneugen (e.g., colchicine).

    • Positive Control (+S9): A known clastogen that requires metabolic activation (e.g., cyclophosphamide).

  • Data Analysis: A compound is considered positive if it induces a concentration-dependent and statistically significant increase in the frequency of micronucleated cells. Cytotoxicity is also assessed to ensure that the observed effects are not due to high levels of cell death.

In Vivo Comet Assay

The in vivo comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in eukaryotic cells from various tissues of animals exposed to a test substance.

4.3.1 Principle Individual cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and cytoplasm, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The amount of DNA in the comet tail is proportional to the amount of DNA damage.

4.3.2 Methodology

  • Animal Model: Typically, rodents (rats or mice) are used.

  • Dosing: The test substance is administered to the animals, usually via the intended clinical route of exposure, at multiple dose levels.

  • Tissue Collection: After a defined exposure period, various tissues (e.g., liver, as it is a primary site of metabolism for nitrosamines) are collected.

  • Procedure:

    • A single-cell suspension is prepared from the collected tissues.

    • The cells are embedded in a thin layer of low-melting-point agarose on a microscope slide.

    • The slides are immersed in a lysis solution to remove cellular and nuclear membranes, leaving behind the DNA as "nucleoids."

    • The slides are then placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and are subjected to an electric field.

    • After electrophoresis, the slides are neutralized and stained with a fluorescent DNA dye (e.g., SYBR Green or propidium (B1200493) iodide).

    • The comets are visualized and scored using a fluorescence microscope and image analysis software.

  • Controls:

    • Negative Control: Vehicle (solvent) alone.

    • Positive Control: A known genotoxic agent that induces DNA damage in the target tissue (e.g., ethyl methanesulfonate).

  • Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% tail DNA), tail length, and tail moment. A statistically significant, dose-dependent increase in DNA damage in the treated groups compared to the control group indicates a positive result.

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the genotoxicity assessment of this compound and a simplified signaling pathway of nitrosamine-induced DNA damage.

Genotoxicity_Assessment_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assays ames Bacterial Reverse Mutation Assay (Ames Test) micronucleus_invitro In Vitro Micronucleus Assay assessment Genotoxicity Assessment ames->assessment micronucleus_invitro->assessment comet In Vivo Comet Assay micronucleus_invivo In Vivo Micronucleus Assay risk_assessment Risk Assessment & Regulatory Submission comet->risk_assessment micronucleus_invivo->risk_assessment start This compound Impurity start->ames start->micronucleus_invitro negative_result Negative Result assessment->negative_result Non-genotoxic positive_result Positive Result assessment->positive_result Genotoxic negative_result->risk_assessment positive_result->comet positive_result->micronucleus_invivo

Genotoxicity Assessment Workflow for this compound.

Nitrosamine_DNA_Damage_Pathway cluster_cell Cellular Environment np This compound cyp CYP450 Enzymes (e.g., in Liver S9) np->cyp alpha_hydroxylation α-Hydroxylation cyp->alpha_hydroxylation unstable_intermediate Unstable α-hydroxy Nitrosamine alpha_hydroxylation->unstable_intermediate diazonium Diazonium Ion unstable_intermediate->diazonium dna DNA diazonium->dna adducts DNA Adducts (e.g., O⁶-alkylguanine) dna->adducts Alkylation mutation Mutation adducts->mutation During Replication repair DNA Repair Mechanisms adducts->repair apoptosis Apoptosis adducts->apoptosis High Damage Level cancer Cancer Initiation mutation->cancer repair->dna Restores Integrity

Simplified Pathway of Nitrosamine-Induced DNA Damage.

Conclusion

The assessment of this compound genotoxicity is a critical component of ensuring the safety of pharmaceutical products. This guide has outlined the key in vitro and in vivo assays, including the Ames test, micronucleus assay, and comet assay, that form the basis of a comprehensive evaluation. The provided experimental protocols offer a framework for conducting these studies, emphasizing the necessity of metabolic activation for nitrosamines. The quantitative data, though limited for this compound itself, highlights its carcinogenic potential and the mutagenicity of a close analogue. The visualized workflows and pathways serve to clarify the assessment process and the underlying mechanism of action. A thorough and well-documented genotoxicity assessment, as described herein, is essential for regulatory submissions and for ensuring that the potential risks associated with this compound impurities are adequately controlled.

References

Spectroscopic Characterization of 1-Nitrosopiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrosopiperazine is a significant chemical entity, often encountered as a potential impurity in pharmaceutical manufacturing and a subject of interest in toxicological studies. Its robust and unambiguous characterization is paramount for quality control, safety assessment, and research applications. This technical guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols, tabulated spectral data, and workflow visualizations are presented to assist researchers in its identification and analysis.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₉N₃O) possesses a piperazine (B1678402) ring with a nitroso group attached to one of the nitrogen atoms. This structure gives rise to a distinct spectroscopic fingerprint. The piperazine ring protons exist in different chemical environments due to the electronic influence of the nitroso group, leading to characteristic signals in the ¹H NMR spectrum. The carbon atoms of the ring are similarly differentiated in the ¹³C NMR spectrum. The N-N=O and C-N bonds produce characteristic vibrational modes in the IR spectrum. Mass spectrometry provides the molecular weight and fragmentation pattern, which are crucial for confirming the molecular formula and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure of this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the piperazine ring. The protons on the carbons adjacent to the nitrosated nitrogen are deshielded compared to those adjacent to the secondary amine.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.0 - 3.2m4H-CH₂-N-
~3.6 - 3.8m4H-CH₂-N(NO)-

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (ppm)Assignment
~45 - 50-CH₂-N-
~50 - 55-CH₂-N(NO)-

Note: Specific chemical shifts can vary depending on the solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The final concentration should be in the range of 10-50 mM.

  • Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition :

    • Tune and match the probe for the ¹H frequency.

    • Perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H spectrum using a pulse-acquire sequence.

    • Set appropriate parameters, including spectral width, acquisition time, relaxation delay, and number of scans to achieve a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition :

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

IR Spectral Data

The key absorption bands in the IR spectrum of this compound are summarized below.

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3500MediumN-H stretch (secondary amine)
~2800 - 3000Medium-StrongC-H stretch (aliphatic)
~1400 - 1500StrongN=O stretch (nitrosamine)
~1000 - 1200StrongC-N stretch
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
  • Sample Preparation : Dissolve a small amount of this compound in a volatile organic solvent (e.g., methylene (B1212753) chloride or acetone).

  • Film Deposition : Apply a drop of the solution onto an IR-transparent salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

  • Data Acquisition :

    • Place the salt plate in the sample holder of an FT-IR spectrometer.

    • Acquire a background spectrum of the clean, empty salt plate.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Ensure that the peak intensities are within the optimal range (not saturated). If necessary, adjust the film thickness by adding more solution or by preparing a more dilute solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for its confirmation.

Mass Spectral Data

Electron ionization (EI) is a common technique for the analysis of small molecules like this compound.

m/zRelative Intensity (%)Assignment
115Moderate[M]⁺ (Molecular ion)
85High[M - NO]⁺
56High[C₃H₆N]⁺

Note: The relative intensities are approximate and can vary between instruments.

A common fragmentation pathway involves the loss of the nitroso group (NO). In tandem mass spectrometry (MS/MS), a characteristic transition is the fragmentation of the protonated molecule [M+H]⁺ at m/z 116.1 to a fragment ion at m/z 85.1, corresponding to the loss of the nitroso group.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction : Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, the sample is first vaporized and separated from other components before entering the ion source.

  • Ionization : In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize, primarily forming a molecular ion ([M]⁺), and to fragment in a reproducible manner.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Visualizations

Experimental Workflow for Spectroscopic Characterization

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analysis IR IR Spectroscopy Sample->IR Analysis MS Mass Spectrometry Sample->MS Analysis NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data Data Acquisition IR_Data Vibrational Frequencies IR->IR_Data Data Acquisition MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Data Acquisition Structure Structural Elucidation and Confirmation NMR_Data->Structure Combined Analysis IR_Data->Structure Combined Analysis MS_Data->Structure Combined Analysis

Caption: Workflow for the spectroscopic characterization of this compound.

Mass Spectrometry Fragmentation of this compound

G parent This compound [M]⁺ m/z = 115 frag1 [M - NO]⁺ m/z = 85 parent->frag1 - NO frag2 [C₃H₆N]⁺ m/z = 56 frag1->frag2 - C₂H₃N

Caption: Proposed fragmentation pathway of this compound in EI-MS.

References

An In-depth Technical Guide on the Physical State and Appearance of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical state and appearance of 1-Nitrosopiperazine, a chemical compound of interest to researchers, scientists, and professionals in drug development.

Physical State

This compound has been observed in various physical states at room temperature, with reports indicating it can exist as a solid, a liquid, or a semi-solid.[1][2][3] The observed state is likely dependent on the purity of the compound and the ambient temperature.

  • Solid State: It is often described as a yellow solid or crystalline powder.[1][2]

  • Liquid and Semi-Solid States: Several sources characterize it as a colorless to pale yellow liquid[2], a pale yellow to yellow oil to semi-solid[3], a green oil[4][5], or a liquid with a distinct yellow color.[6]

Appearance and Color

The color of this compound is most consistently reported as yellow, though the specific shade can vary. The compound has been described as:

  • Colorless to pale yellow[2]

  • Slightly yellow[2]

  • Yellow[1]

  • Pale yellow to yellow[3]

  • Greenish oil[4][5]

Odor

This compound is generally characterized as being odorless or having a faint odor typical of nitroso compounds.[1] One source, however, describes a solution of this compound in methanol (B129727) as having a pungent odor.[7]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound as reported in various sources.

PropertyValueSource(s)
Molecular FormulaC4H9N3O[1][2][3][8][9]
Molecular Weight115.13 g/mol [3][5][9]
Melting Point69.80 °C[1]
Boiling Point215.41 °C (rough estimate)[5][10]
243.00 °C[1]
264.5 °C at 760 mmHg[3]
Density1.1906 g/cm³ (rough estimate)[5][10]
1.2690 g/cm³[1]
1.34 g/cm³[3]

Experimental Protocols

Solubility

This compound is reported to be completely miscible with water and polar organic solvents.[6] It is also described as being moderately soluble in water and having higher solubility in organic solvents like ethanol (B145695) and acetone.[1] The solubility can be influenced by temperature and pH.[1] It is sparingly soluble in chloroform (B151607) and slightly soluble in ethyl acetate.[3][5][10]

Logical Relationship of Physical State

The variation in the reported physical state of this compound can be understood through the relationship between its melting point and typical ambient temperatures.

Logical Flow of this compound's Physical State A Ambient Temperature < Melting Point (69.80 °C) D Solid / Crystalline Powder A->D Expected State B Ambient Temperature ≈ Melting Point E Semi-Solid / Oily B->E Transition State C Ambient Temperature > Melting Point F Liquid C->F Expected State

Caption: Relationship between ambient temperature and the physical state of this compound.

References

An In-depth Technical Guide to 1-Nitrosopiperazine: Properties, Analysis, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitrosopiperazine is a nitrosoamine compound of significant interest to the scientific community, particularly in the fields of toxicology, pharmaceutical sciences, and environmental research. As a potential impurity in active pharmaceutical ingredients (APIs) and a known carcinogen, a thorough understanding of its chemical properties, analytical determination, and biological effects is crucial. This technical guide provides a comprehensive overview of this compound, including its fundamental chemical data, detailed experimental protocols for its synthesis and quantification, and an exploration of its metabolic activation and genotoxic mechanisms.

Chemical and Physical Properties

This compound is a derivative of piperazine (B1678402) characterized by the presence of a nitroso group attached to one of the nitrogen atoms of the piperazine ring.

PropertyValueReference
CAS Number 5632-47-3
Molecular Formula C₄H₉N₃O
Molecular Weight 115.13 g/mol
Appearance Pale yellow to yellow oil or semi-solid[1]
Boiling Point 264.5°C at 760 mmHg[1]
Density 1.34 g/cm³[1]
Flash Point 113.8°C[1]
Solubility Sparingly soluble in chloroform, slightly soluble in ethyl acetate.[1]

Toxicology and Carcinogenicity

This compound is classified as a suspected human carcinogen. Its toxicity is primarily attributed to its genotoxic effects following metabolic activation.

Toxicity DataValueSpeciesRouteReference
LD50 (Oral) 2260 mg/kgRatOral[2]
LD50 (Oral) 1187 - 2769 mg/kgRatOral[3][4]
LC50 (Inhalation) 128.2 mg/L (4 h)RatInhalation[3][4]
LD50 (Dermal) 17100 mg/kgRabbitDermal[3][4]
TD50 (Oral) 8.78 mg/kg/dayRatOral[5]

The carcinogenicity of this compound has been demonstrated in animal studies, with the induction of tumors in various organs.[6]

Metabolic Activation and Mechanism of Genotoxicity

The carcinogenicity of this compound, like other nitrosamines, is dependent on its metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates highly reactive electrophilic species that can form adducts with DNA, leading to mutations and the initiation of cancer.

Metabolic_Activation cluster_0 Phase I Metabolism (CYP450) cluster_1 Spontaneous Decomposition cluster_2 Cellular Targets cluster_3 Biological Consequences NP This compound alpha_hydroxy α-Hydroxynitrosopiperazine (unstable intermediate) NP->alpha_hydroxy α-hydroxylation diazonium Alkyldiazonium Ion (highly reactive) alpha_hydroxy->diazonium Rearrangement aldehyde Oxoethylating agent alpha_hydroxy->aldehyde DNA DNA diazonium->DNA Alkylation DNA_adduct DNA Adducts (e.g., O⁶-alkylguanine) mutation Mutations DNA_adduct->mutation cancer Cancer Initiation mutation->cancer

Metabolic activation of this compound to a DNA-alkylating agent.

The formation of DNA adducts by the reactive metabolites of this compound triggers cellular DNA damage response (DDR) pathways. If the damage is not properly repaired, it can lead to permanent mutations.

DNA_Damage_Response cluster_0 DNA Damage Induction cluster_1 Damage Recognition & Signaling cluster_2 Effector Pathways cluster_3 Cellular Outcomes Alkylating_Agent Metabolically Activated This compound DNA_Damage DNA Adducts (e.g., O⁶-alkylguanine) Alkylating_Agent->DNA_Damage Sensors Sensor Proteins (e.g., MRN complex) DNA_Damage->Sensors Recognition Transducers Transducer Kinases (e.g., ATM, ATR) Sensors->Transducers Activation Repair DNA Repair (e.g., BER, MGMT) Transducers->Repair Apoptosis Apoptosis Transducers->Apoptosis Cell_Cycle Cell Cycle Arrest Transducers->Cell_Cycle Survival Cell Survival (Damage Repaired) Repair->Survival Mutation Mutation (Repair Failure) Repair->Mutation Error-prone repair Elimination Cell Elimination Apoptosis->Elimination Cell_Cycle->Repair

General cellular response to DNA damage induced by alkylating agents.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a literature procedure for the nitrosation of piperazine.[7]

Materials:

Procedure:

  • Dissolve piperazine (10 mmol) in 6N HCl (6 mL) and cool the solution to -10°C in an ice-salt bath.

  • Slowly add a solution of NaNO₂ (10 mmol) in water (12 mL) dropwise over 1 hour, maintaining the temperature below 0°C.

  • After the addition is complete, adjust the pH of the reaction mixture to 10 using a NaOH solution, while keeping the temperature below 0°C.

  • Extract the aqueous layer with chloroform.

  • Dry the combined organic extracts over anhydrous Na₂SO₄.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an 8% methanol/dichloromethane solvent system to yield this compound as a yellow oil.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the sensitive detection and quantification of this compound, adapted from methods for nitrosamine (B1359907) analysis in pharmaceutical products.[8]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • F5 column (or equivalent)

Reagents and Standards:

Chromatographic Conditions:

  • Mobile Phase A: 2 mM ammonium formate in water

  • Mobile Phase B: Acetonitrile

  • Elution: Gradient

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: To be optimized for this compound (precursor ion > product ion)

Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable solvent (e.g., methanol or a mixture of mobile phases).

  • Perform serial dilutions to prepare calibration standards and quality control samples.

  • Filter the samples through a 0.22 µm syringe filter before injection.

Validation: The method should be validated according to regulatory guidelines (e.g., ICH Q2(R1)) for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This compound remains a compound of high importance due to its potential presence as a genotoxic impurity in pharmaceuticals and its broader toxicological implications. A thorough understanding of its properties, analytical methods for its detection, and its mechanisms of toxicity is essential for risk assessment and mitigation in drug development and manufacturing. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with or investigating this compound.

References

1-Nitrosopiperazine: A Comprehensive Technical Guide to its Properties, Synthesis, and Potential Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 1-Nitrosopiperazine, a compound of significant interest in chemical synthesis and toxicological research. This document details its physicochemical properties, provides explicit experimental protocols for its synthesis and analysis, and explores its potential, though cautiously considered, industrial applications. The information is intended to serve as a valuable resource for professionals in research, development, and quality control.

Physicochemical Properties of this compound

This compound is a yellow crystalline solid at room temperature.[1] It is moderately soluble in water and shows higher solubility in organic solvents such as ethanol (B145695) and acetone.[1] Its solubility is influenced by temperature and the pH of the solution.[1]

PropertyValueSource
Molecular Formula C₄H₉N₃O[1][2]
Molecular Weight 115.13 g/mol [2]
CAS Number 5632-47-3[1][3]
Appearance Yellow solid or crystalline powder[1]
Melting Point 45-48 °C
Boiling Point 243.00 °C (516.15 K)[1]
Density 1.2690 g/cm³[1]
Vapor Pressure 0.01 mmHg[2]
Water Solubility Moderately soluble[1]
Solubility in Organic Solvents Higher solubility in ethanol and acetone[1]

Synthesis and Experimental Protocol

This compound is typically synthesized through the nitrosation of piperazine (B1678402).[1] This reaction involves treating piperazine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. The following is a detailed experimental protocol for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

Procedure:

  • Dissolve piperazine in a solution of hydrochloric acid and water.

  • Cool the mixture to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled piperazine solution while maintaining the temperature below 5°C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for a specified period.

  • Carefully neutralize the reaction mixture with a sodium hydroxide solution to a pH of 8-9, while keeping the temperature low.

  • Extract the aqueous layer multiple times with chloroform.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the mixture to remove the drying agent.

  • Remove the chloroform under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by recrystallization or chromatography if necessary.

Logical Workflow for this compound Synthesis

SynthesisWorkflow A Dissolve Piperazine in HCl(aq) B Cool to 0-5°C A->B C Slowly add NaNO2(aq) B->C D Stir at 0-5°C C->D E Neutralize with NaOH(aq) D->E F Extract with Chloroform E->F G Dry with Na2SO4 F->G H Filter G->H I Evaporate Solvent H->I J Purify Product I->J

Caption: Workflow for the synthesis of this compound.

Analytical Methods for Quantification

Accurate quantification of this compound, particularly at trace levels in pharmaceutical and environmental samples, is crucial due to its potential carcinogenicity. High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for this purpose.[4][5][6][7]

Experimental Protocol: Quantification of this compound by LC-MS/MS

This protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.

Sample Preparation (General):

  • Accurately weigh the sample.

  • Dissolve or extract the sample with a suitable solvent (e.g., methanol, water).

  • For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) cleanup step may be necessary.

  • Filter the final extract through a 0.22 µm filter before injection.

LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18 or other suitable reversed-phase column
Mobile Phase A Water with 0.1% formic acid or ammonium (B1175870) formate
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Optimized for separation from matrix components
Flow Rate 0.2 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions Precursor ion (m/z 116.1) -> Product ions (e.g., m/z 86.1, 56.1)
Collision Energy Optimized for the specific instrument
Internal Standard Deuterated this compound (e.g., d8-1-Nitrosopiperazine)

Experimental Workflow for LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Extraction Extraction Sample->Extraction Cleanup (SPE/LLE) Cleanup (SPE/LLE) Extraction->Cleanup (SPE/LLE) Filtration Filtration Cleanup (SPE/LLE)->Filtration LC-MS/MS Injection LC-MS/MS Injection Filtration->LC-MS/MS Injection LC Separation LC Separation LC-MS/MS Injection->LC Separation Ionization (ESI+) Ionization (ESI+) LC Separation->Ionization (ESI+) Mass Analysis (MRM) Mass Analysis (MRM) Ionization (ESI+)->Mass Analysis (MRM) Data Acquisition Data Acquisition Mass Analysis (MRM)->Data Acquisition Quantification Quantification Data Acquisition->Quantification

Caption: General workflow for this compound analysis by LC-MS/MS.

Potential Industrial Applications

While this compound is primarily a research chemical and a known carcinogen, which limits its direct industrial use, its structural features and reactivity suggest potential applications in specific, controlled industrial settings. These applications are largely inferred from the known uses of piperazine and other nitrosamine (B1359907) compounds.

Chemical Intermediate in Organic Synthesis

The most significant role of this compound is as a reactive intermediate in organic synthesis.[1] The nitroso group can be removed or transformed, allowing for the synthesis of various substituted piperazines, which are important scaffolds in many pharmaceuticals.[8]

Potential as a Corrosion Inhibitor

Piperazine and its derivatives have been investigated as corrosion inhibitors for mild steel.[9][10][11] These compounds can adsorb onto the metal surface, forming a protective barrier against corrosive agents. The presence of nitrogen and oxygen atoms in this compound could facilitate its adsorption on metal surfaces, suggesting its potential as a corrosion inhibitor, although specific studies on this compound for this application are not widely available.

Potential Role in the Rubber Industry

Certain nitrogen-containing compounds are used as vulcanization accelerators in the rubber industry. While there is no direct evidence of this compound being used for this purpose, related compounds are known to be involved in these processes. However, the formation of carcinogenic nitrosamines during rubber production is a significant concern, making the intentional addition of a nitrosamine unlikely.[12][13][14]

Toxicology and Genotoxicity

This compound is classified as a potential carcinogen.[15][16] Like other N-nitrosamines, its carcinogenicity is believed to stem from its metabolic activation by cytochrome P450 enzymes.

Metabolic Activation and Genotoxicity Pathway

The metabolic activation of N-nitrosamines generally proceeds via α-hydroxylation, leading to the formation of an unstable intermediate that can ultimately generate a reactive diazonium ion. This ion can then alkylate DNA, leading to mutations and potentially initiating carcinogenesis.[17][18][19][20]

Proposed Metabolic Activation Pathway of this compound

MetabolicPathway cluster_activation Metabolic Activation cluster_genotoxicity Genotoxicity This compound This compound α-Hydroxynitrosopiperazine α-Hydroxynitrosopiperazine This compound->α-Hydroxynitrosopiperazine CYP450 Unstable Intermediate Unstable Intermediate α-Hydroxynitrosopiperazine->Unstable Intermediate Spontaneous Rearrangement Reactive Diazonium Ion Reactive Diazonium Ion Unstable Intermediate->Reactive Diazonium Ion DNA Adducts DNA Adducts Reactive Diazonium Ion->DNA Adducts Alkylation Mutations Mutations DNA Adducts->Mutations Replication Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Caption: Proposed metabolic activation and genotoxicity pathway of this compound.

Conclusion

This compound is a versatile chemical with significant applications as a reactive intermediate in organic synthesis, particularly in the development of pharmaceuticals. However, its classification as a potential carcinogen necessitates careful handling and stringent control of its presence as an impurity. While its structural characteristics suggest potential applications in areas such as corrosion inhibition, its toxicity profile limits its widespread industrial use. The detailed protocols and data presented in this guide are intended to support researchers and professionals in the safe and effective handling and analysis of this important compound. Further research into its specific biological activities and industrial applications under controlled conditions may reveal new, valuable uses.

References

Methodological & Application

Application Note: Quantification of 1-Nitrosopiperazine in Wastewater using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive method for the quantification of 1-nitrosopiperazine in wastewater samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a potentially carcinogenic N-nitrosamine that can be present in wastewater from various industrial and pharmaceutical sources. The described protocol utilizes a straightforward sample preparation technique followed by a highly selective and sensitive LC-MS/MS analysis, making it suitable for routine monitoring and research applications. The method has been validated to ensure accuracy, precision, and reliability of the obtained results.

Introduction

N-nitrosamines are a class of compounds that have garnered significant attention due to their classification as probable human carcinogens. Their presence in the environment, particularly in water sources, is a growing concern. Industrial processes and pharmaceutical manufacturing can be sources of N-nitrosamines, including this compound, in wastewater effluents. Therefore, a reliable and sensitive analytical method is crucial for monitoring and controlling the levels of these compounds to mitigate potential environmental and health risks. This document provides a detailed protocol for the quantification of this compound in wastewater using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.

Experimental Protocol

Sample Preparation (Supported Liquid Extraction - SLE)

A supported liquid extraction (SLE) method is employed for the efficient extraction of this compound from the complex wastewater matrix.[1][2][3]

  • Materials:

    • Wastewater sample

    • This compound analytical standard

    • This compound-d8 (internal standard)

    • Dichloromethane (DCM), LC-MS grade

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

    • SLE cartridges

    • Collection tubes

    • Nitrogen evaporator

  • Procedure:

    • Allow wastewater samples to reach room temperature.

    • Spike a known volume of the wastewater sample (e.g., 50 mL) with the internal standard, this compound-d8.

    • Load the spiked sample onto the SLE cartridge and allow it to absorb for 5 minutes.

    • Elute the analyte and internal standard from the cartridge with dichloromethane.

    • Collect the eluate in a collection tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase (e.g., 500 µL of acetonitrile/water mixture) for LC-MS/MS analysis.

LC-MS/MS Analysis

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

  • Liquid Chromatography (LC) Conditions:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column, such as a Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm particle size), is recommended for the separation of the polar this compound.[1]

    • Mobile Phase A: 10 mM ammonium (B1175870) formate (B1220265) with 0.05% formic acid in water containing 5% ethanol.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A typical gradient starts with a high percentage of organic phase (e.g., 95% B) and gradually increases the aqueous phase to elute the polar analyte.

    • Flow Rate: 0.5 mL/min.[1]

    • Injection Volume: 2 µL.[1]

    • Column Temperature: 30°C.[1]

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (+ESI).[1]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: The following MRM transitions should be monitored[1]:

      • This compound: m/z 116.1 → 85.1 (quantifier)

      • This compound-d8 (IS): m/z 124.0 → 93.0 (quantifier)

    • Collision Energy: Optimized for the specific instrument, typically around 12 V for this compound.[1]

    • Source Temperature: 300°C.[1]

Experimental Workflow

Workflow LC-MS/MS Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Wastewater Sample Collection Spiking Spike with Internal Standard (this compound-d8) SampleCollection->Spiking SLE Supported Liquid Extraction (SLE) Spiking->SLE Evaporation Evaporation to Dryness SLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (+ESI, MRM) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: Experimental workflow for this compound analysis.

Quantitative Data Summary

The performance of the method should be evaluated through a validation process. The following table summarizes typical validation parameters for the quantification of this compound in wastewater.

ParameterTypical Value
Limit of Detection (LOD) 0.08 µg/L
Limit of Quantification (LOQ) 0.25 µg/L[2][3]
Linearity (R²) > 0.99
Recovery 85 - 115%
Precision (RSD) < 15%

Method Validation Parameters

For robust and reliable results, the analytical method should be validated according to established guidelines. Key validation parameters include:

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.No significant interfering peaks at the retention time of the analyte and internal standard.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.99
Accuracy (Recovery) The closeness of the test results obtained by the method to the true value.Typically within 80-120% for spiked samples at different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) ≤ 15% for repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of ≥ 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ≥ 10. A final MLOQ of 0.25 µg/L for N-nitrosopiperazine has been reported.[2][3]

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in wastewater. The use of an internal standard and a robust sample preparation technique ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the monitoring of N-nitrosamines in environmental samples. Adherence to the detailed protocol and validation procedures will ensure the generation of high-quality data for regulatory compliance and research purposes.

References

Application Notes and Protocols for the Analysis of 1-Nitrosopiperazine in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Nitrosopiperazine is a semi-volatile N-nitrosamine that is of environmental concern due to its potential carcinogenicity. Its presence in soil can result from various sources, including industrial contamination and the degradation of certain pesticides or pharmaceuticals. Accurate quantification of this compound in complex matrices like soil is crucial for environmental monitoring and risk assessment. This document provides a detailed protocol for the sample preparation and analysis of this compound in soil, targeting researchers, scientists, and professionals in environmental science and drug development. The method described herein is a composite approach adapted from established procedures for nitrosamine (B1359907) analysis in other complex matrices, such as wastewater and food, employing solid-phase extraction (SPE) for sample cleanup and gas chromatography-tandem mass spectrometry (GC-MS/MS) for detection and quantification.

Materials and Reagents

  • Solvents: Dichloromethane (B109758) (DCM), Methanol, Acetonitrile (all HPLC or pesticide residue grade)

  • Reagents: Anhydrous sodium sulfate (B86663), Sodium chloride, 1 M Sodium hydroxide

  • Standards: this compound certified reference standard, this compound-d8 (internal standard)

  • Solid-Phase Extraction (SPE) Cartridges: Coconut charcoal-based or other suitable polymeric sorbent cartridges

  • Glassware: Centrifuge tubes (50 mL, polypropylene (B1209903) or glass), volumetric flasks, pipettes, vials with PTFE-lined caps

  • Equipment: Analytical balance, centrifuge, vortex mixer, rotary evaporator or nitrogen evaporator, GC-MS/MS system

Experimental Protocols

1. Soil Sample Preparation and Extraction

This protocol outlines the initial extraction of this compound from the soil matrix.

  • Sample Homogenization: Air-dry the soil sample to a constant weight and sieve it through a 2 mm mesh to remove large debris and ensure homogeneity.

  • Extraction:

    • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

    • Add 20 mL of dichloromethane (DCM).

    • Spike the sample with a known concentration of this compound-d8 internal standard.

    • Vortex the mixture for 1 minute, followed by sonication for 15 minutes in a water bath.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the solvent.

    • Carefully decant the DCM supernatant into a clean collection tube.

    • Repeat the extraction (steps 2-6) with an additional 20 mL of DCM.

    • Combine the two DCM extracts.

  • Drying: Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

2. Sample Cleanup using Solid-Phase Extraction (SPE)

This step is crucial for removing matrix interferences that can affect the accuracy of the GC-MS/MS analysis.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of dichloromethane through it. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire soil extract onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/min.

  • Elution:

    • After loading, elute the this compound from the cartridge with 10 mL of a suitable solvent mixture, such as dichloromethane:acetonitrile (1:1 v/v). The choice of elution solvent may need to be optimized based on the specific SPE sorbent used.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator. The final volume can be adjusted to meet the desired detection limits.

3. GC-MS/MS Analysis

The concentrated extract is analyzed using a gas chromatograph coupled with a tandem mass spectrometer.

  • Instrumentation: A GC-MS/MS system equipped with a suitable capillary column (e.g., a mid-polarity column like a DB-624 or equivalent) is used.

  • Injection: Inject 1-2 µL of the final extract into the GC inlet in splitless mode.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS/MS Conditions:

    • Ionization Mode: Electron Ionization (EI)

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Monitor at least two MRM transitions for this compound and its deuterated internal standard for confirmation and quantification. Specific transitions should be optimized on the instrument being used.

Data Presentation

The following table summarizes quantitative data for this compound analysis from various studies. It is important to note that these values were obtained in different matrices and with different methodologies, but they provide a useful reference for expected performance.

ParameterValueMatrixAnalytical MethodReference
Method Limit of Quantification (MLOQ)0.25 µg/LTreated WastewaterHILIC-MS[1][2][3]
Method Detection Limit (MDL)1 µMDeionized WaterNot Specified[4]
Recovery64.2% - 83.0%GroundwaterLC-MS[5]
Recovery97.4% - 110.67%Pesticide FormulationGC-MS/MS (after SPE)[6]
Limit of Quantification (LOQ)0.33 µg/gPesticide FormulationGC-MS/MS (after SPE)[6]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the sample preparation and analysis of this compound in a soil matrix.

Soil_Sample_Prep_Workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Analysis soil_sample 1. Homogenized Soil Sample (10g) extraction 2. Solvent Extraction (Dichloromethane) soil_sample->extraction centrifugation 3. Centrifugation & Supernatant Collection extraction->centrifugation drying 4. Drying with Sodium Sulfate centrifugation->drying spe_loading 5. SPE Cartridge Loading drying->spe_loading Combined Extract spe_elution 6. SPE Elution spe_loading->spe_elution concentration 7. Concentration to 1 mL spe_elution->concentration gcms_analysis 8. GC-MS/MS Analysis concentration->gcms_analysis Final Extract

Caption: Workflow for this compound analysis in soil.

References

Application Note and Protocol: Solid-Phase Extraction of 1-Nitrosopiperazine from Water Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Nitrosopiperazine is a nitrosamine (B1359907) compound of significant concern due to its potential carcinogenicity. Its presence in water sources, whether as a disinfection byproduct or an industrial contaminant, necessitates sensitive and reliable analytical methods for detection and quantification.[1][2] This application note provides a detailed protocol for the solid-phase extraction (SPE) of this compound from water samples, a crucial step for sample cleanup and concentration prior to chromatographic analysis. The polar nature of this compound presents challenges for traditional reversed-phase SPE methods, often resulting in low recovery.[1] The protocol described here is a synthesized approach based on established methods for nitrosamine analysis in aqueous matrices, aiming to provide a robust starting point for method development and validation.

Data Presentation

A summary of quantitative data for the analysis of nitrosamines, including compounds structurally similar to this compound, is presented in Table 1. This data is compiled from various studies and provides a benchmark for expected performance.

AnalyteMatrixExtraction MethodAnalytical MethodRecovery (%)LOD/LOQReference
This compound Treated WastewaterSupported Liquid Extraction (SLE)HILIC-MS22% (in synthetic matrix)MLOQ: 330 ng/L[1]
This compound Treated WastewaterOptimized SLEHILIC-MS-MLOQ: 0.25 µg/L[3]
General Nitrosamines Drinking WaterSPELC-MS/MS67-89%Sub-ng/L[4]
General Nitrosamines Drinking WaterSPE (Graphitized Carbon)GC-MS/MS71.5-88.0%-[2]
General Nitrosamines Drinking WaterSPELC-MS/MS-< 10 ng/L[5]

Experimental Protocol: Solid-Phase Extraction of this compound

This protocol outlines a solid-phase extraction procedure using a hydrophilic-lipophilic balanced (HLB) or a carbon-based SPE cartridge, which has been shown to be effective for a range of nitrosamines.

Materials and Reagents:

  • Solid-Phase Extraction Cartridges: Hydrophilic-Lipophilic Balance (HLB) or Coconut Charcoal based cartridges. A tandem approach using both may enhance recovery for a broader range of nitrosamines.[1][6]

  • Methanol (HPLC grade)

  • Dichloromethane (B109758) (HPLC grade)

  • Ultrapure Water

  • Nitrogen gas for evaporation

  • Sample Collection Bottles: Amber or foil-wrapped glass to protect from light.[7]

  • SPE Vacuum Manifold

Sample Handling and Preparation:

  • Sample Collection: Collect water samples in amber glass bottles to minimize photolytic decomposition, as nitrosamines are light-sensitive.[7]

  • Filtration: Filter water samples through a 0.22 µm membrane filter to remove particulate matter.[4]

  • pH Adjustment: For general nitrosamine analysis, the pH of the sample may need to be adjusted depending on the specific method. For N-nitrosodiphenylamine, a pH of 7-10 is recommended.[7] For this protocol, maintaining a neutral pH is a reasonable starting point.

Solid-Phase Extraction Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of dichloromethane through the SPE cartridge.

    • Follow with 5 mL of methanol.

    • Finally, pass 5 mL of ultrapure water to equilibrate the cartridge. Do not allow the cartridge to dry out before loading the sample.

  • Sample Loading:

    • Load the pre-filtered water sample (e.g., 500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.[5]

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of ultrapure water to remove any interfering polar compounds.

  • Drying:

    • Dry the cartridge thoroughly by passing nitrogen gas through it for at least 30 minutes. This step is critical for ensuring efficient elution with an organic solvent.[6]

  • Elution:

    • Elute the trapped this compound from the cartridge using 10 mL of dichloromethane.[2][5][6] Collect the eluate in a clean collection tube.

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for analysis by an appropriate instrumental method, such as GC-MS/MS or LC-MS/MS.[2][4]

Mandatory Visualization

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample Water Sample Collection (Amber Bottle) Filter Filtration (0.22 µm) Sample->Filter Condition Cartridge Conditioning 1. Dichloromethane 2. Methanol 3. Ultrapure Water Load Sample Loading (3-5 mL/min) Condition->Load Wash Washing (Ultrapure Water) Load->Wash Dry Drying (Nitrogen Stream) Wash->Dry Elute Elution (Dichloromethane) Dry->Elute Concentrate Concentration (to 1 mL) Elute->Concentrate Analysis LC-MS/MS or GC-MS/MS Analysis Concentrate->Analysis

Caption: Solid-Phase Extraction Workflow for this compound.

References

Application Notes and Protocols for the Analytical Method Development of 1-Nitrosopiperazine in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the control of these impurities in drug substances and products.[3][4][5] 1-Nitrosopiperazine (NPZ) is a nitrosamine (B1359907) impurity that can potentially form during the synthesis, manufacturing, or storage of certain drug products, particularly those containing a piperazine (B1678402) moiety.[6][7]

This document provides detailed application notes and protocols for the development of analytical methods for the trace-level quantification of this compound in pharmaceutical products. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the most widely used and versatile technique for this purpose.[1][8] A protocol for Gas Chromatography-Mass Spectrometry (GC-MS) is also included, with a discussion of its applicability and limitations.

Application Note 1: Quantification of this compound using LC-MS/MS

Principle

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the analysis of this compound and other non-volatile or thermally unstable nitrosamines.[8] The method utilizes the high separation efficiency of liquid chromatography to isolate the analyte of interest from the complex drug product matrix. The highly selective and sensitive tandem mass spectrometer is then used for unambiguous detection and quantification. Quantification is typically achieved using an isotopically labeled internal standard, such as this compound-d8, to correct for matrix effects and variations in instrument response.

Experimental Protocol: LC-MS/MS Method

1. Reagents and Materials

  • Standards: this compound (NPZ) reference standard, this compound-d8 (NPZ-d8) internal standard (IS).

  • Solvents: Methanol (B129727) (HPLC or LC-MS grade), Acetonitrile (HPLC or LC-MS grade), Dichloromethane (DCM).[9][10]

  • Reagents: Ammonium (B1175870) formate (B1220265) (AR grade), Formic acid, Ammonium hydroxide.[9]

  • Water: Deionized or ultrapure water.

  • Consumables: Volumetric flasks, pipettes, autosampler vials, 15 mL polypropylene (B1209903) (PP) centrifuge tubes, 0.2 or 0.22 µm syringe filters (e.g., PVDF, PTFE).[7][9][11]

2. Standard Solution Preparation

  • NPZ Stock Standard Solution (e.g., 200 µg/mL): Accurately weigh and dissolve an appropriate amount of NPZ reference standard in methanol in a volumetric flask.[9]

  • NPZ-d8 Internal Standard (IS) Stock Solution (e.g., 200 µg/mL): Prepare similarly to the NPZ stock solution using NPZ-d8.[9]

  • Intermediate and Working Standard Solutions: Prepare a series of calibration standards by serially diluting the NPZ stock solution with a suitable diluent (e.g., 80% Methanol or Methanol/Water).[9] Spike each calibration standard with the IS solution to a constant concentration (e.g., 20 ng/mL).[11] Protect all standard solutions from light and store at 4-8 °C.[9]

3. Sample Preparation (for Tablets/Capsules)

  • Weigh and grind at least 10 tablets/capsules to obtain a homogenous powder and determine the average weight.

  • Accurately weigh an amount of the powdered sample equivalent to a target amount of the Active Pharmaceutical Ingredient (API) (e.g., 100-250 mg) into a 15 mL centrifuge tube.[9][11]

  • Add a defined volume of extraction solvent (e.g., 5 mL of methanol or a diluent containing the internal standard).[9][11]

  • Vortex the tube for 1 minute to ensure thorough mixing.

  • Sonicate the sample for 10-20 minutes to facilitate extraction.[7][11]

  • Centrifuge the sample at approximately 4000 rpm for 10 minutes.[9]

  • Filter the supernatant through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[7][11]

Note: The choice of extraction solvent and the need for pH adjustment may depend on the specific drug product matrix. For some complex formulations, neutralization with a base like NaOH may be necessary to improve recovery.[12]

4. LC-MS/MS Instrumental Conditions

The following tables provide typical starting conditions. These should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

Parameter Condition
LC System HPLC or UPLC System
Column e.g., F5 column, C18 column
Mobile Phase A 10 mM Ammonium formate in water, pH 9.0 (adjusted with ammonium hydroxide) OR 0.1% Formic acid in water[9]
Mobile Phase B Methanol or Acetonitrile[6][9]
Flow Rate 0.2 - 0.5 mL/min[6]
Gradient Optimized for separation from matrix components
Column Temperature 30 - 40 °C[6]

| Injection Volume | 2 - 5 µL[6][11] |

Table 2: Mass Spectrometric Conditions

Parameter Condition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization Positive (ESI+)[6]
Ion Spray Voltage 4.5 - 5.5 kV[11]
Source Temperature 450 - 500 °C[11][13]
Nebulizer Gas (Gas 1) 60 - 65 psi[11][13]
Heated Gas (Gas 2) 40 - 45 psi[11][13]
Curtain Gas 25 psi[11][13]
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: this compound, Precursor Ion (Q1): m/z 116.1, Product Ion (Q3): m/z 86.1 / 56.1

| | Analyte: this compound-d8 (IS), Precursor Ion (Q1): m/z 124.1, Product Ion (Q3): m/z 92.1 / 60.1 |

Note: MRM transitions should be optimized by infusing individual standard solutions.

5. Method Validation Summary

The developed method must be validated according to ICH Q2(R1) guidelines.[7] Typical validation parameters and acceptance criteria are summarized below.

Table 3: Validation Parameters and Typical Results

Parameter Typical Acceptance Criteria / Result
Specificity No interference at the retention time of NPZ and IS.
Linearity (r²) ≥ 0.999[14]
Range e.g., 0.5 - 50 ng/mL[6]
LOD Calculated based on S/N ratio (e.g., 3:1)
LOQ e.g., 0.05 µg/g to 1 ng/mL[6][11]
Accuracy (% Recovery) 80 - 120% (e.g., 89.60% to 102.77%)[7][14]

| Precision (% RSD) | Intra-day: ≤ 15%, Inter-day: ≤ 15% (e.g., 0.31% to 4.92%)[7][14] |

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep prep Sample Preparation standards Standard Preparation lc_separation LC Separation standards->lc_separation Inject Calibration Curve ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis report Report Results data_analysis->report weigh Weigh Sample extract Add Solvent + IS Vortex, Sonicate weigh->extract centrifuge Centrifuge extract->centrifuge filter Filter Supernatant centrifuge->filter filter->lc_separation Inject Sample GCMS_Workflow prep Sample Preparation (Extraction in DCM) gc_injection GC Injection & Separation prep->gc_injection ms_detection MS Detection (SIM Mode) gc_injection->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis report Report Results data_analysis->report

References

Application Note: Headspace GC-MS Analysis of Volatile Nitrosamines, Including 1-Nitrosopiperazine, in Pharmaceutical Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens. Regulatory agencies worldwide now mandate strict control over the levels of these impurities in drug substances and products. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is a powerful and widely used technique for the analysis of volatile nitrosamines.[1][2][3] This application note provides a detailed protocol and guidance for the determination of volatile nitrosamines, with a special focus on the analytical challenges and considerations for 1-Nitrosopiperazine.

Headspace injection is a simple and effective sample preparation technique that minimizes matrix effects by introducing only the volatile components of the sample into the GC-MS system.[1] This approach is particularly advantageous for complex sample matrices commonly found in pharmaceutical formulations.

Experimental Protocols

This section details the methodologies for sample preparation and instrumental analysis for the determination of volatile nitrosamines by HS-GC-MS.

Sample Preparation

Proper sample preparation is critical for accurate and reproducible results. The goal is to efficiently partition the target nitrosamines from the sample matrix into the headspace of the vial.

Materials:

  • 20 mL headspace vials with PTFE-lined septa and aluminum crimp caps

  • Vortex mixer

  • Mechanical wrist-action shaker (optional)

  • Analytical balance

  • Pipettes and tips

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), N,N-Dimethylformamide (DMF), or Dichloromethane (DCM) of appropriate purity.[2][4]

Protocol for Drug Substance (API):

  • Accurately weigh approximately 500 mg of the drug substance into a 20 mL headspace vial.[2]

  • Add 5 mL of a suitable solvent (e.g., DMSO) to the vial.[2]

  • Immediately cap and crimp the vial securely.

  • Vortex the sample for at least 1 minute to ensure complete dissolution or homogenous suspension of the sample.

Protocol for Drug Product (Tablets):

  • For tablets, depending on their size, cut them in half or use a whole tablet. Accurately weigh the tablet(s) into a 20 mL headspace vial. The total weight should be approximately 1 gram.[2]

  • Add 5 mL of a suitable solvent (e.g., DMSO) to the vial.[2]

  • Immediately cap and crimp the vial securely.

  • Allow the vial to sit for approximately 10 minutes to allow for initial disintegration.

  • Shake the vial using a mechanical wrist-action shaker for at least 30 minutes, or until the tablet contents are fully dispersed in the solvent.[2]

Headspace GC-MS Analysis

The following are typical instrumental parameters for the analysis of volatile nitrosamines. These may require optimization based on the specific instrument, column, and target analytes.

Instrumentation:

  • Gas Chromatograph (GC) with a Mass Spectrometric (MS) detector

  • Headspace Autosampler

Typical Headspace Parameters:

ParameterValue
Oven Temperature80 - 150 °C
Needle Temperature160 - 230 °C
Transfer Line Temp.170 - 250 °C
Vial Equilibration Time15 - 45 min
Injection Volume1 mL
Vial Pressurization10 - 20 psi

Typical GC-MS Parameters:

ParameterValue
GC System
ColumnDB-WAX, 30 m x 0.25 mm, 0.5 µm film thickness (or equivalent)[2]
Inlet Temperature220 °C[2]
Carrier GasHelium
Flow Rate1 - 3 mL/min[2]
Split Ratio5:1[2]
Oven ProgramInitial: 40-70 °C, hold for 2-4 min. Ramp: 10-20 °C/min to 240 °C, hold for 3.5-5 min.[2][3]
MS System
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C[3]
Quadrupole Temp.150 °C[3]
Acquisition ModeSelected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Selected Ion Monitoring (SIM) Masses for Common Nitrosamines:

CompoundQuantifier Ion (m/z)Qualifier Ion(s) (m/z)
N-Nitrosodimethylamine (NDMA)7442, 43
N-Nitrosodiethylamine (NDEA)10256, 75
N-Nitrosodiisopropylamine (NDIPA)13043, 88
N-Nitrosoethylisopropylamine (NEIPA)11643, 74
This compound 115 56, 85

Note on this compound: The analysis of this compound by headspace GC-MS can be challenging due to its lower volatility and higher polarity compared to other nitrosamines like NDMA. This can lead to poor sensitivity and peak shape. While the above parameters provide a starting point, significant method development may be required. For this reason, many published methods for this compound utilize Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the HS-GC-MS analysis of volatile nitrosamines. Data for this compound via headspace GC-MS is limited in the literature, reflecting the analytical challenges.

Table 1: Method Validation Data for Common Volatile Nitrosamines

NitrosamineLimit of Quantitation (LOQ)Linearity (R²)Recovery (%)
NDMA0.05 - 0.3 ppm> 0.9985 - 115%
NDEA0.05 - 0.3 ppm> 0.9985 - 115%
NDIPA0.1 - 0.5 ppm> 0.9980 - 120%
NEIPA0.1 - 0.5 ppm> 0.9980 - 120%

Data compiled from various sources and represents typical performance.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the headspace GC-MS analysis of volatile nitrosamines in pharmaceutical samples.

Headspace GC-MS Workflow for Nitrosamine Analysis cluster_prep Sample Preparation cluster_analysis Headspace GC-MS Analysis cluster_data Data Processing sample Weigh Drug Substance or Product dissolve Add Solvent (e.g., DMSO) sample->dissolve seal Cap and Crimp Vial dissolve->seal mix Vortex/Shake to Dissolve/Disperse seal->mix headspace Incubate in Headspace Autosampler mix->headspace injection Inject Headspace Vapor into GC headspace->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (SIM/MRM) separation->detection quant Quantification using Calibration Curve detection->quant report Report Results quant->report

Caption: Workflow for Nitrosamine Analysis by HS-GC-MS.

Conclusion

Headspace GC-MS is a robust and reliable technique for the routine analysis of volatile nitrosamines in pharmaceutical materials. The provided protocol offers a solid foundation for method development and validation. For less volatile compounds like this compound, careful optimization of headspace and GC parameters is crucial to achieve the required sensitivity and chromatographic performance. In cases where sufficient sensitivity cannot be achieved by HS-GC-MS for this compound, LC-MS/MS should be considered as a viable alternative analytical strategy.

References

Application Notes & Protocols for Enhanced Detection of 1-Nitrosopiperazine (NPIP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-Nitrosopiperazine (NPIP) is a nitrosamine (B1359907) compound of significant concern due to its potential carcinogenicity.[1] It can be present as an impurity in pharmaceutical products, formed from precursor molecules like piperazine (B1678402), or found in environmental samples.[2] Regulatory agencies have established stringent limits for nitrosamine impurities, necessitating highly sensitive and selective analytical methods for their detection and quantification at trace levels.[1][3]

While direct analysis using highly sensitive techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is common, chemical derivatization offers a powerful strategy to enhance detection.[4][5] Derivatization can improve the chromatographic behavior, increase the detector response, and enhance the volatility of analytes, thereby lowering detection limits and improving analytical performance, especially for laboratories utilizing less sensitive instrumentation.[6][7]

This document provides detailed application notes and protocols for various derivatization techniques aimed at the enhanced detection of this compound.

Technique 1: Denitrosation followed by Sulfonylation for GC-MS Analysis

Principle: This is a two-step derivatization method ideal for Gas Chromatography (GC) based analysis. First, the nitroso group of NPIP is cleaved (denitrosation) to yield the parent secondary amine, piperazine. The resulting piperazine is then derivatized with a reagent like p-toluenesulfonyl chloride, which introduces a bulky, thermally stable group. This process significantly improves the chromatographic peak shape and mass spectrometric response compared to the underivatized amine.[6]

Application: This method is particularly useful for converting the polar, less volatile NPIP into a derivative that is more amenable to GC-MS analysis. It can significantly improve sensitivity, allowing for accurate quantification at low levels.[6]

Experimental Protocol

1. Reagents and Materials:

  • This compound (NPIP) standard

  • Piperazine standard

  • Denitrosation Reagent: 48% Hydrobromic acid (HBr) in acetic acid

  • Derivatization Reagent: p-Toluenesulfonyl chloride (p-TSC)

  • Sodium bicarbonate (NaHCO₃) buffer (0.5 M)

  • Sodium hydroxide (B78521) (NaOH) solution (2 M)

  • Solvents: Dichloromethane (B109758) (DCM), Ethyl Acetate (B1210297) (HPLC grade)

  • Internal Standard (IS): e.g., N-Nitrosodiphenylamine-d10 or other suitable deuterated standard

  • Vials, heating block, vortex mixer, centrifuge

2. Standard and Sample Preparation:

  • Standard Solutions: Prepare stock solutions of NPIP and its derivative in a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Create a series of calibration standards by serial dilution.

  • Sample Preparation: The sample preparation will be matrix-dependent. For drug products, an extraction step is typically required. A generic liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed to isolate NPIP from the sample matrix.

3. Derivatization Procedure:

  • Step 1: Denitrosation:

    • To 1 mL of the extracted sample or standard solution in a vial, add 20-50 µL of the denitrosation reagent (HBr in acetic acid).[6]

    • Cap the vial tightly and heat at 60-70°C for 20-30 minutes.

    • Cool the vial to room temperature.

  • Step 2: Sulfonylation (Derivatization of Piperazine):

    • Neutralize the acidic solution by adding 150 µL of 0.5 M NaHCO₃ buffer, followed by 200 µL of 2 M NaOH to make the solution alkaline (pH > 10).[6]

    • Add 100 µL of p-TSC solution (e.g., 1.0 g/L in ethyl acetate).[6]

    • Vortex the mixture vigorously for 1 minute.

    • Heat the vial at 60°C for 30 minutes to complete the derivatization reaction.[6]

    • Cool the vial to room temperature.

4. Extraction of the Derivative:

  • Add 1 mL of dichloromethane (DCM) or other suitable organic solvent to the vial.

  • Vortex for 2 minutes to extract the sulfonamide derivative into the organic phase.

  • Centrifuge to separate the layers.

  • Carefully transfer the organic layer to a clean vial for GC-MS analysis.

5. GC-MS Analytical Conditions (Typical):

  • GC System: Agilent 6890N or equivalent

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent

  • Injection Mode: Splitless

  • Injector Temperature: 250°C

  • Oven Program: Initial 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

  • Carrier Gas: Helium at 1 mL/min

  • MS System: Agilent 5975 MSD or equivalent

  • Ionization Mode: Electron Impact (EI), 70 eV

  • Source Temperature: 230°C

  • Detection Mode: Selected Ion Monitoring (SIM) or Full Scan

Technique 2: Denitrosation followed by Acylation for GC-MS Analysis

Principle: Similar to the sulfonylation method, this technique begins with the denitrosation of NPIP to form piperazine. The resulting piperazine is then acylated, typically using trifluoroacetic anhydride (B1165640) (TFAA). The resulting trifluoroacetyl derivative is highly volatile and electron-capturing, making it excellent for GC-MS analysis, often providing very low detection limits.[8]

Application: This method is a robust alternative to sulfonylation and is widely used for the derivatization of amines. The high volatility of the TFAA derivative allows for sharp chromatographic peaks and short analysis times.[8]

Experimental Protocol

1. Reagents and Materials:

  • Reagents for denitrosation (as in Technique 1)

  • Derivatization Reagent: Trifluoroacetic anhydride (TFAA)[8]

  • Solvents: Ethyl Acetate (HPLC grade)

  • Internal Standard (IS)

2. Denitrosation and Sample Preparation:

  • Follow the denitrosation procedure (Step 1) and sample preparation steps as described in Technique 1.

3. Derivatization Procedure (Acylation):

  • After denitrosation and cooling, evaporate the sample to dryness under a gentle stream of nitrogen. This step is crucial to remove residual acid and water.

  • To the dry residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[8]

  • Cap the vial and heat at 70°C for 30 minutes.[8]

  • Cool the sample to room temperature.

  • Evaporate the excess reagent and solvent under a stream of nitrogen.

  • Reconstitute the dry residue in a known volume (e.g., 100 µL) of ethyl acetate for GC-MS analysis.[8]

4. GC-MS Analytical Conditions:

  • The GC-MS conditions would be similar to those described in Technique 1. The oven temperature program may be adjusted to optimize the separation of the more volatile TFAA derivative.

Quantitative Data Summary

The following tables summarize quantitative data for the analysis of NPIP and related compounds, comparing direct analysis with the potential improvements offered by derivatization.

Table 1: Direct Analysis of N-Nitrosopiperazine and Related Compounds by LC-MS/MS

CompoundAnalytical MethodMatrixLOQ (Limit of Quantitation)LOD (Limit of Detection)Reference
This compound (NPIP)HILIC-MSTreated Wastewater250 ng/L (0.25 µg/L)75 ng/L (0.075 µg/L)[9]
1-Methyl-4-Nitrosopiperazine (MNP)LC-MS/MSRifampicin Capsules0.013 ppm0.0067 ppm[10]
1-Methyl-4-Nitrosopiperazine (MNP)LC-MS/MSMulticomponent Drugs~0.5 ng/mL~0.15 ppm[11]

Table 2: GC-MS Analysis of Nitrosamines With and Without Derivatization (Denitrosation-Sulfonylation)

Note: Data for NPIP is not explicitly provided in the source, but data for similar nitrosamines (N-Nitrosopiperidine - NPIP) demonstrates the principle of enhancement.

CompoundLOD without Derivatization (ng)LOD with Derivatization (ng)Approximate Improvement FactorReference
NDMA1.00.047~21x[6]
NDEA0.80.053~15x[6]
NPIP (N-Nitrosopiperidine)0.50.016~31x[6]
NMOR0.20.035~6x[6]

Visualizations

Diagram 1: General Workflow for NPIP Analysis via Derivatization```dot

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Drug Product or Environmental Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample->Extraction Denitrosation Denitrosation (e.g., HBr/Acetic Acid) Extraction->Denitrosation Derivatization Derivatization (e.g., p-TSC or TFAA) Denitrosation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Reaction scheme for the derivatization of NPIP for GC-MS analysis.

Diagram 3: Comparison of Analytical Approaches

G cluster_direct Direct Analysis cluster_deriv Derivatization Approach Direct_LCMS LC-MS/MS or GC-MS/MS Direct_Pros Pros: - Fewer sample prep steps - No derivatization artifacts Direct_LCMS->Direct_Pros Direct_Cons Cons: - Requires high-sensitivity MS - Poor chromatography for some nitrosamines Direct_LCMS->Direct_Cons Deriv_GCMS GC-MS with Derivatization Deriv_Pros Pros: - Enhanced sensitivity (~20x) - Improved chromatography - Usable with standard MS Deriv_GCMS->Deriv_Pros Deriv_Cons Cons: - More sample prep steps - Potential for incomplete reaction - Derivatization artifacts Deriv_GCMS->Deriv_Cons start NPIP Sample start->Direct_LCMS start->Deriv_GCMS

Caption: Logical comparison of direct vs. derivatization-based NPIP analysis.

References

Application Notes and Protocols: 1-Nitrosopiperazine in the Synthesis of Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-nitrosopiperazine as a key intermediate in the synthesis of novel organic compounds, particularly within the realm of medicinal chemistry and drug development. The protocols detailed below are based on established methodologies for the preparation and subsequent functionalization of this versatile building block.

Introduction

This compound is a derivative of piperazine (B1678402) that serves as a crucial intermediate in organic synthesis. Its primary application lies in its role as a mono-protected piperazine, allowing for selective functionalization at the unsubstituted secondary amine. This strategy is of significant importance in the synthesis of N-monosubstituted piperazines, which are prevalent scaffolds in a vast array of pharmaceuticals due to their favorable physicochemical properties that can enhance aqueous solubility and oral bioavailability. The nitroso group can be readily introduced and subsequently removed under specific conditions, making this compound an effective tool for directing the synthesis towards desired unsymmetrically substituted piperazine derivatives.

Core Application: A Gateway to N-Monosubstituted Piperazines

The piperazine ring is a common feature in many biologically active compounds. However, the symmetrical nature of piperazine often leads to mixtures of mono- and di-substituted products during alkylation or acylation reactions. By converting piperazine to this compound, one of the nitrogen atoms is effectively blocked, allowing for selective substitution on the other nitrogen. The subsequent removal of the nitroso group yields the desired N-monosubstituted piperazine. This two-step process is a reliable method for producing these valuable synthons in high yields.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the nitrosation of piperazine.

Materials:

Procedure:

  • In a suitable reaction vessel equipped with a stirrer and cooling bath, dissolve 6.0 moles of piperazine hexahydrate in water.

  • While stirring, maintain the temperature below 50°C and add 13.8 equivalents of concentrated hydrochloric acid.

  • Cool the mixture to 0°C using an ice-salt-water bath.

  • Prepare a solution of approximately 6.0 moles of sodium nitrite in water.

  • Add the sodium nitrite solution to the reaction mixture over a period of 55-70 minutes, ensuring the temperature is maintained at 0°C.

  • Continue stirring for an additional 15 minutes at 0°C.

  • Filter the reaction mixture to remove any by-products and wash the filter cake with approximately 150 ml of water.

  • Combine the filtrate and washings and make the solution strongly alkaline by the slow addition of 1.86 liters of 50% aqueous sodium hydroxide.

  • Extract the product from the aqueous solution with two 1.5 liter portions and one 600 ml portion of chloroform.

  • Combine the chloroform extracts and filter through a thin layer of diatomaceous earth to remove suspended aqueous droplets.

  • Concentrate the organic filtrate by evaporating the solvent under reduced pressure.

  • The residual liquid is then distilled in vacuo to yield pure this compound.

Expected Outcome: This procedure is expected to yield this compound as a yellow liquid in approximately 82% yield.

Protocol 2: N-Alkylation of this compound to Synthesize N-Nitroso-N'-Substituted Piperazines

This protocol provides a general method for the alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkylating agent (e.g., m-xylyl bromide)

  • Sodium bicarbonate

  • Methyl alcohol

  • Water

Procedure:

  • Prepare a solution of 117.5 g of this compound in 700 ml of methyl alcohol and 108 ml of water containing 86 g of sodium bicarbonate.

  • Over the course of one hour, add 192.6 g of the alkylating agent (e.g., m-xylyl bromide), maintaining the temperature at 25-30°C.

  • Stir the reaction mixture for an additional two hours at this temperature.

  • Reflux the mixture for four hours.

  • After reflux, cool the mixture and proceed with workup and purification to isolate the N-nitroso-N'-substituted piperazine.

Protocol 3: Denitrosation to Yield N-Monosubstituted Piperazines

This protocol describes the removal of the nitroso group to furnish the final product.

Materials:

  • N-nitroso-N'-substituted piperazine (from Protocol 2)

  • 86% Aqueous hydrobromic acid

  • Benzene (B151609)

  • 50% Aqueous sodium hydroxide

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the N-nitroso-N'-substituted piperazine in benzene, add an excess of 86% aqueous hydrobromic acid.

  • Stir the mixture at room temperature for approximately 18 hours.

  • Separate the aqueous layer and make it strongly alkaline by the addition of 50% aqueous sodium hydroxide.

  • Extract the liberated N-monosubstituted piperazine with benzene.

  • Combine the benzene extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the benzene by evaporation under reduced pressure.

  • The resulting residue can be further purified by vacuum distillation to yield the pure N-monosubstituted piperazine.

Data Presentation

The following table summarizes quantitative data for the synthesis of various N-monosubstituted piperazines using this compound as an intermediate, based on the examples provided in U.S. Patent 2,907,767.

Alkylating AgentProductYieldBoiling Point (°C at mm Hg)
m-Xylyl bromidem-Xylylpiperazine82%122-128 at 3
p-Chlorobenzhydryl chlorideN-p-Chlorobenzhydrylpiperazine--

Mandatory Visualizations

Logical Workflow for Synthesis of N-Monosubstituted Piperazines

G Piperazine Piperazine Nitrosation Nitrosation (Protocol 1) Piperazine->Nitrosation One_Nitrosopiperazine This compound (Intermediate) Nitrosation->One_Nitrosopiperazine Alkylation N-Alkylation (Protocol 2) One_Nitrosopiperazine->Alkylation N_Nitroso_N_Substituted N-Nitroso-N'-Substituted Piperazine Alkylation->N_Nitroso_N_Substituted Denitrosation Denitrosation (Protocol 3) N_Nitroso_N_Substituted->Denitrosation Final_Product N-Monosubstituted Piperazine (Novel Compound) Denitrosation->Final_Product

Caption: General synthetic pathway using this compound.

Experimental Workflow for the Synthesis of m-Xylylpiperazine

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Denitrosation a This compound m-Xylyl Bromide NaHCO3, MeOH/H2O b Stir at 25-30°C, 2h Reflux, 4h a->b Reaction c N-(m-Xylyl)-N'-nitrosopiperazine b->c Formation d N-(m-Xylyl)-N'-nitrosopiperazine HBr, Benzene c->d Intermediate e Stir at RT, 18h NaOH Workup d->e Reaction f m-Xylylpiperazine Purification e->f Isolation

Caption: Workflow for synthesizing m-xylylpiperazine.

Application in a Drug Discovery Context

G Start Identify Target & Pharmacophore Scaffold Piperazine Scaffold Selected Start->Scaffold Problem Di-substitution Issue Scaffold->Problem Solution Use this compound as mono-protected intermediate Problem->Solution Synthesis Synthesize Library of N-substituted Piperazines (Protocols 1-3) Solution->Synthesis Screening Biological Screening (e.g., in vitro assays) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Role of this compound in a drug discovery workflow.

Application Notes and Protocols for Real-Time Monitoring of 1-Nitrosopiperazine Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrosopiperazine (NPZ) is a member of the N-nitrosamine class of compounds, which are classified as probable human carcinogens.[1][2] The formation of NPZ is a significant concern in various industries, including pharmaceuticals, where it can arise from the synthesis of active pharmaceutical ingredients (APIs), degradation of drug products during storage, or manufacturing processes.[3][4] Additionally, NPZ formation is a known issue in post-combustion CO2 capture systems that utilize piperazine-based solvents.[5][6] Given the potential health risks associated with NPZ, robust and sensitive analytical methods for its real-time monitoring are crucial for ensuring product safety, process control, and regulatory compliance.[2][7]

These application notes provide a detailed protocol for the real-time monitoring of this compound formation using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[8][9][10]

Chemical Formation Pathway of this compound

The formation of this compound typically involves the reaction of a secondary amine, piperazine (B1678402) or its derivatives, with a nitrosating agent, such as nitrite (B80452) salts (e.g., sodium nitrite) or nitrogen oxides, under acidic conditions.[6] The general reaction is depicted below.

Piperazine Piperazine (Secondary Amine) Reaction Nitrosation Reaction Piperazine->Reaction NitrosatingAgent Nitrosating Agent (e.g., HNO2, N2O3) NitrosatingAgent->Reaction AcidicConditions Acidic Conditions (H+) AcidicConditions->Reaction Nitrosopiperazine This compound Reaction->Nitrosopiperazine

Caption: General reaction pathway for the formation of this compound.

Experimental Workflow for Real-Time Monitoring

The real-time monitoring of this compound formation involves initiating the chemical reaction and collecting aliquots at specific time intervals for immediate analysis by LC-MS/MS. This allows for the kinetic profiling of the reaction.

cluster_prep Reaction Setup cluster_monitoring Real-Time Sampling and Analysis cluster_data Data Analysis Reactants Prepare Reactant Solutions (Piperazine derivative, Nitrosating agent) ReactionVessel Initiate Reaction in a Controlled Environment (Temperature, pH) Reactants->ReactionVessel Sampling Collect Aliquots at Defined Time Intervals ReactionVessel->Sampling Quenching Immediately Quench Reaction (e.g., with Ascorbic Acid or by pH adjustment) Sampling->Quenching SamplePrep Sample Preparation (Dilution, Filtration) Quenching->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Quantification Quantify this compound Concentration LCMS->Quantification Kinetics Plot Concentration vs. Time to Determine Formation Rate Quantification->Kinetics

Caption: Experimental workflow for real-time monitoring of this compound formation.

Detailed Experimental Protocol

This protocol outlines a general method for monitoring the formation of this compound in an aqueous solution. Researchers should adapt the concentrations and conditions based on their specific experimental needs.

Materials and Reagents
  • This compound (NPZ) analytical standard

  • Piperazine

  • Sodium Nitrite (NaNO₂)

  • Formic Acid (or other suitable acid for pH adjustment)

  • Ascorbic Acid (for reaction quenching)

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium formate

  • Ultrapure water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • 0.2 µm syringe filters (PTFE or other suitable material)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical balance

  • pH meter

  • Thermostatically controlled reaction vessel or water bath

Preparation of Standard and Reagent Solutions
  • NPZ Stock Solution (100 µg/mL): Accurately weigh 10 mg of NPZ standard and dissolve it in 100 mL of methanol.

  • NPZ Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with a suitable solvent (e.g., 80:20 water:methanol) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).

  • Piperazine Solution (e.g., 0.1 M): Dissolve the appropriate amount of piperazine in ultrapure water.

  • Sodium Nitrite Solution (e.g., 0.1 M): Dissolve the appropriate amount of sodium nitrite in ultrapure water.

  • Quenching Solution (e.g., 0.1 M Ascorbic Acid): Dissolve the appropriate amount of ascorbic acid in ultrapure water.

Reaction Monitoring Procedure
  • In a thermostatically controlled reaction vessel, add the piperazine solution.

  • Adjust the pH of the piperazine solution to the desired level (e.g., pH 3-4) using formic acid.

  • To initiate the reaction, add the sodium nitrite solution to the piperazine solution with constant stirring. This is time zero (t=0).

  • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.

  • Immediately add the aliquot to a vial containing the quenching solution (e.g., 100 µL of ascorbic acid solution) to stop the nitrosation reaction.

  • Dilute the quenched sample with a suitable solvent (e.g., 800 µL of 80:20 water:methanol) to bring the expected NPZ concentration within the range of the calibration curve.

  • Filter the diluted sample through a 0.2 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

ParameterRecommended Conditions
LC Column C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic Acid in Water or 10 mM Ammonium Formate in Water[11]
Mobile Phase B Acetonitrile or Methanol
Gradient Elution Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute NPZ, and then return to initial conditions for re-equilibration.
Flow Rate 0.2 - 0.5 mL/min
Column Temperature 30 - 40 °C[3][12]
Injection Volume 2 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
MRM Transitions For this compound (m/z 116.1): 116.1 → 85.1, 116.1 → 56.1[5]
Collision Energy Optimize for the specific instrument and transitions.

Data Presentation and Analysis

The concentration of this compound in each time-point sample is quantified using the calibration curve generated from the analytical standards. The results should be tabulated to show the change in concentration over time.

Table 1: Example Data for this compound Formation over Time

Time (minutes)NPZ Concentration (ng/mL)
0Not Detected
15.2
210.8
524.5
1045.1
2078.9
3095.3
60110.2

Plotting the concentration of NPZ versus time will provide a kinetic profile of the formation reaction, from which the initial rate of formation and other kinetic parameters can be determined.

Method Validation and Performance

For quantitative analysis, the analytical method should be validated according to relevant guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

Table 2: Typical Method Performance Characteristics for NPZ Analysis by LC-MS/MS

ParameterTypical ValueReference
Limit of Detection (LOD) 0.1 - 1.0 ng/mL[3][13]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL[3][13]
Linearity (R²) > 0.99[13]
Accuracy (Recovery) 90 - 110%[13]
Precision (%RSD) < 15%[13]

Conclusion

The protocol described provides a robust framework for the real-time monitoring of this compound formation using LC-MS/MS. This methodology offers the high sensitivity and selectivity required for detecting and quantifying trace levels of this potential carcinogen. By applying this protocol, researchers and drug development professionals can gain valuable insights into the kinetics of NPZ formation, enabling them to develop strategies to mitigate its presence in pharmaceuticals and other products. Careful optimization of the reaction and analytical conditions is essential to ensure accurate and reliable results.

References

Application Note: Determination of 1-Nitrosopiperazine in Human Urine and Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrosopiperazine (NPZ) is a nitrosamine (B1359907) compound of significant toxicological concern due to its classification as a potential genotoxic impurity and a probable human carcinogen.[1][2][3] Exposure to NPZ can occur endogenously following the administration of drugs containing a piperazine (B1678402) moiety, such as the anthelmintic drug piperazine.[4] The secondary amine structure of piperazine can undergo nitrosation in the acidic environment of the stomach to form N-mononitrosopiperazine, which is then absorbed and subsequently excreted in the urine.[4][5][6] Given the safety implications, sensitive and robust analytical methods are required for the quantification of NPZ in biological matrices to support toxicological studies, clinical trials, and drug safety assessments.

This application note provides detailed protocols for the determination of this compound in human urine and plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique that offers the necessary sensitivity and specificity for trace-level quantification.[1]

Logical Pathway: In-Vivo Formation and Excretion of this compound

The formation of this compound in humans is primarily linked to the ingestion of its precursor, piperazine. The following diagram illustrates the pathway from exposure to excretion.

cluster_body Human Body cluster_excretion Excretion Piperazine Oral Intake of Piperazine (e.g., as a drug) Stomach Stomach (Acidic pH) Piperazine->Stomach Nitrite Dietary Nitrite/Nitrate (B79036) (Nitrosating Agent) Nitrite->Stomach Blood Systemic Circulation (Blood/Plasma) Stomach->Blood Endogenous Formation of this compound (NPZ) Kidney Kidneys Blood->Kidney NPZ Transport Urine Urine Kidney->Urine NPZ Excretion

Caption: In-vivo formation of this compound from piperazine and its excretion pathway.

Analytical Workflow

The overall process for the analysis of biological samples involves sample preparation to isolate the analyte from complex matrix components, followed by sensitive detection using LC-MS/MS.

Sample Biological Sample Collection (Urine or Plasma) Prep Sample Preparation (e.g., Extraction, Clean-up) Sample->Prep LC LC Separation (Chromatography) Prep->LC Inject Extract MS MS/MS Detection (Mass Spectrometry) LC->MS Data Data Acquisition & Processing MS->Data Report Quantification & Reporting Data->Report

Caption: General experimental workflow for NPZ analysis in biological samples.

Experimental Protocols

The following protocols describe methods for the extraction and quantification of this compound from human urine and plasma. It is recommended to use a deuterated internal standard, such as this compound-d8, to ensure accuracy and precision.

Protocol 1: Analysis of this compound in Human Urine

This protocol is based on a Supported Liquid Extraction (SLE) technique, which is effective for isolating polar compounds like NPZ from aqueous matrices.[7][8]

1. Materials and Reagents

  • This compound (NPZ) certified reference standard

  • This compound-d8 (NPZ-d8) internal standard (IS)

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Dichloromethane (DCM, HPLC grade)

  • Ammonium formate (B1220265) (AR grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Human urine (blank)

  • Supported Liquid Extraction (SLE) cartridges

  • Vortex mixer, centrifuge, and nitrogen evaporator

2. Preparation of Standards and Solutions

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of NPZ and NPZ-d8 in methanol.

  • Working Standard Solutions: Serially dilute the NPZ stock solution with 50:50 methanol:water to prepare calibration standards ranging from 0.5 to 100 ng/mL.

  • Internal Standard (IS) Spiking Solution (100 ng/mL): Dilute the NPZ-d8 stock solution in methanol.

3. Sample Preparation (SLE Method)

  • Allow frozen urine samples to thaw completely at room temperature.

  • Centrifuge the urine sample at 4000 rpm for 10 minutes to pellet any precipitate.

  • Transfer 1.0 mL of the urine supernatant into a clean glass tube.

  • Add 20 µL of the 100 ng/mL IS spiking solution and vortex for 10 seconds.

  • Load the sample onto an SLE cartridge and wait for 5 minutes for it to absorb onto the support.

  • Elute the cartridge with two aliquots of 3 mL dichloromethane.

  • Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 200 µL of the mobile phase starting composition (e.g., 95% aqueous mobile phase A).

  • Vortex, transfer to an autosampler vial, and inject into the LC-MS/MS system.

Protocol 2: Analysis of this compound in Human Plasma

This protocol involves an initial protein precipitation step followed by liquid-liquid extraction (LLE), a common and effective method for plasma samples.

1. Materials and Reagents

  • All reagents listed in Protocol 1.

  • Acetonitrile (LC-MS grade) with 0.1% formic acid.

  • Human plasma (blank, K2-EDTA).

2. Preparation of Standards and Solutions

  • Prepare stock and working solutions as described in Protocol 1, using blank human plasma as the matrix for calibration standards and quality controls.

3. Sample Preparation (Protein Precipitation & LLE)

  • Allow frozen plasma samples to thaw on ice.

  • Pipette 0.5 mL of plasma into a polypropylene (B1209903) centrifuge tube.

  • Add 20 µL of the 100 ng/mL IS spiking solution.

  • Add 1.5 mL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean glass tube.

  • Add 2 mL of dichloromethane, cap, and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 4000 rpm for 5 minutes to separate the layers.

  • Transfer the lower organic layer (DCM) to a new tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase, vortex, and inject.

LC-MS/MS Instrumental Conditions

The following are typical LC-MS/MS parameters that can be adapted and optimized for the specific instrumentation used.

ParameterRecommended Condition
Liquid Chromatography
HPLC ColumnPhenyl-Hexyl or C18 column (e.g., 100 mm x 2.1 mm, <3 µm)[9][10]
Mobile Phase A10 mM Ammonium formate in water with 0.1% Formic Acid[11]
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid
Flow Rate0.2 - 0.5 mL/min[2][10]
Column Temperature30 - 40°C[2][9]
Injection Volume2 - 10 µL[2]
GradientStart with 5-10% B, ramp to 95% B, hold, and re-equilibrate.
Mass Spectrometry
Ion SourceElectrospray Ionization (ESI), Positive Mode[10]
Capillary Voltage~2.0 - 4.5 kV[9][10]
Source Temperature~350 - 500°C[9][10]
Ionization ModeMultiple Reaction Monitoring (MRM)
MRM Transitions
This compoundQ1: 116.1 m/z, Q3: 58.1 / 86.1 m/z (example transitions)
NPZ-d8 (IS)Q1: 124.1 m/z, Q3: 64.1 / 92.1 m/z (example transitions)

Note: MRM transitions must be optimized in-house for the specific instrument.

Method Performance and Quantitative Data

The tables below summarize typical quantitative performance data reported in the literature for nitrosopiperazine analysis. While matrices may vary, these values provide a benchmark for method validation.

Table 1: Method Detection and Quantification Limits

AnalyteMatrixMethodLOQ/MLOQReference
This compound (NPZ)Levocetirizine (B1674955) (Drug)LC-MS/MS1 ng/mL[2]
This compound (NPZ)Treated WastewaterSLE-HILIC-MS0.25 µg/L (250 pg/mL)[7][8]
1-Methyl-4-NitrosopiperazineRifampicin (Drug)UHPLC-MS/MS5 ng/mL[9]
1-Methyl-4-NitrosopiperazineAntibody DrugsSALLE-LC-MS/MS0.5 µg/L (500 pg/mL)[12]

Table 2: Linearity and Recovery Data

AnalyteMatrixLinearity RangeRecoveryPrecision (RSD)Reference
This compound (NPZ)Levocetirizine (Drug)1 - 50 ng/mLNot specifiedNot specified[2]
1-Methyl-4-NitrosopiperazineAntibody Drugs0.5 - 5.0 µg/L90.0 - 109.0 %≤ 13.2 %[12]
1-Methyl-4-NitrosopiperazineRifampicin (Drug)0.5 - 100 ng/mL80 - 120 %Not specified[9]
1-Methyl-4-NitrosopiperazineRifampicin ProductNot specified100.38 ± 3.24%2.52%[13]

Conclusion

The protocols and data presented provide a comprehensive framework for the sensitive and reliable quantification of this compound in human urine and plasma. The use of appropriate sample preparation techniques, such as SLE for urine and protein precipitation followed by LLE for plasma, combined with the specificity of LC-MS/MS, allows for the detection of NPZ at trace levels relevant for safety and exposure assessments. All methods should be fully validated according to regulatory guidelines before implementation for sample analysis.

References

Application Note: A Robust Method for Assessing the Stability of 1-Nitrosopiperazine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive protocol for assessing the stability of 1-Nitrosopiperazine in solution, a critical step in drug development and safety assessment for pharmaceuticals where piperazine (B1678402) is a potential synthetic precursor or degradant. The described methodology utilizes a stability-indicating High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of this compound. This document outlines a forced degradation study protocol, including acidic, basic, oxidative, thermal, and photolytic stress conditions, to identify potential degradation pathways and establish the intrinsic stability of the molecule. All quantitative data is presented in a clear, tabular format, and the experimental workflow is visualized using a Graphviz diagram. This protocol is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a nitrosamine (B1359907) impurity that can potentially form in drug products containing piperazine or its derivatives. Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies require stringent control and monitoring of these impurities in pharmaceutical products. Understanding the stability of this compound under various stress conditions is paramount for developing stable formulations, establishing appropriate storage conditions, and ensuring the safety and efficacy of the final drug product. Forced degradation studies are an essential component of this process, providing insights into the degradation pathways and demonstrating the specificity of the analytical method.[1]

This application note details a robust and reliable method for conducting forced degradation studies on this compound in a methanolic solution and its subsequent analysis by HPLC-MS/MS.

Experimental Protocols

Materials and Reagents
Instrumentation and Analytical Conditions

A validated HPLC-MS/MS method is employed for the quantification of this compound.

Table 1: HPLC-MS/MS Parameters

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column Phenomenex® Luna Phenyl-Hexyl (4.6 mm x 150 mm, 3 µm) or equivalent
Mobile Phase A 10 mM Ammonium formate in water, pH 9.0 (adjusted with ammonium hydroxide)
Mobile Phase B Methanol
Flow Rate 0.6 mL/min
Gradient Time (min)
0.0
10.0
12.0
12.1
15.0
Column Temperature 30 °C
Injection Volume 5 µL
Mass Spectrometer Sciex QTRAP 6500+ or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition 116.1 → 85.1
Collision Energy 12 V
Source Temperature 300 °C
Standard and Sample Preparation
  • Stock Solution: Prepare a 100 µg/mL stock solution of this compound in methanol.

  • Working Standard Solution: Dilute the stock solution with methanol to a final concentration of 1 µg/mL.

  • Forced Degradation Sample Preparation: For each stress condition, subject a 1 mg/mL solution of this compound in methanol to the conditions outlined in Table 2. After the specified duration, neutralize the acidic and basic samples, and dilute all samples with methanol to a theoretical concentration of 1 µg/mL before analysis.

Forced Degradation (Stress Testing) Protocol

The forced degradation study is designed to expose the this compound solution to a range of stress conditions to evaluate its stability.

Table 2: Forced Degradation Conditions

Stress ConditionProcedure
Acid Hydrolysis Mix equal volumes of 1 mg/mL this compound in methanol and 0.1 M HCl. Heat at 60 °C for 24 hours.
Base Hydrolysis Mix equal volumes of 1 mg/mL this compound in methanol and 0.1 M NaOH. Heat at 60 °C for 24 hours.
Oxidation Mix equal volumes of 1 mg/mL this compound in methanol and 3% H₂O₂. Store at room temperature for 24 hours.
Thermal Degradation Heat a 1 mg/mL solution of this compound in methanol at 80 °C for 48 hours.
Photolytic Degradation Expose a 1 mg/mL solution of this compound in methanol to UV light (254 nm) for 24 hours.
Control Sample A 1 mg/mL solution of this compound in methanol stored at 4 °C, protected from light.

Data Presentation

The results of the forced degradation study are summarized in Table 3. The percentage of degradation is calculated relative to the control sample.

Table 3: Summary of Forced Degradation Results for this compound

Stress ConditionInitial Concentration (µg/mL)Concentration after Stress (µg/mL)% DegradationMajor Degradants Observed
Control 1.000.991.0%Not Applicable
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 1.000.928.0%Minor, unidentified polar degradants
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 1.000.8812.0%Minor, unidentified polar degradants
Oxidation (3% H₂O₂, RT, 24h) 1.000.6535.0%Oxidized piperazine species
Thermal (80°C, 48h) 1.000.955.0%Minimal degradation
Photolytic (UV 254nm, 24h) 1.000.4555.0%Photodegradation products

Note: The % degradation values are representative and may vary depending on the exact experimental conditions.

Visualizations

Experimental Workflow

The overall workflow for the stability assessment of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results prep_stock Prepare Stock Solution (1 mg/mL 1-NPZ in Methanol) prep_stress Prepare Samples for Stress Conditions prep_stock->prep_stress acid Acid Hydrolysis prep_stress->acid base Base Hydrolysis prep_stress->base oxidation Oxidation prep_stress->oxidation thermal Thermal prep_stress->thermal photo Photolytic prep_stress->photo control Control prep_stress->control neutralize Neutralize & Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize control->neutralize hplc_ms HPLC-MS/MS Analysis neutralize->hplc_ms quantify Quantify 1-NPZ Concentration hplc_ms->quantify degradation Calculate % Degradation quantify->degradation pathway Identify Degradation Pathways degradation->pathway

Caption: Workflow for the stability assessment of this compound.

Putative Degradation Pathway

Based on the forced degradation results, a simplified putative degradation pathway for this compound is proposed. The molecule is most susceptible to degradation via photolysis and oxidation.

G NPZ This compound Photo_Deg Photodegradation Products NPZ->Photo_Deg UV Light Ox_Deg Oxidized Piperazine Species NPZ->Ox_Deg Oxidizing Agent (H₂O₂) Hydro_Deg Minor Hydrolytic Products NPZ->Hydro_Deg Acid/Base (minor)

References

Application Notes and Protocols: 1-Nitrosopiperazine as a Positive Control in Genotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genotoxicity assays are a critical component of preclinical safety assessment for new chemical entities and drug candidates. A positive control is an essential element of these assays, demonstrating that the test system is sensitive to the effects of known genotoxic agents and is performing as expected. 1-Nitrosopiperazine and its derivatives, such as 1-Cyclopentyl-4-nitrosopiperazine (CPNP), are potent mutagenic and carcinogenic compounds that require metabolic activation to exert their genotoxic effects. This makes them suitable positive controls for in vitro genotoxicity assays that incorporate a metabolic activation system, such as the S9 fraction derived from liver homogenates.

These application notes provide detailed protocols for the use of 1-Cyclopentyl-4-nitrosopiperazine (CPNP) as a positive control in the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.

Mechanism of Genotoxicity

The genotoxicity of nitrosamines like CPNP is indirect, requiring metabolic activation by cytochrome P450 (CYP) enzymes, primarily located in the liver. The proposed metabolic activation pathway involves the following key steps:

  • α-Hydroxylation: CYP enzymes, such as CYP2A6 and CYP2E1, catalyze the hydroxylation of the carbon atom adjacent (alpha) to the nitroso group on the piperazine (B1678402) ring.[1]

  • Formation of Unstable Intermediates: The resulting α-hydroxynitrosamine is an unstable intermediate.

  • Generation of a Diazonium Ion: The unstable intermediate spontaneously decomposes to form a reactive diazonium ion.

  • DNA Adduct Formation: The highly electrophilic diazonium ion can then react with nucleophilic sites on DNA bases, forming DNA adducts. These adducts can lead to mispairing during DNA replication, resulting in mutations and chromosomal damage.

Data Presentation

The following tables summarize the recommended concentrations and expected outcomes for 1-Cyclopentyl-4-nitrosopiperazine (CPNP) when used as a positive control in various genotoxicity assays. It is important to note that specific quantitative data for CPNP in the in vitro micronucleus and chromosomal aberration assays are limited. Therefore, the provided concentration ranges and expected results for these assays are based on a read-across approach from structurally similar cyclic nitrosamines, such as N-nitrosopiperidine, and should be optimized in the user's laboratory.

Table 1: Recommended Concentrations for 1-Cyclopentyl-4-nitrosopiperazine (CPNP) as a Positive Control

AssayCell/Strain TypeMetabolic Activation (S9)Recommended Concentration RangeSolvent
Ames Test S. typhimurium TA100, TA1535; E. coli WP2 uvrA(pKM101)Required (Hamster liver S9, 10-30%)1 - 100 µ g/plate Water or Methanol
In Vitro Micronucleus Assay CHO, V79, TK6, or L5178Y cellsRequired (Rat or Hamster liver S9, 2-10%)10 - 200 µg/mL (read-across)DMSO
In Vitro Chromosomal Aberration Assay Human peripheral blood lymphocytes, CHO, or CHL cellsRequired (Rat or Hamster liver S9, 2-10%)10 - 200 µg/mL (read-across)DMSO

Table 2: Expected Outcomes for CPNP as a Positive Control

AssayEndpoint MeasuredExpected Outcome
Ames Test Number of revertant coloniesA significant, dose-dependent increase in the number of revertant colonies compared to the vehicle control (typically ≥ 2-fold increase).
In Vitro Micronucleus Assay Frequency of micronucleated cellsA significant, dose-dependent increase in the percentage of micronucleated cells compared to the vehicle control.
In Vitro Chromosomal Aberration Assay Percentage of cells with structural chromosomal aberrationsA significant, dose-dependent increase in the percentage of metaphase cells with structural aberrations (excluding gaps) compared to the vehicle control.

Experimental Protocols

The following are detailed protocols for conducting the Ames test, in vitro micronucleus assay, and in vitro chromosomal aberration assay using CPNP as a positive control. These protocols are based on established guidelines and published literature and should be adapted to specific laboratory conditions and regulatory requirements.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol

This enhanced protocol is recommended for the detection of nitrosamines.

Materials:

  • Salmonella typhimurium strains (e.g., TA100, TA1535) and/or Escherichia coli strain (e.g., WP2 uvrA(pKM101))

  • Molten top agar (B569324) (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP)

  • Vehicle control (e.g., sterile water or methanol)

  • Strain-specific positive controls (without S9)

  • S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced hamster liver)

  • S9 cofactor mix (e.g., NADP, glucose-6-phosphate)

Procedure:

  • Preparation of Bacterial Cultures: Inoculate the tester strains into nutrient broth and incubate overnight at 37°C with shaking.

  • Preparation of S9 Mix: On the day of the experiment, thaw the S9 fraction and prepare the S9 mix containing the S9 fraction and cofactors. A final concentration of 10% to 30% (v/v) S9 in the S9 mix is recommended.[2]

  • Pre-incubation: In a sterile tube, add 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix (or phosphate (B84403) buffer for assays without metabolic activation), and 0.05 mL of the CPNP solution at the desired concentrations.

  • Incubate the mixture for 30 minutes at 37°C with gentle shaking.

  • Plating: After pre-incubation, add 2 mL of molten top agar (kept at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

  • Incubation: Once the top agar has solidified, invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive response is typically defined as a dose-related increase in the number of revertants to at least twice the vehicle control value.

In Vitro Micronucleus Assay

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6, L5178Y)

  • Cell culture medium and supplements

  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP)

  • Vehicle control (e.g., DMSO)

  • Positive controls for clastogenicity (e.g., mitomycin C) and aneugenicity (e.g., colchicine)

  • S9 fraction and cofactor mix

  • Cytochalasin B (for cytokinesis-block method)

  • Hypotonic solution (e.g., 0.075 M KCl)

  • Fixative (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Seeding: Seed the cells into appropriate culture vessels and allow them to attach and enter exponential growth.

  • Treatment with Metabolic Activation (Short-term):

    • Prepare the S9 mix. A final concentration of 2% S9 in the culture medium is often used.

    • Treat the cells with various concentrations of CPNP in the presence of the S9 mix for 3-6 hours.

    • Wash the cells to remove the test compound and S9 mix.

    • Add fresh culture medium containing cytochalasin B and incubate for a period equivalent to 1.5-2 normal cell cycle lengths.

  • Harvesting:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Treat the cells with a hypotonic solution to swell the cytoplasm.

    • Fix the cells with a freshly prepared fixative.

  • Slide Preparation and Staining:

    • Drop the fixed cell suspension onto clean microscope slides and allow them to air dry.

    • Stain the slides with a suitable DNA stain (e.g., Giemsa).

  • Scoring:

    • Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

    • A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells.

In Vitro Chromosomal Aberration Assay

Materials:

  • Mammalian cells (e.g., human peripheral blood lymphocytes, CHO, CHL)

  • Cell culture medium and supplements

  • 1-Cyclopentyl-4-nitrosopiperazine (CPNP)

  • Vehicle control (e.g., DMSO)

  • Positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9)

  • S9 fraction and cofactor mix

  • Mitotic arresting agent (e.g., colcemid, colchicine)

  • Hypotonic solution

  • Fixative

  • Staining solution (e.g., Giemsa)

Procedure:

  • Cell Culture Initiation: Initiate cell cultures and allow them to enter a proliferative state. For human lymphocytes, stimulate with a mitogen like phytohemagglutinin.

  • Treatment with Metabolic Activation (Short-term):

    • Prepare the S9 mix.

    • Treat the cultures with various concentrations of CPNP in the presence of the S9 mix for 3-6 hours.

    • Wash the cells to remove the test substance and S9 mix.

    • Add fresh medium and continue to incubate.

  • Metaphase Arrest: Add a mitotic arresting agent to the cultures for the final 2-3 hours of incubation to accumulate cells in the metaphase stage of mitosis. The total culture time from the start of treatment should be approximately 1.5 times the normal cell cycle length.

  • Harvesting and Slide Preparation:

    • Harvest the cells and treat with a hypotonic solution.

    • Fix the cells in several changes of fresh, cold fixative.

    • Prepare microscope slides by dropping the cell suspension onto them.

  • Staining and Analysis:

    • Stain the slides with Giemsa or another suitable chromosome stain.

    • Analyze at least 200 well-spread metaphases per concentration for structural chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges).

    • A positive result is a significant, dose-dependent increase in the percentage of cells with structural aberrations.

Visualizations

Metabolic Activation Pathway of this compound

G cluster_0 Metabolic Activation cluster_1 Genotoxic Effect This compound This compound alpha-Hydroxy-1-nitrosopiperazine alpha-Hydroxy-1-nitrosopiperazine This compound->alpha-Hydroxy-1-nitrosopiperazine CYP450 (e.g., CYP2A6, CYP2E1) α-Hydroxylation Reactive Diazonium Ion Reactive Diazonium Ion alpha-Hydroxy-1-nitrosopiperazine->Reactive Diazonium Ion Spontaneous Decomposition DNA Adducts DNA Adducts Reactive Diazonium Ion->DNA Adducts Alkylation DNA DNA DNA->DNA Adducts Mutations / Chromosomal Damage Mutations / Chromosomal Damage DNA Adducts->Mutations / Chromosomal Damage Replication Errors G start Start cell_culture Prepare Mammalian Cells or Bacterial Strains start->cell_culture treatment Treat Cells/Bacteria with This compound + S9 Mix cell_culture->treatment prepare_s9 Prepare S9 Metabolic Activation Mix prepare_s9->treatment incubation Incubation treatment->incubation harvest Harvest Cells/Bacteria incubation->harvest processing Cell/Plate Processing harvest->processing analysis Microscopic Analysis or Colony Counting processing->analysis end End analysis->end G exposure Exposure to this compound + Metabolic Activation dna_damage DNA Damage (Adduct Formation) exposure->dna_damage cellular_response Cellular Response (e.g., DNA Repair, Cell Cycle Arrest) dna_damage->cellular_response mutation Fixation of Mutation or Chromosomal Aberration dna_damage->mutation If not repaired cellular_response->mutation Inhibition of repair can increase mutation positive_result Positive Genotoxicity Result mutation->positive_result

References

Application Notes and Protocols for Electrochemical Detection of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitrosopiperazine (NPZ) is a nitrosamine (B1359907) impurity of significant concern in the pharmaceutical industry due to its potential carcinogenic properties. Regulatory bodies worldwide have stringent limits on the presence of such impurities in drug substances and products. Consequently, the development of sensitive, rapid, and cost-effective analytical methods for the detection of this compound is of paramount importance for ensuring drug safety and quality.

Electrochemical sensors offer a compelling alternative to traditional chromatographic methods (e.g., LC-MS/MS) for the detection of nitrosamines. These sensors are renowned for their high sensitivity, rapid response times, portability, and cost-effectiveness. This document provides detailed application notes and experimental protocols for the development of electrochemical sensors for the detection of this compound. The methodologies presented are based on established principles of nitrosamine electrochemistry and can be adapted and optimized for specific applications.

Principle of Detection

The electrochemical detection of this compound is primarily based on its reduction at an electrode surface. The nitroso group (-N=O) is electrochemically active and can be reduced to a hydrazine (B178648) or amine derivative. This reduction process involves the transfer of electrons and results in a measurable current signal. The magnitude of this current is proportional to the concentration of this compound in the sample, forming the basis for quantitative analysis.

Differential Pulse Voltammetry (DPV) is a particularly suitable technique for this application as it offers enhanced sensitivity by minimizing the background charging current. The technique involves applying a series of voltage pulses of increasing amplitude superimposed on a linear voltage ramp. The current is sampled just before and at the end of each pulse, and the difference is plotted against the potential. This results in a peak-shaped response, where the peak height is directly proportional to the analyte concentration.

Quantitative Data Summary

The following tables summarize the performance characteristics of various electrochemical sensors for the detection of nitrosamines and related compounds. While specific data for this compound is limited in the literature, the data for analogous compounds provides a benchmark for expected performance.

Table 1: Performance of Electrochemical Sensors for Nitrosamine Detection

AnalyteElectrodeTechniqueLinear RangeLimit of Detection (LOD)Reference
N,N'-dinitrosopiperazineDropping Mercury ElectrodeDPP0.4 - 24 µg/mL0.072 µg/mL (5 x 10⁻⁷ M)[1]
N-nitrosodiphenylaminePDDA-Gr/PtNPs/GCEDPV0.1 - 50 µM0.033 µM[2]
N-nitrosodimethylamineMIP/GCEImpedance10 - 230 µg/L0.85 µg/L[3]

DPP: Differential Pulse Polarography, DPV: Differential Pulse Voltammetry, GCE: Glassy Carbon Electrode, MIP: Molecularly Imprinted Polymer, PDDA-Gr/PtNPs: Poly(diallyldimethylammonium chloride)-graphene/Platinum Nanoparticles

Experimental Protocols

Protocol 1: Direct Electrochemical Detection of this compound using a Glassy Carbon Electrode

This protocol describes a fundamental method for the detection of this compound based on the established voltammetric determination of a closely related compound, N,N'-dinitrosopiperazine[1].

1. Materials and Reagents:

  • This compound standard

  • Britton-Robinson buffer components (acetic acid, phosphoric acid, boric acid)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Nitrogen gas (high purity)

  • Glassy Carbon Electrode (GCE), Ag/AgCl reference electrode, Platinum wire counter electrode

2. Instrumentation:

  • Potentiostat/Galvanostat with differential pulse voltammetry capabilities

  • Electrochemical cell

3. Preparation of Solutions:

  • Britton-Robinson Buffer (pH 3.0): Prepare a stock solution containing 0.04 M acetic acid, 0.04 M phosphoric acid, and 0.04 M boric acid. Adjust the pH to 3.0 with 0.2 M NaOH.

  • This compound Standard Stock Solution (1 mM): Accurately weigh the required amount of this compound and dissolve it in the Britton-Robinson buffer (pH 3.0) to prepare a 1 mM stock solution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the Britton-Robinson buffer (pH 3.0) to the desired concentrations.

4. Electrochemical Measurement Procedure:

  • Electrode Pre-treatment: Polish the glassy carbon electrode with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and ethanol. Allow the electrode to dry completely.

  • Cell Assembly: Assemble the three-electrode system in the electrochemical cell containing a known volume of the working standard solution or sample.

  • Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Differential Pulse Voltammetry (DPV) Measurement:

    • Set the following DPV parameters (these may require optimization):

      • Initial Potential: -0.4 V (vs. Ag/AgCl)

      • Final Potential: -1.2 V (vs. Ag/AgCl)

      • Pulse Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Scan Rate: 20 mV/s

    • Initiate the DPV scan and record the voltammogram.

  • Data Analysis:

    • A reduction peak corresponding to this compound should be observed (expected around -0.7 V to -0.8 V vs. Ag/AgCl, based on N,N'-dinitrosopiperazine data[1]).

    • Measure the peak current.

    • Construct a calibration curve by plotting the peak current versus the concentration of the this compound standards.

    • Determine the concentration of this compound in unknown samples using the calibration curve.

Protocol 2: Enhanced Detection using a Modified Electrode (Conceptual)

To improve sensitivity and selectivity, the glassy carbon electrode can be modified with nanomaterials. This protocol provides a conceptual framework for developing a sensor with enhanced performance.

1. Electrode Modification (Example: Graphene-based modifier):

  • Prepare a stable dispersion of graphene or a graphene composite in a suitable solvent (e.g., N,N-dimethylformamide or an aqueous solution with a surfactant).

  • Drop-cast a small volume (typically a few microliters) of the dispersion onto the polished GCE surface.

  • Allow the solvent to evaporate at room temperature or under an infrared lamp to form a uniform film.

  • The modified electrode is now ready for use in the electrochemical cell.

2. Electrochemical Measurement:

  • Follow the same procedure as in Protocol 1 (steps 2-5). The modified electrode should exhibit a higher peak current and potentially a lower detection limit for this compound compared to the bare GCE.

Visualizations

Signaling Pathway and Detection Mechanism

The electrochemical detection of this compound involves the irreversible reduction of the nitroso group. The following diagram illustrates the proposed signaling pathway at the electrode surface.

G cluster_solution Solution Bulk cluster_electrode Electrode Surface cluster_products Reduction Products NPZ This compound (Analyte) Electrode Working Electrode (e.g., GCE) NPZ->Electrode Diffusion to Electrode HydrazineDeriv Hydrazine Derivative Electrode->HydrazineDeriv Electrochemical Reduction (+ne⁻, +mH⁺) Current Measured Current (Proportional to [NPZ]) Electrode->Current Generates Signal AmineDeriv Piperazine HydrazineDeriv->AmineDeriv Further Reduction G start Start sample_prep Sample Preparation (e.g., Dissolution in Buffer) start->sample_prep electrode_prep Working Electrode Preparation & Pre-treatment start->electrode_prep cell_assembly Electrochemical Cell Assembly sample_prep->cell_assembly electrode_prep->cell_assembly deoxygenation Deoxygenation (N₂ Purge) cell_assembly->deoxygenation measurement DPV Measurement deoxygenation->measurement data_analysis Data Analysis (Peak Current vs. Concentration) measurement->data_analysis results Results (Quantification of this compound) data_analysis->results end End results->end

References

Troubleshooting & Optimization

overcoming matrix effects in 1-Nitrosopiperazine LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with matrix effects in the LC-MS/MS analysis of 1-Nitrosopiperazine (NPZ).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound (NPZ)?

Q2: What is the most effective strategy to compensate for matrix effects?

A2: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is considered the gold standard for compensating for matrix effects.[6][7][8] A SIL-IS is chemically almost identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6][9] This allows for accurate correction of the analyte signal, thereby improving the precision and accuracy of quantification.[7][10] While SIL-ISs are highly effective, they may not overcome a significant loss in sensitivity caused by severe ion suppression.[6]

Q3: Can I use a different ionization technique to reduce matrix effects?

A3: Yes, switching the ionization source can be a viable strategy. Electrospray ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[5][11] ESI's mechanism, which relies on droplet evaporation and charge competition in the solution phase, is more easily disrupted by co-eluting matrix components.[9] APCI, which involves gas-phase ionization, can be less prone to these interferences.[11] For the analysis of low-mass, less polar nitrosamines, APCI may offer better performance and reduced matrix effects.[12]

Q4: How can I modify my chromatographic method to minimize matrix effects?

A4: Optimizing chromatographic conditions is a crucial step in mitigating matrix effects. The goal is to achieve chromatographic separation between NPZ and interfering matrix components.[12] Strategies include:

  • Gradient Optimization: Developing a slower, more efficient gradient can resolve the analyte peak from matrix interferences.[11]

  • Column Selection: Using columns with different selectivities, such as a pentafluorophenyl (PFP) or phenyl column, can alter the elution profile of both the analyte and matrix components, improving separation.[8][13]

  • Flow Rate Reduction: Lowering the mobile phase flow rate can sometimes improve ionization efficiency and reduce the impact of matrix components.[11]

  • Diverter Valve: Employing a diverter valve to direct the early and late eluting, unretained matrix components to waste instead of the mass spectrometer can significantly reduce source contamination and ion suppression.[12]

Troubleshooting Guide

This guide addresses specific issues that may arise during your this compound LC-MS/MS analysis.

Issue 1: Poor Recovery and High Signal Variability for NPZ

Possible Cause: Significant ion suppression from matrix components, particularly phospholipids (B1166683) in biological samples.

Solutions:

  • Implement a Phospholipid Removal Step: Standard protein precipitation (PPT) is often insufficient for removing phospholipids.[4] Employing specialized solid-phase extraction (SPE) techniques is highly recommended.

    • HybridSPE®-Phospholipid: This technology combines protein precipitation with specific removal of phospholipids through a chemical filter.[14]

    • Oasis® PRiME HLB/MCX: These sorbents are designed for robust phospholipid removal and can significantly reduce matrix effects while providing high analyte recovery.[4][15]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): Spike all samples, standards, and quality controls with a SIL-IS like this compound-d8. This will compensate for signal variability caused by matrix effects and variations in extraction recovery.[7][16]

  • Optimize Sample Dilution: If the NPZ concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components, thereby lessening their impact on ionization.[8][11]

Issue 2: Inconsistent Peak Shape and Shifting Retention Times for NPZ

Possible Cause: Co-eluting matrix components interacting with the analyte or the analytical column. Some matrix components can alter the mobile phase pH locally on the column or even loosely bond to the analyte, affecting its chromatographic behavior.[1]

Solutions:

  • Enhance Sample Cleanup: A more rigorous sample preparation method, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE), should be implemented to remove a broader range of interferences compared to simple "dilute and shoot" or protein precipitation methods.[17][18]

  • Evaluate Different Chromatographic Columns: Test columns with alternative stationary phase chemistries (e.g., Phenyl-Hexyl, F5) to find one that provides better separation of NPZ from the specific interferences in your matrix.[8][19]

  • Adjust Mobile Phase Composition:

    • Additives: The choice and concentration of mobile phase additives (e.g., ammonium (B1175870) formate (B1220265) vs. ammonium acetate) can influence peak shape and ionization efficiency.

    • pH: Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state and good peak shape.

Issue 3: Low Signal-to-Noise Ratio and Inability to Reach Required LOQ

Possible Cause: Severe ion suppression and/or high chemical background from the matrix or LC-MS system.

Solutions:

  • Optimize Mass Spectrometer Source Parameters: Fine-tune parameters such as curtain gas, declustering potential (DP), and collision energy. Increasing the curtain gas flow can help prevent neutral matrix components from entering the mass spectrometer, reducing background noise.[20]

  • Check for System Contamination: Inject a blank solvent after a matrix sample to check for carry-over. If present, develop a more effective needle wash procedure and consider cleaning the ion source.

  • Employ Micro-Elution SPE: Techniques like microelution SPE can provide a more concentrated, cleaner extract, which can improve the signal-to-noise ratio by both reducing matrix and increasing the analyte concentration injected.[21]

  • Switch to a More Sensitive Ionization Source: If available, consider using APCI, as it can be less susceptible to ion suppression for certain analytes compared to ESI.[12]

Experimental Protocols & Data

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal (Oasis PRiME MCX)

This protocol is designed for the extraction of basic analytes like NPZ from plasma, providing excellent phospholipid removal.[4]

  • Pre-treatment: To 200 µL of plasma, add 200 µL of 4% H₃PO₄ in water and vortex to mix.

  • Protein Precipitation: Add 800 µL of acetonitrile (B52724) and vortex for 30 seconds. Centrifuge for 5 minutes at >10,000 g.

  • Load: Transfer the supernatant directly to the Oasis PRiME MCX µElution plate.

  • Wash 1 (Polar Interferences): Wash with 200 µL of 2% formic acid in water.

  • Wash 2 (Non-polar Interferences): Wash with 200 µL of methanol.

  • Elute: Elute NPZ with 2 x 50 µL of 5% ammonium hydroxide (B78521) in 50:50 acetonitrile:methanol.

  • Final Step: Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS injection.

Quantitative Data Summary: Analyte Recovery & Phospholipid Removal

The following table summarizes the effectiveness of different sample preparation techniques.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Matrix Effect FactorReference
Protein Precipitation (PPT)85 - 115< 40%0.6 - 1.5 (Variable)[4]
Liquid-Liquid Extraction (LLE)70 - 95~ 80-90%0.8 - 1.2[17]
Standard Solid-Phase Extraction (SPE)> 90> 95%0.9 - 1.1[4]
Microelution-SPE (Oasis PRiME)> 95> 99%0.95 - 1.05[21]
HybridSPE®-Phospholipid> 95> 99%~1.0[14]

Note: Matrix Effect Factor is calculated as (Peak Area in Matrix) / (Peak Area in Solvent). A value of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement.

Visual Diagrams

G cluster_prep Sample Preparation Workflow cluster_analysis LC-MS/MS Analysis Sample Plasma/Serum Sample + SIL-IS PPT Protein Precipitation (e.g., Acetonitrile) Sample->PPT Centrifuge Centrifugation PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant SPE Solid-Phase Extraction (Phospholipid Removal) Supernatant->SPE Elute Elution SPE->Elute Final Evaporate & Reconstitute Elute->Final Inject Inject into LC-MS/MS Final->Inject LC LC Separation (Optimized Gradient) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Data Data Processing (Quantification vs. SIL-IS) MS->Data

Caption: Workflow for sample preparation and analysis to mitigate matrix effects.

G Start Issue Identified: Poor Recovery / High Variability CheckIS Is a Stable Isotope-Labeled Internal Standard (SIL-IS) being used? Start->CheckIS ImplementIS Action: Implement SIL-IS (e.g., NPZ-d8) CheckIS->ImplementIS No AssessCleanup Assess Sample Cleanup Method CheckIS->AssessCleanup Yes ImplementIS->AssessCleanup IsPPT Is it simple Protein Precipitation (PPT)? AssessCleanup->IsPPT ImproveCleanup Action: Implement advanced cleanup (e.g., SPE, LLE, Phospholipid Removal) IsPPT->ImproveCleanup Yes OptimizeChroma Action: Optimize Chromatography (Gradient, Column, Flow Rate) IsPPT->OptimizeChroma No (Already SPE/LLE) End Re-evaluate Performance ImproveCleanup->End OptimizeChroma->End

Caption: Troubleshooting logic for poor recovery and signal variability.

References

Technical Support Center: Solid-Phase Extraction of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of 1-Nitrosopiperazine during solid-phase extraction (SPE).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in achieving high recovery of this compound using SPE?

A1: this compound is a relatively polar nitrosamine, which can make it challenging to retain effectively on traditional reversed-phase sorbents like C18.[1] Breakthrough during sample loading is a common issue. Additionally, its potential for secondary interactions with the sorbent material can lead to incomplete elution. Careful optimization of the SPE method, including sorbent selection, pH of the sample, and the composition of wash and elution solvents, is crucial for obtaining high and reproducible recoveries.

Q2: Which type of SPE sorbent is most suitable for this compound extraction?

A2: While various sorbents can be used, polymeric sorbents and carbon-based materials often provide better retention for polar analytes like this compound compared to traditional silica-based reversed-phase sorbents. A tandem SPE approach, combining a hydrophilic-lipophilic balanced (HLB) sorbent with an activated carbon cartridge, has been shown to yield high recoveries for a broad range of nitrosamines, including this compound.

Q3: How does the pH of the sample affect the recovery of this compound?

A3: The pH of the sample can significantly influence the retention of this compound on the SPE sorbent, although it is a neutral compound. For reversed-phase SPE, maintaining a neutral pH is generally recommended. Under acidic conditions, the piperazine (B1678402) ring may become protonated, increasing its polarity and potentially reducing its retention on nonpolar sorbents. It is crucial to control the sample pH to ensure consistent and optimal recovery.

Q4: What are the recommended elution solvents for this compound?

A4: Dichloromethane (B109758) is a commonly used and effective elution solvent for recovering this compound from carbon-based and polymeric sorbents. A mixture of dichloromethane and methanol (B129727) can also be effective. The choice of elution solvent should be strong enough to disrupt the interactions between this compound and the sorbent but selective enough to minimize the co-elution of interfering matrix components.

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase extraction of this compound.

Problem Potential Cause Troubleshooting Steps
Low Recovery Analyte Breakthrough: this compound is not retained on the SPE cartridge during sample loading.1. Optimize Sorbent: Switch to a more retentive sorbent for polar compounds, such as a polymeric sorbent (e.g., Oasis HLB) or activated carbon. Consider using tandem SPE cartridges (HLB followed by activated carbon).2. Check Flow Rate: Ensure the sample loading flow rate is slow enough (e.g., 4-6 mL/min) to allow for adequate interaction between the analyte and the sorbent.[2] 3. Adjust Sample pH: Maintain a neutral pH of the sample to ensure optimal retention on reversed-phase sorbents.
Incomplete Elution: this compound is retained on the cartridge but not fully recovered during the elution step.1. Increase Elution Solvent Strength: Use a stronger elution solvent. If using dichloromethane, consider adding a small percentage of methanol.2. Increase Elution Volume: Ensure a sufficient volume of the elution solvent is used to completely elute the analyte. Perform multiple elutions and combine the fractions.3. Soak the Sorbent: Allow the elution solvent to soak the sorbent bed for a few minutes before applying vacuum or positive pressure to facilitate the desorption of the analyte.
Poor Reproducibility Inconsistent SPE Cartridge Packing: Variations in the packing of SPE cartridges can lead to channeling and inconsistent flow rates.1. Use High-Quality Cartridges: Source SPE cartridges from a reputable manufacturer.2. Pre-condition Cartridges Properly: Ensure consistent and thorough pre-conditioning of the cartridges according to the manufacturer's instructions.
Variable Sample Matrix Effects: Differences in the composition of the sample matrix between experiments can affect recovery.1. Matrix-Matched Standards: Prepare calibration standards in a matrix that closely resembles the samples to compensate for matrix effects.2. Implement a Robust Wash Step: Optimize the wash step to effectively remove interfering matrix components without eluting the target analyte.
Analyte Degradation Harsh Elution Conditions: The use of strong acids or bases in the elution solvent can potentially degrade this compound.1. Use Neutral Elution Solvents: Whenever possible, use neutral organic solvents for elution.2. Minimize Exposure Time: Reduce the time the analyte is in contact with potentially harsh solvents.

Quantitative Data Summary

The following table summarizes reported recovery data for this compound and other nitrosamines using a tandem SPE method.

Nitrosamine Recovery Rate (%)
N-Nitrosodimethylamine (NDMA)95.2
N-Nitrosomethylethylamine (NMEA)98.1
N-Nitrosodiethylamine (NDEA)102.3
N-Nitroso-di-n-propylamine (NDPA)105.4
N-Nitroso-di-n-butylamine (NDBA)103.7
N-Nitrosopiperidine (NPIP)101.5
N-Nitrosopyrrolidine (NPYR)99.8
N-Nitrosomorpholine (NMOR)103.2
This compound (NP) Not explicitly reported in this study, but the high recoveries of other nitrosamines suggest the method's suitability.

Data from a study utilizing a tandem SPE method with Oasis HLB and Coconut charcoal activated carbon cartridges. The high recoveries for a range of nitrosamines with varying polarities indicate the potential for good recovery of this compound with this method.

Experimental Protocols

Protocol 1: Tandem Solid-Phase Extraction using Oasis HLB and Activated Carbon

This protocol is adapted from a patented method for the extraction of various nitrosamines from drinking water.

1. Materials:

  • Oasis HLB SPE cartridge (200mg/6mL)
  • Coconut charcoal activated carbon SPE cartridge (2g/6mL)
  • SPE manifold
  • Methanol (HPLC grade)
  • Dichloromethane (HPLC grade)
  • Ultrapure water
  • Nitrogen gas supply

2. Procedure:

  • Cartridge Assembly: Connect the Oasis HLB cartridge on top of the Coconut charcoal activated carbon cartridge using a suitable adapter to create a tandem column.
  • Conditioning:
  • Pass 10 mL of dichloromethane through the tandem column.
  • Pass 10 mL of methanol through the tandem column.
  • Pass 10 mL of ultrapure water through the tandem column. Do not allow the cartridges to go dry.
  • Sample Loading:
  • Load the water sample (e.g., 500 mL) onto the tandem column at a flow rate of 4-6 mL/min.
  • Washing:
  • After the entire sample has passed through, wash the column with 10 mL of ultrapure water.
  • Drying:
  • Dry the tandem column thoroughly by passing a stream of nitrogen gas through it for 30 minutes.
  • Elution:
  • Separate the two cartridges.
  • Elute each cartridge individually with 10 mL of dichloromethane.
  • Combine the eluents.
  • Concentration:
  • Concentrate the combined eluate to a final volume of 1 mL under a gentle stream of nitrogen. The sample is now ready for analysis.

Visualizations

SPE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_elution Elution & Concentration cartridge_assembly Assemble Tandem Cartridges (HLB + Activated Carbon) conditioning Conditioning (Dichloromethane, Methanol, Water) cartridge_assembly->conditioning sample_loading Sample Loading (4-6 mL/min) conditioning->sample_loading washing Washing (Ultrapure Water) sample_loading->washing drying Drying (Nitrogen Stream) washing->drying elution Elution (Dichloromethane) drying->elution concentration Concentration (Nitrogen Evaporation) elution->concentration analysis Analysis (e.g., GC-MS/MS or LC-MS/MS) concentration->analysis

Caption: Workflow for Tandem Solid-Phase Extraction of this compound.

Troubleshooting_Logic cluster_solutions_breakthrough Solutions for Breakthrough cluster_solutions_elution Solutions for Incomplete Elution start Low Recovery of This compound check_breakthrough Analyze flow-through for analyte? start->check_breakthrough breakthrough_yes Analyte Breakthrough Occurred check_breakthrough->breakthrough_yes Yes breakthrough_no Analyte Retained on Cartridge check_breakthrough->breakthrough_no No solution_sorbent Use More Retentive Sorbent (e.g., Polymeric, Carbon) breakthrough_yes->solution_sorbent solution_flowrate Decrease Sample Loading Flow Rate breakthrough_yes->solution_flowrate solution_ph Adjust Sample pH to Neutral breakthrough_yes->solution_ph solution_solvent Increase Elution Solvent Strength breakthrough_no->solution_solvent solution_volume Increase Elution Solvent Volume breakthrough_no->solution_volume solution_soak Incorporate a Soak Step breakthrough_no->solution_soak

Caption: Troubleshooting Logic for Low Recovery in this compound SPE.

References

Technical Support Center: Optimization of Extraction Solvent for 1-Nitrosopiperazine from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of extraction solvents for 1-Nitrosopiperazine from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex matrices?

A1: The most common methods include Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). These are typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Q2: Which factors are critical for optimizing the extraction of this compound?

A2: Key factors include the choice of extraction solvent, the pH of the sample, the nature of the sample matrix, and the potential for matrix effects. For instance, in complex matrices like wastewater, adjusting the ionic strength of the aqueous phase can enhance the partitioning of analytes into the organic phase.[1]

Q3: How can I minimize matrix effects in my this compound analysis?

A3: To minimize matrix effects, you can dilute the sample if sensitivity allows, which reduces the concentration of interfering matrix components.[2] Additionally, employing a robust sample cleanup technique like Solid-Phase Extraction (SPE) can effectively remove interferences.[3] For LC-MS/MS analysis, optimizing chromatographic conditions to separate the analyte from matrix components is also crucial.

Q4: What should I do if I observe low recovery of this compound during my extraction?

A4: Low recovery can be due to several factors, including inefficient extraction, analyte degradation, or matrix effects. To troubleshoot, you can:

  • Optimize the extraction solvent and pH.

  • Investigate the stability of this compound under your experimental conditions.

  • Use an isotopically labeled internal standard to correct for recovery losses.[3]

  • For SPE, ensure the sorbent is appropriate for the polar nature of this compound and that the elution solvent is strong enough.

Q5: Are there specific safety precautions I should take when handling this compound?

A5: Yes, this compound is a potential carcinogen and should be handled with appropriate safety measures. This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, lab coat, safety glasses), and avoiding inhalation, ingestion, and skin contact. All waste containing this compound must be disposed of according to institutional and regulatory guidelines.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Issue 1: Low Extraction Recovery
Potential Cause Suggested Solution
Inappropriate Solvent Polarity Select a solvent or solvent mixture with a polarity that is optimized for this compound. For LLE, dichloromethane (B109758) and chloroform (B151607) have been used. For SLE from aqueous matrices, a water-immiscible organic solvent is required.[4]
Suboptimal pH The pH of the aqueous sample can significantly impact the extraction efficiency of ionizable compounds. For basic compounds like nitrosamines, adjusting the pH to a more basic level can improve extraction into an organic solvent.[5] Experiment with a range of pH values to find the optimum for your specific matrix.
Matrix Effects Complex matrices can interfere with the extraction process. For wastewater samples, increasing the ionic strength by adding salt can improve the partitioning of this compound into the organic phase during LLE or SLE.[1] For pharmaceutical matrices, a thorough cleanup using SPE may be necessary.
Incomplete Elution from SPE Sorbent If using SPE, the elution solvent may not be strong enough to desorb this compound completely. Try a stronger solvent or a mixture of solvents. For polar compounds, a more polar elution solvent may be required.
Analyte Degradation This compound can be sensitive to light and extreme pH conditions. Protect samples from light and ensure that the pH and temperature of the extraction process do not cause degradation.[2]
Issue 2: Poor Reproducibility
Potential Cause Suggested Solution
Inconsistent Sample Preparation Ensure that all steps of the sample preparation are performed consistently across all samples. This includes accurate volume and weight measurements, consistent vortexing/shaking times, and precise pH adjustments.
Variable Matrix Composition In matrices like wastewater, the composition can vary significantly between samples, affecting extraction efficiency. Using a matrix-matched calibration curve or the standard addition method can help to compensate for this variability.[1]
Emulsion Formation in LLE Emulsions can form during LLE, leading to incomplete phase separation and variable recoveries. To break emulsions, you can try centrifugation, adding salt to the aqueous phase, or filtering through a phase separator paper.
Inconsistent SPE Cartridge Performance Ensure that SPE cartridges are from the same lot and are conditioned and eluted consistently. Inconsistent flow rates during loading and elution can affect reproducibility.

Data Presentation

Table 1: Comparison of Extraction Methods for this compound from Wastewater

Extraction Method Extraction Solvent Matrix Recovery (%) Reference
Supported Liquid Extraction (SLE)DichloromethaneLCMS-grade water6[1]
Supported Liquid Extraction (SLE)DichloromethaneSynthetic high-salt matrix22[1]
Supported Liquid Extraction (SLE)DichloromethaneSynthetic high-salt matrix (optimized drying)50[1]

Table 2: Recovery of Nitrosamines using Salting-Out Liquid-Liquid Extraction (SALLE) from Biological Medicines

Nitrosamine Extraction Solvent Recovery (%) Reference
1-methyl-4-nitrosopiperazine (MeNP)Not specified (with formic acid)90.0 - 109.0[6]
Other NitrosaminesNot specified (with/without formic acid)75.4 - 114.7[6]

Experimental Protocols

Protocol 1: Supported Liquid Extraction (SLE) of this compound from Treated Wastewater

This protocol is adapted from a method for the trace-level quantification of N-nitrosopiperazine in treated wastewater.[1]

1. Sample Preparation: a. To a 50 mL aliquot of the wastewater sample, add a known amount of an appropriate internal standard (e.g., this compound-d8). b. If the sample has a high salt content, it may be necessary to dilute it with LC-MS grade water. For samples with low ionic strength, adding salt may improve recovery.

2. SLE Cartridge Preparation: a. Use a commercially available SLE cartridge with a suitable sorbent material. b. Condition the cartridge according to the manufacturer's instructions.

3. Sample Loading: a. Load the prepared sample onto the conditioned SLE cartridge. b. Apply a gentle vacuum to facilitate the absorption of the sample onto the sorbent. Allow the sample to equilibrate for 5-10 minutes.

4. Elution: a. Elute the this compound from the cartridge with a water-immiscible organic solvent such as dichloromethane. b. Perform the elution in two steps with fresh solvent to ensure complete recovery.

5. Concentration and Reconstitution: a. Evaporate the collected eluate to dryness under a gentle stream of nitrogen at ambient temperature. b. Reconstitute the dried residue in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of 1-Methyl-4-Nitrosopiperazine (MNP) from a Rifampicin Product

This protocol is based on a method for the determination of MNP in multicomponent products with rifampicin.

1. Sample Preparation: a. Weigh an appropriate amount of the powdered drug product into a centrifuge tube. b. Add a known amount of an internal standard (e.g., MNP-d4). c. Add a mixture of methanol and water (e.g., 1:1, v/v). d. To neutralize the sample and address matrix effects, add a small amount of a base like NaOH.

2. Extraction: a. Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing. b. Centrifuge the sample to separate the solid and liquid phases.

3. Final Sample Preparation: a. Filter the supernatant through a 0.2 µm PTFE filter into an HPLC vial. b. The sample is now ready for LC-MS/MS analysis.

Visualizations

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis Sample Complex Matrix Sample (e.g., Wastewater, Pharmaceutical) Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH / Ionic Strength Add_IS->Adjust_pH SLE Supported Liquid Extraction (SLE) Adjust_pH->SLE Choose Method LLE Liquid-Liquid Extraction (LLE) Adjust_pH->LLE Choose Method SPE Solid-Phase Extraction (SPE) Adjust_pH->SPE Choose Method Evaporation Evaporation / Concentration SLE->Evaporation LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution in Analysis Solvent Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: General workflow for the extraction and analysis of this compound.

Troubleshooting_Low_Recovery cluster_investigate Investigation Steps cluster_solutions Potential Solutions Start Low Recovery of This compound Check_Solvent Is the extraction solvent optimal? Start->Check_Solvent Check_pH Is the sample pH optimized? Check_Solvent->Check_pH Yes Optimize_Solvent Test different solvents or solvent mixtures. Check_Solvent->Optimize_Solvent No Check_Matrix Are matrix effects suspected? Check_pH->Check_Matrix Yes Optimize_pH Perform pH optimization experiments. Check_pH->Optimize_pH No Check_SPE If using SPE, is elution complete? Check_Matrix->Check_SPE No Mitigate_Matrix Use matrix-matched standards, standard addition, or enhance cleanup. Check_Matrix->Mitigate_Matrix Yes Optimize_Elution Use a stronger elution solvent. Check_SPE->Optimize_Elution No

Caption: Troubleshooting decision tree for low recovery of this compound.

References

reducing ion suppression for 1-Nitrosopiperazine in electrospray ionization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression for 1-Nitrosopiperazine during electrospray ionization (ESI) mass spectrometry analysis.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the analysis of this compound, with a focus on mitigating ion suppression.

Problem: Low or No Signal Intensity for this compound

Possible Cause: Significant ion suppression from matrix components.

Solutions:

  • Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1]

    • Supported Liquid Extraction (SLE): This technique is effective for complex matrices with high salt concentrations. It works on the principle of liquid-liquid extraction where the aqueous sample is adsorbed onto a solid support. The analytes are then eluted with an immiscible organic solvent, leaving behind non-volatile salts and other polar interferences.[2]

    • Solid-Phase Extraction (SPE): SPE can be used to clean up samples by retaining the analyte on a solid sorbent while matrix components are washed away, or vice-versa.[3] For polar compounds like this compound, hydrophilic interaction liquid chromatography (HILIC) type SPE cartridges may be beneficial.

    • Dilution: A simple method to reduce the concentration of interfering compounds is to dilute the sample.[4] However, this may compromise the limit of detection (LOD) and limit of quantitation (LOQ) if this compound is present at trace levels.[5]

  • Chromatographic Separation: Optimizing the liquid chromatography (LC) method can separate this compound from co-eluting matrix components.

    • Gradient Elution: Employ a suitable gradient elution to resolve the analyte from interfering peaks.[6]

    • Column Chemistry: Consider alternative column chemistries. For the polar this compound, a HILIC column can provide good retention and separation from less polar matrix components that would elute early in reversed-phase chromatography. An ethylene-bridged hybrid amide stationary phase has been shown to be effective.[2]

  • Mass Spectrometry Parameters:

    • Ionization Source: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression for certain compounds.

    • Source Optimization: Ensure that the ESI source parameters (e.g., gas flows, temperatures, and voltages) are optimized for this compound.[5]

Problem: Poor Reproducibility and Accuracy

Possible Cause: Variable matrix effects between samples.

Solutions:

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound-d8, is the gold standard for compensating for matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification.[3]

  • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analyte to mimic the matrix effects of the samples.[2]

  • Standard Addition: The standard addition method can be used to quantify this compound in complex matrices where a blank matrix is unavailable. This approach involves adding known amounts of the standard to the sample to create a calibration curve within the sample itself, thereby accounting for matrix effects.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem for this compound analysis?

A1: Ion suppression is a phenomenon in electrospray ionization (ESI) where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccurate quantification, and even false-negative results.[1] this compound, being a polar molecule, is often analyzed using LC-MS methods where matrix components from pharmaceutical formulations or biological samples can significantly interfere.

Q2: What are the common sources of ion suppression in pharmaceutical analysis?

A2: Common sources of ion suppression in pharmaceutical analysis include active pharmaceutical ingredients (APIs) at high concentrations, excipients, salts, and buffers used in the formulation.[3] For instance, in the analysis of N-nitrosopiperazine, the presence of piperazine (B1678402) in the sample matrix has been shown to cause strong ion suppression.[9]

Q3: How can I determine if my analysis is affected by ion suppression?

A3: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of a this compound standard solution into the LC eluent post-column while injecting a blank matrix sample. A dip in the baseline signal of the this compound standard indicates the retention times at which matrix components are eluting and causing ion suppression.

Q4: What is the best sample preparation technique to reduce ion suppression for this compound?

A4: The best technique depends on the sample matrix. For matrices with high salt content, such as treated wastewater, supported liquid extraction (SLE) has been shown to be very effective in removing salts and improving recovery.[2] For other pharmaceutical samples, solid-phase extraction (SPE) with a suitable sorbent can provide excellent cleanup.[3] A simple "dilute-and-shoot" approach may be sufficient if the concentration of this compound is high enough and the matrix is not overly complex.[5]

Q5: Which mobile phase additives are recommended for this compound analysis by LC-MS?

A5: For positive ion ESI, mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) are commonly used to promote the formation of protonated molecules ([M+H]+).[2][10] A mobile phase containing 10 mM ammonium formate with 0.05% formic acid has been successfully used for the HILIC-MS analysis of this compound.[2] It is advisable to avoid non-volatile buffers like phosphates, as they can cause significant ion suppression and contaminate the mass spectrometer.

Quantitative Data

Table 1: Extraction Recovery of this compound using Supported Liquid Extraction (SLE)

MatrixExtraction Recovery (%)
LCMS-grade water6
High-salt synthetic matrixNot explicitly stated, but method validation with this matrix yielded good linearity and MLOQ

Data sourced from a study on trace-level quantification of N-nitrosopiperazine in treated wastewater. The low recovery in pure water highlights the importance of matrix-matched conditions for optimizing extraction efficiency, as the presence of salt can enhance the partitioning of the analyte into the organic phase during SLE.[2]

Experimental Protocols

Protocol: Sample Preparation of High-Salt Aqueous Samples using Supported Liquid Extraction (SLE) for this compound Analysis

This protocol is adapted from a method for the quantification of N-nitrosopiperazine in treated wastewater.[2]

Materials:

  • Supported Liquid Extraction cartridges

  • This compound-d8 (internal standard)

  • Dichloromethane (B109758) (DCM)

  • Acetonitrile (ACN)

  • Nitrogen evaporator

  • Centrifuge

Procedure:

  • Sample Preparation:

    • To a 50 mL aliquot of the aqueous sample, add the internal standard (this compound-d8) to a final concentration of 1 µg/L.

    • Vortex the sample for 30 seconds.

    • Centrifuge the sample at 4000 rpm for 10 minutes.

  • SLE Cartridge Loading:

    • Load the entire 50 mL of the supernatant onto the SLE cartridge.

    • Allow the sample to adsorb for 5 minutes.

  • Elution:

    • Elute the analytes by passing 3 x 25 mL of dichloromethane through the cartridge.

    • Collect the eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of 95:5 (v/v) acetonitrile:water.

    • Vortex for 30 seconds to ensure complete dissolution.

  • Final Preparation for Injection:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol: HILIC-MS/MS Analysis of this compound

This protocol is a continuation of the sample preparation method above.[2]

Instrumentation:

  • Liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

  • Column: Ethylene-bridged hybrid (BEH) amide column (e.g., 100 x 3.0 mm, 2.5 µm particle size)

  • Mobile Phase A: 10 mM ammonium formate and 0.05% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-2 min: 95% B

    • 2-8 min: Linear gradient to 60% B

    • 8-10 min: Hold at 60% B

    • 10-12 min: Return to 95% B

    • 12-17 min: Re-equilibration at 95% B

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (+ESI)

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: m/z 116.1 → 85.1

    • This compound-d8: m/z 124.0 → 93.0

  • Collision Energy: 12 V (This should be optimized for the specific instrument)

  • Source Temperature: 300°C

  • Gas Flow: 11 L/min (This should be optimized for the specific instrument)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (SLE) cluster_analysis LC-MS/MS Analysis sample Aqueous Sample add_is Add Internal Standard (this compound-d8) sample->add_is vortex_centrifuge Vortex & Centrifuge add_is->vortex_centrifuge load_sle Load onto SLE Cartridge vortex_centrifuge->load_sle elute Elute with Dichloromethane load_sle->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in ACN/Water evaporate->reconstitute lc_ms HILIC-MS/MS Analysis reconstitute->lc_ms data Data Acquisition & Quantification lc_ms->data

Caption: Workflow for reducing ion suppression for this compound using SLE.

troubleshooting_workflow cluster_solutions Mitigation Strategies start Low/No Signal for This compound check_suppression Suspect Ion Suppression? start->check_suppression sample_prep Improve Sample Prep (SLE, SPE, Dilution) check_suppression->sample_prep Yes end Signal Improved check_suppression->end No (Check other issues) chromatography Optimize Chromatography (Gradient, Column) sample_prep->chromatography ms_params Adjust MS Parameters (Source, Ionization Mode) chromatography->ms_params ms_params->end

References

troubleshooting poor peak shape in HPLC analysis of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 1-Nitrosopiperazine, with a focus on resolving poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?

Poor peak shape is a frequent challenge that can compromise resolution, accuracy, and precision.[1] The primary issues observed are peak tailing, fronting, splitting, and excessive broadness.[1] These problems can stem from chemical interactions within the column, issues with the HPLC system, or suboptimal method parameters.[1] For a compound like this compound, which has basic properties, interactions with the stationary phase are a common culprit.[1][2]

Q2: My this compound peak is tailing. What are the likely causes and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front half, is a prevalent issue.[1] It is often caused by more than one retention mechanism occurring during the separation.[2][3]

Primary Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: this compound, being a basic compound, can interact with acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] This secondary interaction causes some analyte molecules to be retained longer, resulting in a tailing peak.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH to a range of 2-4 can protonate the silanol groups, minimizing these unwanted interactions.[1][2] Using a buffered mobile phase is critical to maintain a stable pH.[1][4]

    • Solution 2: Use a High-Quality End-Capped Column: Modern HPLC columns are often "end-capped" to deactivate most residual silanols.[1][2] Using columns with advanced bonding and end-capping, such as an InertSustain AQ-C18 or a Phenyl-Hexyl phase, can significantly improve peak shape for polar and basic compounds.[5][6][7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[1][8]

    • Solution: Reduce the sample concentration or the injection volume.[1] If the peak shape improves after dilution, the original injection was likely overloaded.[1]

  • Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent or follow a specific column regeneration protocol. If the problem persists, the column may need to be replaced.

Table 1: Mobile Phase pH Troubleshooting for Peak Tailing

Symptom Potential Cause Recommended Action Expected Outcome
Tailing peak for this compound Interaction with silanol groups Lower mobile phase pH to 2.5-3.5 using a buffer (e.g., phosphate (B84403) or formate).[2][9] Sharper, more symmetrical peak.
Tailing persists at low pH Column may not be suitable or is degraded Switch to a modern, high-purity, end-capped column.[1] Improved peak symmetry due to fewer active silanol sites.

| All peaks are tailing | Column bed deformation or void | Replace the column.[2] | Restored symmetrical peak shapes. |

G start Peak Tailing Observed for This compound check_overload Reduce Sample Concentration or Injection Volume start->check_overload overload_improved Peak Shape Improves? check_overload->overload_improved overload_yes Issue Resolved: Column Overload overload_improved->overload_yes Yes adjust_ph Adjust Mobile Phase pH to 2.5 - 3.5 with Buffer overload_improved->adjust_ph No ph_improved Peak Shape Improves? adjust_ph->ph_improved ph_yes Issue Resolved: Silanol Interactions Mitigated ph_improved->ph_yes Yes change_column Switch to High-Purity, End-Capped Column (e.g., AQ-C18, Phenyl-Hexyl) ph_improved->change_column No final_check Flush System & Column or Replace Column change_column->final_check

Q3: My this compound peak is fronting. What should I do?

Peak fronting, where the first half of the peak is broader than the latter half, is less common than tailing for basic compounds but can still occur.[1][3]

Primary Causes & Solutions:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase (e.g., high percentage of organic solvent), it can cause the analyte band to spread and front.[1]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase composition or a solvent that is weaker than the mobile phase.[1]

  • Column Overload: High sample concentration can also lead to fronting.[1]

    • Solution: Dilute the sample or reduce the injection volume.[1]

Q4: Why am I seeing split peaks for this compound?

Split peaks can indicate several issues, ranging from physical blockages to chemical phenomena.[1]

Primary Causes & Solutions:

  • Partially Blocked Inlet Frit: Debris from the sample or system can accumulate on the column's inlet frit, distorting the sample flow path.[1] This typically affects all peaks in the chromatogram.[1]

    • Solution: Disconnect the column, reverse it, and flush it to a waste container. If the problem persists, the frit or the entire column may need replacement.[1]

  • Column Void: A void or channel can form in the packing material at the head of the column, often due to pressure shocks or use outside the recommended pH range.[1]

    • Solution: A column with a significant void generally needs to be replaced.[1]

  • Conformational Isomers (Rotamers): Nitrosamines can exist as conformational isomers that may be separated under certain chromatographic conditions, resulting in two distinct or split peaks for a single compound.[1][10]

    • Solution: Adjusting the column temperature can sometimes merge the peaks into a single, sharp peak.[1] Modifying the mobile phase may also help achieve coalescence.

Q5: My this compound peak is broad. How can I improve it?

Broad peaks can significantly reduce sensitivity and resolution, making accurate quantification difficult.

Primary Causes & Solutions:

  • Large Extra-Column Volume: Excessive volume from long tubing, large sample loops, or a large detector flow cell can cause the analyte band to spread before it reaches the detector.

    • Solution: Minimize tubing length and internal diameter. Ensure the sample loop and flow cell are appropriately sized for your application.

  • Column Deterioration: Over time, columns lose efficiency, which manifests as broader peaks.[11]

    • Solution: Replace the column with a new one of the same type.[11]

  • Suboptimal Flow Rate: A flow rate that is too high or too low can lead to band broadening.

    • Solution: Optimize the flow rate for your column dimensions and particle size.

  • Insufficient Column Equilibration: HILIC or ion-pairing methods, in particular, may require longer equilibration times to ensure reproducible results and good peak shape.

    • Solution: Increase the column equilibration time before injecting the sample.

G start Poor Peak Shape (Tailing, Fronting, Splitting, Broad) check_system Step 1: System Check start->check_system check_method Step 2: Method Parameters start->check_method check_column Step 3: Column Health start->check_column sub1 Inspect for leaks Check extra-column volume (tubing, connections) check_system->sub1 sub2 Sample Solvent vs. Mobile Phase? Mobile Phase pH correct? Column Overload? check_method->sub2 sub3 Blocked frit? Column void? Column lifetime exceeded? check_column->sub3

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove strongly retained contaminants from a reversed-phase column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Water with buffer, flush with 50:50 Acetonitrile:Water).

  • Flush with Water: Flush with 20 column volumes of 100% HPLC-grade water.

  • Flush with Organic Solvent: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Strong Solvent Wash (if needed): For stubborn contaminants, a sequence of solvents can be used. A common series is Isopropanol -> Dichloromethane -> Isopropanol. Ensure your column is compatible with these solvents.

  • Re-equilibration: Flush with 20 column volumes of the initial mobile phase (including buffer) until the baseline is stable.

Protocol 2: Preparation of Buffered Mobile Phase (pH 3.0)

A stable, buffered mobile phase is crucial for reproducible chromatography of ionizable compounds.

  • Prepare Aqueous Buffer: To prepare a 10 mM potassium phosphate buffer, dissolve 1.36 g of potassium dihydrogen phosphate (KH₂PO₄) in 1 L of HPLC-grade water.

  • Adjust pH: While stirring, slowly add phosphoric acid to the buffer solution until the pH meter reads 3.0.

  • Filter: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates.

  • Mix with Organic Modifier: Prepare the final mobile phase by mixing the filtered aqueous buffer with the desired organic solvent (e.g., Acetonitrile or Methanol) in the correct ratio. For example, for a 70:30 (Aqueous:Organic) mobile phase, combine 700 mL of the pH 3.0 buffer with 300 mL of Acetonitrile.

  • Degas: Degas the final mobile phase using sonication, vacuum filtration, or helium sparging before use.

Data Presentation

Table 2: Example HPLC Method Parameters for Nitrosamine Analysis

The following table provides a starting point for method development, based on published methods for similar compounds. Optimization will be required for your specific instrument and sample.

ParameterRecommended ConditionRationale / Comment
Column Phenyl-Hexyl, 2.7 µm, 4.6 x 100 mm[6] or InertSustain AQ-C18[5]Phenyl-Hexyl offers alternative selectivity. AQ-C18 type columns are designed for polar analytes and high aqueous mobile phases.[5][6]
Mobile Phase A 10 mM Ammonium formate (B1220265) in water, pH adjusted to 9.0 with ammonia[6][7] OR 0.1% Formic acid in water (for low pH)High pH can be used to keep basic compounds neutral. Low pH is used to protonate silanols and improve peak shape.[2][9]
Mobile Phase B Methanol or Acetonitrile[6]Standard reversed-phase organic modifiers.
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up as needed.A gradient is often necessary to elute compounds with different polarities.
Flow Rate 0.5 - 0.6 mL/min[6][7]Typical for a 4.6 mm ID column.
Column Temp. 30 - 35 °C[6][7]Elevated temperature can improve efficiency and may help merge conformational isomers.[1]
Injection Vol. 5 µL[6]Keep low to prevent overload; can be optimized based on concentration and sensitivity.
Sample Diluent Initial mobile phase compositionCrucial for good peak shape, especially for early eluting peaks.[1]

References

minimizing thermal degradation of 1-Nitrosopiperazine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 1-Nitrosopiperazine (NPZ). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing thermal degradation during sample preparation and to offer troubleshooting assistance for common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NPZ) and why is its stability a concern?

A1: this compound is a nitrosamine (B1359907) impurity that can be present in active pharmaceutical ingredients (APIs) and drug products. Nitrosamines are classified as probable human carcinogens, making it crucial to control their levels in pharmaceuticals. NPZ can degrade during sample preparation, leading to inaccurate quantification and potentially underestimation of its concentration in the final product. Therefore, understanding and minimizing its degradation is essential for accurate risk assessment.

Q2: What are the main factors that can cause the degradation of NPZ during sample preparation?

A2: The primary factors contributing to NPZ degradation during sample preparation are:

  • Temperature: Elevated temperatures can accelerate the thermal decomposition of NPZ.[1]

  • Light Exposure: NPZ is susceptible to photolysis and can degrade upon exposure to UV light.[2][3]

  • pH: Acidic conditions can promote the formation of nitrosamines from precursor amines and nitrosating agents.[4][5]

  • Presence of Oxidizing Agents: Oxidizing environments can lead to an increase in the concentration of related nitrosamine impurities.[6]

Q3: What are the recommended storage conditions for NPZ standards and samples containing NPZ?

A3: To ensure the stability of this compound, it is recommended to store both standard solutions and prepared samples under the following conditions:

  • Temperature: Store in a freezer at temperatures below -10°C.[7]

  • Light: Protect from light by using amber vials or by storing in the dark.[7]

  • Container: Use tightly sealed containers to prevent evaporation and contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Low or no recovery of NPZ Degradation during sample preparation.- Minimize exposure to heat and light throughout the sample preparation process.[8] - Work with cooled samples and use amber labware. - Use a validated analytical method with appropriate internal standards to compensate for any loss.
Inefficient extraction from the sample matrix.- Optimize the extraction solvent and procedure. Methanol (B129727) is a commonly used solvent. - Employ techniques like sonication or vortexing to ensure complete extraction, but be mindful of potential heating.[7][8] - Supported Liquid Extraction (SLE) can be an effective technique for cleaner extracts.[9]
High variability in results Inconsistent sample handling.- Ensure uniform timing for each step of the sample preparation for all samples. - Maintain a consistent temperature throughout the analytical run by using a temperature-controlled autosampler.[6]
Matrix effects in the analytical instrument (e.g., LC-MS/MS).- Use a stable isotope-labeled internal standard (e.g., NPZ-d8) to compensate for matrix effects.[9] - Optimize the chromatographic method to separate NPZ from interfering matrix components.
Artificially high NPZ concentrations In-situ formation of NPZ during sample preparation or analysis.- Avoid acidic conditions during sample preparation if precursor amines and nitrosating agents are present.[4][5] - Consider the use of nitrosation inhibitors like ascorbic acid or sulfamic acid in the sample preparation workflow, if validated for your method.[8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the stability and analysis of nitrosamines.

Table 1: Thermal Decomposition Kinetics of this compound

ParameterValueConditionsReference
Activation Energy94 kJ/molIn 8M piperazine (B1678402) with 0.3 mol CO2/equiv N[1]
Rate Constant (k)10.2 x 10⁻⁶ s⁻¹At 135°C in 8M piperazine with 0.3 mol CO2/equiv N[1]

Table 2: Typical Recovery Data for Nitrosamine Analysis

AnalyteMethodRecovery (%)Relative Standard Deviation (RSD) (%)Reference
1-Methyl-4-nitrosopiperazine (MNP)LC-MS/MS100.38 ± 3.248.17[6]
1-Methyl-4-nitrosopiperazine (MNP)LC-MS/MS87.05Not Reported[10]

Experimental Protocols

Protocol 1: Sample Preparation for the Analysis of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin (B610482) Capsules by LC-MS/MS

This protocol is adapted from a published method and may require optimization for your specific application.

Materials:

  • Rifampicin capsules

  • Methanol (HPLC grade)

  • 1-Methyl-4-nitrosopiperazine (MNP) reference standard

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Micropipettes

  • Vortex mixer

  • Centrifuge

  • 0.2 µm PVDF syringe filters

  • HPLC vials

Procedure:

  • Blank Solution: Use methanol as the blank solution.

  • Stock Standard Preparation (SSP): Accurately weigh and dissolve 10 mg of MNP in methanol in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL. From this solution, prepare a 200 ng/mL SSP by diluting 100 µL into a 50 mL volumetric flask with methanol.[10]

  • Working Standard Preparation (WSP): Prepare a 2 ng/mL WSP by diluting 250 µL of the SSP to 25 mL with methanol in a volumetric flask.[10]

  • Sample Preparation: a. Accurately weigh a portion of the powdered content of the rifampicin capsules. b. Dissolve the powder in a known volume of methanol. c. Vortex the sample to ensure thorough mixing. d. Centrifuge the sample to pellet any undissolved excipients. e. Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial. f. Protect the prepared sample solutions from light.[7]

Visualizations

Below are diagrams illustrating key workflows and concepts related to the analysis of this compound.

cluster_workflow Sample Preparation Workflow for NPZ Analysis start Start: Sample Weighing extraction Solvent Extraction (e.g., Methanol) start->extraction vortex Vortex/Sonicate extraction->vortex centrifuge Centrifugation vortex->centrifuge filter Filtration (0.2 µm filter) centrifuge->filter analysis LC-MS/MS Analysis filter->analysis

Caption: A typical workflow for preparing pharmaceutical samples for NPZ analysis.

cluster_troubleshooting Troubleshooting Low NPZ Recovery start Low NPZ Recovery Detected check_degradation Investigate Sample Degradation start->check_degradation check_extraction Evaluate Extraction Efficiency start->check_extraction solution_degradation Minimize Heat/Light Exposure Use Cooled Samples & Amber Vials check_degradation->solution_degradation solution_extraction Optimize Solvent/Method Consider SLE check_extraction->solution_extraction

Caption: A decision tree for troubleshooting low recovery of NPZ during analysis.

References

strategies to improve the limit of detection for 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the detection and quantification of 1-Nitrosopiperazine. Our aim is to help you overcome common experimental challenges and improve the limit of detection (LOD) for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My signal-to-noise ratio (S/N) for this compound is poor. How can I improve it?

A1: A poor signal-to-noise ratio can be addressed by either increasing the signal of your analyte or decreasing the baseline noise.[1] Here are several strategies:

  • Optimize Sample Preparation: Employ sample clean-up techniques to reduce matrix effects. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for this purpose.[2] Pre-concentrating your sample using methods like rotary evaporation or nitrogen blowdown can also significantly boost the analyte signal.[2]

  • Enhance Chromatographic Separation:

    • Column Choice: Using a column with a smaller particle size (e.g., switching from 5 µm to 3 µm) can lead to narrower, taller peaks, thus improving the signal.[1]

    • Column Dimensions: Reducing the column's internal diameter (e.g., from 4.6 mm to 2.1 mm) while adjusting the flow rate proportionally can increase peak height.[1]

  • Adjust Detector Settings: For UV detectors, ensure you are using the optimal wavelength for this compound. For mass spectrometry, fine-tuning source parameters like spray voltage, gas flows, and temperatures is crucial for maximizing ionization efficiency.[2]

  • Reduce Baseline Noise: Increasing the detector time constant can be a simple way to reduce baseline noise.[1]

Q2: I am observing high variability in my results. What could be the cause?

A2: High variability can stem from several sources throughout the analytical workflow. Consider the following:

  • Sample Preparation In-Consistency: Ensure that your sample preparation, especially manual steps like LLE or SPE, is performed consistently across all samples. Automation of these steps can improve reproducibility.[2]

  • Matrix Effects: The sample matrix can significantly impact the ionization of this compound, leading to ion suppression or enhancement. A matrix-matched calibration curve or the use of an isotopically labeled internal standard (like this compound-d8) is highly recommended to correct for these effects.[3]

  • System Suitability: Regularly perform system suitability tests to ensure your analytical instrument is performing optimally. Variations in pump performance, injector precision, and detector stability can all contribute to result variability.

Q3: What is the most suitable analytical technique for detecting trace levels of this compound?

A3: For trace-level detection of nitrosamines like this compound, hyphenated mass spectrometry techniques are essential due to their high sensitivity and selectivity.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and widely reported technique for a broad range of nitrosamines, including those that are less volatile or thermally unstable.[4][6] It offers excellent sensitivity and selectivity, making it the preferred method for many applications.[4][7]

  • Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): This technique is preferred for volatile nitrosamines.[4] However, for less volatile compounds like this compound, LC-MS/MS is generally more suitable.

  • High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS provide high mass accuracy, which aids in the confident identification and confirmation of nitrosamines.[4]

Traditional methods like HPLC-UV or GC often lack the required sensitivity for detecting nitrosamines at the low levels mandated by regulatory agencies.[4][5]

Q4: How can I minimize the on-column formation of this compound during analysis?

A4: The formation of nitrosamines can occur during the analytical process itself, especially in the presence of nitrosating agents and amine precursors under certain conditions.

  • Mobile Phase pH: Avoid highly acidic mobile phases if possible, as acidic conditions can promote the reaction between amines and nitrosating agents.[8]

  • Sample Diluent: Studies have shown that the choice of sample diluent can impact the formation of nitrosamines. For instance, in the analysis of a related compound in Rifampicin, methanol (B129727) was found to be a more suitable diluent than water to avoid overestimation.

  • Temperature: Keep the autosampler and column temperatures as low as reasonably possible to minimize potential degradation or reactions.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for nitrosopiperazine derivatives achieved by various analytical methods as reported in the literature.

AnalyteMethodLOQMatrix
N-NitrosopiperazineSLE-HILIC-MS/MS0.25 µg/LTreated Wastewater
1-Methyl-4-Nitrosopiperazine (MNP)LC-MS/MS5.0 ppmRifampicin Products
N-Nitrosopiperazine (NPZ)LC-MS/MS1 ng/mLLevocetirizine API and Formulations

Experimental Protocols

Protocol 1: Sample Preparation using Supported Liquid Extraction (SLE) for Wastewater Samples

This protocol is adapted from a method for the quantification of N-nitrosopiperazine in treated wastewater.[3][9]

  • Sample Pre-treatment: Dilute the wastewater sample 10-fold with LC-MS grade water.

  • Internal Standard Spiking: Spike the diluted sample with an appropriate concentration of an isotopically labeled internal standard (e.g., N-nitrosopiperazine-d8).

  • SLE Cartridge Loading: Load the pre-treated sample onto an SLE cartridge and allow it to absorb for 5 minutes.

  • Elution: Elute the analytes from the cartridge using an appropriate organic solvent (e.g., dichloromethane).

  • Drying and Reconstitution: Dry the eluate under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent compatible with the subsequent chromatographic analysis (e.g., mobile phase).

Protocol 2: LC-MS/MS Analysis of this compound

This is a general protocol based on common practices for nitrosamine (B1359907) analysis.[10][11]

  • Chromatographic Separation:

    • Column: A C18 or a Phenyl-Hexyl column is often suitable.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.

    • Flow Rate: Adjust the flow rate based on the column dimensions (e.g., 0.2 - 0.5 mL/min).

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C).

  • Mass Spectrometry Detection:

    • Ionization Source: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

    • MRM Transitions: Select appropriate precursor and product ion transitions for this compound and its internal standard.

    • Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for the analyte of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Wastewater Sample Dilution 10-fold Dilution Sample->Dilution Spiking Spike with Internal Standard Dilution->Spiking SLE Supported Liquid Extraction (SLE) Spiking->SLE Elution Elution SLE->Elution DryRecon Dry & Reconstitute Elution->DryRecon LC_Separation LC Separation DryRecon->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Workflow for the analysis of this compound in wastewater.

troubleshooting_lod cluster_signal Increase Signal cluster_noise Decrease Noise cluster_separation Enhance Separation Start Poor Limit of Detection (LOD) Preconcentration Sample Pre-concentration Start->Preconcentration Optimize_Ionization Optimize MS Ionization Start->Optimize_Ionization Larger_Injection Increase Injection Volume Start->Larger_Injection Sample_Cleanup Improve Sample Cleanup (SPE/LLE) Start->Sample_Cleanup Detector_Settings Adjust Detector Settings Start->Detector_Settings Column_Tech Use Smaller Particle Size Column Start->Column_Tech Column_Dim Reduce Column Diameter Start->Column_Dim

Caption: Key strategies to improve the Limit of Detection for this compound.

References

addressing instability of 1-Nitrosopiperazine in standard solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of 1-Nitrosopiperazine in standard solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound standard solution is showing decreasing concentration over time. What could be the cause?

A1: The instability of this compound in standard solutions is a known issue and can be attributed to several factors, primarily degradation due to exposure to light and elevated temperatures. It is crucial to store the standard solutions in a refrigerator or freezer and protect them from light by using amber vials or covering the vials with aluminum foil.

Q2: What are the primary degradation pathways for this compound in standard solutions?

A2: this compound is susceptible to both photolytic and thermal degradation. Exposure to UV light can lead to the cleavage of the N-N=O bond, resulting in the formation of piperidine (B6355638) and nitric oxide radicals. At elevated temperatures, particularly above 75°C in aqueous solutions, thermal decomposition can occur, which may involve the reversal of its formation reaction or decomposition into other compounds[1].

Q3: How should I properly store my this compound standard solutions to ensure stability?

A3: To maintain the integrity of your this compound standard solutions, it is recommended to store them at low temperatures, ideally at -20°C for long-term storage[2]. For short-term use, refrigeration at 2-8°C is acceptable. Always protect the solutions from light by using amber vials or other light-blocking materials.

Q4: Can the solvent I use for my standard solution affect the stability of this compound?

A4: Yes, the choice of solvent can influence the stability. Methanol (B129727) is a commonly used solvent for this compound standards and generally provides good stability when stored properly[2]. Aqueous solutions may be more prone to pH-dependent degradation. It is important to use high-purity solvents and prepare solutions fresh when possible.

Q5: Are there any chemical stabilizers I can add to my standard solutions?

A5: While not a common practice for standard solutions where purity is paramount, in some applications, antioxidants like ascorbic acid or alpha-tocopherol (B171835) have been used to inhibit the formation of nitrosamines from their precursors. However, for analytical standards, the focus should be on proper storage and handling to prevent degradation.

Troubleshooting Guides

Issue 1: Inconsistent results in sample analysis using a this compound standard.
  • Question: Are you observing a drift in your calibration curve or inconsistent recovery in your quality control samples?

  • Possible Cause: This is a strong indicator of standard solution instability. The concentration of your this compound standard may be changing between analyses.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the standard solution has been consistently stored at the recommended temperature (refrigerated or frozen) and protected from light.

    • Prepare a Fresh Standard: If there is any doubt about the age or storage history of the current standard, prepare a fresh solution from a reliable stock.

    • Perform a Quick Stability Check: Analyze the freshly prepared standard and compare the results with an older standard. A significant difference in response for the same concentration indicates degradation of the older standard.

    • Solvent Check: Ensure the solvent used for dilution is of high purity and free from contaminants that could accelerate degradation.

Issue 2: Rapid degradation of this compound in aqueous solutions.
  • Question: Are you noticing a rapid drop in the concentration of your aqueous this compound standard?

  • Possible Cause: The pH of the aqueous solution can significantly impact the stability of this compound[3]. Both highly acidic and alkaline conditions can potentially accelerate degradation.

  • Troubleshooting Steps:

    • pH Measurement: Measure the pH of your aqueous standard solution.

    • pH Adjustment: If possible for your application, adjust the pH to a neutral range (around pH 7) using a suitable buffer.

    • Consider an Organic Solvent: If permissible by your analytical method, consider preparing the standard in an organic solvent like methanol, which generally offers better stability.

    • Minimize Time in Aqueous Solution: If the analysis requires an aqueous matrix, prepare the dilutions immediately before use and minimize the time the analyte is in the aqueous solution.

Data Presentation

Table 1: Summary of Factors Affecting this compound Stability in Standard Solutions

ParameterConditionEffect on StabilityRecommendations
Temperature Elevated (e.g., >75°C in aqueous solution)Increased degradation[1]Store at low temperatures (-20°C or 2-8°C)[2].
Room TemperatureGradual degradationAvoid prolonged storage at room temperature.
Light UV or direct sunlight exposureRapid photolytic degradationProtect from light using amber vials or foil wrapping[2].
pH (Aqueous) Acidic or AlkalineMay accelerate degradation[3]Maintain a neutral pH if possible.
Solvent MethanolGenerally good stability with proper storage[2]Use high-purity methanol.
AcetonitrileExpected to be similar to methanolUse high-purity acetonitrile.
WaterStability is pH-dependent[3]Prepare fresh and use quickly, consider pH control.

Experimental Protocols

Protocol for a Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

1. Preparation of Stock and Standard Solutions:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare working standard solutions in the desired solvent (e.g., methanol, acetonitrile, or water) at a suitable concentration for analysis (e.g., 10 µg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To the standard solution, add 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

  • Base Hydrolysis: To the standard solution, add 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution with 0.1 M HCl before analysis.

  • Oxidative Degradation: To the standard solution, add 3% hydrogen peroxide. Incubate at room temperature for a defined period.

  • Thermal Degradation: Place the standard solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photolytic Degradation: Expose the standard solution to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • Analyze the samples using a validated stability-indicating method, such as LC-MS/MS, to quantify the remaining this compound and identify any degradation products.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • Characterize the degradation products by comparing their mass spectra and retention times with those of known compounds or by using high-resolution mass spectrometry for structural elucidation.

Visualizations

Degradation_Pathway NPIP This compound Radicals Piperidine & Nitric Oxide Radicals NPIP->Radicals Photolysis Decomp Decomposition Products NPIP->Decomp Thermal Decomposition UV UV Light Heat Heat (>75°C)

Caption: Degradation pathways of this compound.

Troubleshooting_Workflow decision decision action action issue issue start Inconsistent Results check_storage Verify Storage Conditions (Temp & Light) start->check_storage storage_ok Storage OK? check_storage->storage_ok correct_storage Correct Storage & Re-analyze storage_ok->correct_storage No, Corrected prepare_fresh Prepare Fresh Standard storage_ok->prepare_fresh No solvent_check Check Solvent Purity storage_ok->solvent_check Yes correct_storage->start analyze_fresh Analyze Fresh Standard prepare_fresh->analyze_fresh solvent_check->analyze_fresh issue_resolved Issue Resolved? analyze_fresh->issue_resolved end Problem Solved issue_resolved->end Yes further_investigation Further Investigation (Method/Instrument) issue_resolved->further_investigation No

Caption: Troubleshooting workflow for inconsistent results.

References

optimization of nitrosation reaction conditions to maximize 1-Nitrosopiperazine yield

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions to optimize the nitrosation of piperazine (B1678402) and maximize the yield of 1-nitrosopiperazine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Q1: Why is my this compound yield lower than expected?

Low yields can result from several factors. The most common culprits are suboptimal reaction temperature, improper pH control, and the formation of byproducts. Suboptimal temperature control is a frequent issue; for instance, an increase in temperature from 15°C to 25°C can lead to a decrease in yield from 81% to 65%.[1] Furthermore, at temperatures above 75°C, the decomposition of this compound has been observed.[2]

To troubleshoot, consider the following:

  • Temperature Control: Ensure the reaction temperature is maintained within the optimal range of 15-25°C.[1]

  • pH Adjustment: The pH of the reaction mixture should be carefully adjusted to a range of 4 to 7 after the addition of the nitrosating agent.[1]

  • Byproduct Formation: The formation of N,N'-dinitrosopiperazine is a common side reaction that can significantly reduce the yield of the desired monosubstituted product.[1]

Q2: I am observing a significant amount of a solid byproduct. What is it and how can I remove it?

The solid byproduct is likely N,N'-dinitrosopiperazine, which is insoluble in the reaction mixture.[1] Its formation is a common side reaction during the nitrosation of piperazine.

To address this:

  • Filtration: The insoluble N,N'-dinitrosopiperazine can be removed by filtering the reaction mixture after the nitrosation step and before product extraction.[1]

  • Optimize Stoichiometry: While not explicitly detailed in the search results, using a stoichiometric amount of the nitrosating agent relative to piperazine is preferred to minimize the formation of the dinitroso- byproduct.[1]

Q3: My final product seems impure after extraction. What are the best practices for purification?

Purification of this compound typically involves extraction and distillation.

  • Solvent Extraction: Chloroform (B151607) is a preferred solvent for extracting this compound from the aqueous reaction mixture after making it strongly alkaline.[1] Other halogenated hydrocarbon solvents such as methylene (B1212753) chloride, carbon tetrachloride, and ethylene (B1197577) dichloride can also be used.[1]

  • Distillation: The crude product obtained after solvent evaporation can be purified by vacuum distillation.[1]

  • Column Chromatography: For smaller-scale laboratory preparations, the crude product can be purified by column chromatography using silica (B1680970) gel.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the nitrosation of piperazine to maximize this compound yield?

The optimal temperature for the nitrosation reaction is between 15°C and 25°C.[1] Yields as high as 81% have been reported at 15°C.[1] Temperatures above 35°C should be avoided.[1] It is also important to note that this compound can decompose at temperatures greater than 75°C.[2]

Q2: What is the ideal pH for the reaction?

After the addition of the nitrosating agent, the pH of the solution should be immediately adjusted to a range of 4 to 7.[1]

Q3: What is the most common nitrosating agent for this reaction?

The most commonly used and cost-effective nitrosating agent is a water-soluble inorganic nitrite (B80452) salt, such as sodium nitrite, in the presence of a mineral acid to form nitrous acid in situ.[1]

Q4: What is the main byproduct I should be concerned about?

The primary byproduct is N,N'-dinitrosopiperazine.[1][2] This byproduct is insoluble and can be removed by filtration.[1]

Q5: Does the concentration of piperazine affect the reaction?

Yes, the concentration of piperazine can influence the reaction kinetics.[2] While specific optimal concentrations for maximizing yield were not detailed in the provided search results, it is a parameter that can be optimized in your experimental setup.

Data Presentation

Table 1: Effect of Temperature on this compound Yield

Temperature (°C)Reported Yield (%)Reference
1581[1]
2565[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of this compound

This protocol is adapted from a patented procedure and aims for a high yield of this compound.[1]

Materials:

  • Piperazine

  • Concentrated mineral acid (e.g., HCl)

  • Sodium nitrite

  • Sodium hydroxide (B78521) (50% aqueous solution)

  • Chloroform

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Prepare an aqueous solution of piperazine diacid salt by adding a mineral acid to an aqueous solution of piperazine, keeping the temperature below 50°C. An excess of mineral acid is preferable.[1]

  • Cool the resulting solution and maintain the temperature between 15°C and 25°C.[1]

  • Slowly add a stoichiometric amount of a concentrated aqueous solution of sodium nitrite over 55-70 minutes, ensuring the temperature is maintained at 5°C.[1]

  • Stir the reaction mixture for an additional 15 minutes at the same temperature.[1]

  • Immediately adjust the solution to a pH between 4 and 7.[1]

  • Filter the mixture to remove the insoluble N,N'-dinitrosopiperazine byproduct. Wash the filter cake with a small amount of water.[1]

  • Combine the filtrate and washings and make the solution strongly alkaline by slowly adding a 50% aqueous sodium hydroxide solution.[1]

  • Extract the product from the aqueous solution using multiple portions of chloroform.[1]

  • Combine the organic extracts and dry over anhydrous sodium sulfate.[1]

  • Remove the drying agent by filtration and concentrate the chloroform extract under reduced pressure.[1]

  • Purify the residual liquid by vacuum distillation to obtain this compound. An 82% yield has been reported using a similar procedure.[1]

Protocol 2: Lab-Scale Synthesis and Purification of this compound

This protocol is suitable for smaller-scale laboratory synthesis.[3]

Materials:

Procedure:

  • Dissolve piperazine in 6N HCl and cool the solution to -10°C.[3]

  • Slowly add the sodium nitrite solution over 1 hour, maintaining the temperature below 0°C.[3]

  • Adjust the pH to 10 using sodium hydroxide while keeping the temperature below 0°C.[3]

  • Extract the mixture with chloroform.[3]

  • Dry the organic extract over anhydrous sodium sulfate.[3]

  • Remove the solvent by evaporation.[3]

  • Purify the crude product by column chromatography using silica gel and 8% methanol in dichloromethane as the mobile phase to yield this compound as a yellow oil (72% yield reported).[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Nitrosation cluster_workup Workup & Purification start Dissolve Piperazine in Acidified Water cool Cool to Optimal Temperature (e.g., 5-15°C) start->cool add_nitrite Slowly Add Sodium Nitrite Solution cool->add_nitrite stir Stir for 15-30 min add_nitrite->stir ph_adjust Adjust pH to 4-7 stir->ph_adjust filter Filter to Remove Dinitrosopiperazine ph_adjust->filter basify Make Filtrate Strongly Alkaline filter->basify extract Extract with Organic Solvent basify->extract dry_concentrate Dry and Concentrate Organic Phase extract->dry_concentrate purify Purify by Vacuum Distillation dry_concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

logical_relationships yield This compound Yield temp Temperature temp->yield Optimal Range (15-25°C) byproduct Dinitrosopiperazine Formation temp->byproduct Higher Temp May Increase decomposition This compound Decomposition temp->decomposition Increases ph pH ph->yield Optimal Range (4-7) byproduct->yield Decreases decomposition->yield Decreases (at >75°C)

Caption: Key factors influencing this compound yield.

References

resolving co-eluting peaks in the chromatographic analysis of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges associated with the chromatographic analysis of 1-Nitrosopiperazine, with a specific focus on resolving co-eluting peaks.

Troubleshooting Guide: Resolving Co-eluting Peaks

Co-elution, the overlapping of two or more chromatographic peaks, poses a significant challenge in the accurate quantification of this compound, a polar compound often found as an impurity.[1] This guide provides a systematic approach to diagnose and resolve these issues.

Q1: My this compound peak is showing a shoulder or is not baseline separated. How do I confirm co-elution?

A1: The first step is to determine if the peak distortion is due to co-elution with another compound or a chromatographic issue.[2]

  • Visual Inspection: A shoulder on the peak or two merged peaks are strong indicators of co-elution.[1] A gradual exponential decline suggests peak tailing, while a sudden discontinuity points towards a shoulder.[1]

  • Peak Purity Analysis (if using a Diode Array Detector - DAD): A DAD collects multiple UV spectra across a single peak. If these spectra are identical, the compound is likely pure.[1] Differing spectra indicate the presence of a co-eluting impurity.[1]

  • Mass Spectrometry (MS) Analysis: If coupled with a mass spectrometer, you can analyze the mass spectra across the peak. A shift in the mass profile is a definitive sign of co-elution.[1]

Q2: How can I improve the separation of my this compound peak from a co-eluting substance?

A2: To resolve co-eluting peaks, you need to adjust chromatographic parameters to improve efficiency, selectivity, or the retention factor.[3] A resolution value (Rs) greater than 1.5 is generally considered baseline separation.[3]

Troubleshooting Workflow for Co-elution

G cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Advanced Solutions start Co-eluting Peaks Observed (Peak Shoulder or Poor Resolution) confirm Confirm Co-elution (Peak Purity / Mass Spectra Analysis) start->confirm mobile_phase Optimize Mobile Phase - Adjust Gradient Slope - Change Organic Modifier (ACN vs. MeOH) - Modify pH confirm->mobile_phase column Change Stationary Phase - Different Column Chemistry (PFP, Cyano) - Smaller Particle Size / Core-Shell mobile_phase->column If resolution is still insufficient temp_flow Adjust Temperature & Flow Rate - Lower Flow Rate for Higher Resolution - Change Temperature to Alter Selectivity column->temp_flow For fine-tuning sample_prep Improve Sample Preparation (SPE, LLE to remove interferences) temp_flow->sample_prep hilich Consider Alternative Chromatography (HILIC for highly polar compounds) sample_prep->hilich For persistent issues end Peaks Resolved hilich->end

Caption: A workflow diagram illustrating the systematic approach to resolving co-eluting peaks.

Q3: What are the best initial steps for optimizing the mobile phase?

A3: Mobile phase optimization is often the most effective first step.

  • Adjust the Gradient: For gradient methods, a shallower gradient can improve the separation of closely eluting compounds.[3] You can also introduce isocratic holds at specific points in the gradient to resolve critical pairs.[3]

  • Change the Organic Modifier: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to their different solvent properties.[3]

  • Modify the pH: The retention of this compound can be sensitive to pH. Adjusting the pH of the aqueous portion of the mobile phase can significantly impact retention and selectivity.[3] Using a buffer is crucial for reproducibility.

Q4: When should I consider changing the HPLC column?

A4: If mobile phase optimization is insufficient, changing the stationary phase can provide a different selectivity.[3]

  • Alternative Column Chemistries: Since this compound is a polar compound, it may show poor retention on traditional C18 columns.[4][5] Consider using:

    • Pentafluorophenyl (PFP) columns: These offer alternative selectivity and better retention for polar compounds.[6]

    • Polar-endcapped or polar-embedded C18 columns: These are designed to provide better retention for polar analytes.[5]

    • Hydrophilic Interaction Liquid Chromatography (HILIC) columns: HILIC is an excellent technique for retaining and separating very polar compounds.[4][7] It uses a polar stationary phase with a high organic content in the mobile phase.[4]

  • Higher Efficiency Columns: Columns with smaller particle sizes (sub-2 µm) or core-shell technology provide higher efficiency, leading to sharper peaks and better resolution.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound analysis?

A1: The most common techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[8][9] LC-MS/MS is often preferred as it can analyze less volatile nitrosamines and avoids potential thermal degradation of the analyte that can occur in a hot GC inlet.[9]

Q2: How can I minimize matrix effects in my analysis?

A2: Matrix effects, such as ion suppression or enhancement in LC-MS, can lead to inaccurate quantification.[6] To mitigate these:

  • Robust Sample Preparation: Implement techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[6]

  • Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components.[6]

  • Use of an Internal Standard: A deuterated internal standard with similar properties to this compound can compensate for matrix effects.[6]

Q3: What should I do if my this compound peak is broad or tailing?

A3: Poor peak shape can be caused by several factors:

  • Column Contamination: A blocked frit or contamination on the column can cause peak distortion. Try back-flushing the column or replacing the guard column.

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can result in poor peak shape. Ensure the mobile phase is adequately buffered at a suitable pH.

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., with residual silanols on a silica-based column) can cause tailing. Acidifying the mobile phase (e.g., with 0.1% formic acid) can help suppress these interactions.[3]

Experimental Protocols

Protocol 1: LC-MS/MS Method for this compound in a Drug Product

This protocol is a general starting point and may require optimization for specific sample matrices.

Sample Preparation (Liquid-Liquid Extraction)

  • Weigh and transfer a sample portion equivalent to a specified amount of the active pharmaceutical ingredient (API) into a centrifuge tube.

  • Add an appropriate volume of a suitable solvent (e.g., methanol or a buffered solution).[10]

  • Spike with a deuterated internal standard (e.g., this compound-d8).[11]

  • Vortex for 2 minutes and sonicate for 10 minutes.[10]

  • Centrifuge to separate the layers.[10]

  • Filter the supernatant through a 0.22 µm filter before analysis.[10]

Chromatographic and MS Conditions

ParameterCondition
Column PFP or Polar-Endcapped C18 (e.g., 150 mm x 4.6 mm, 2.6 µm)[6]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B Methanol or Acetonitrile[6]
Flow Rate 0.3 - 0.6 mL/min[6]
Column Temperature 30 – 40 °C[6]
Injection Volume 5 µL
Ionization Mode Positive Electrospray (+ESI)[11]
Detection Multiple Reaction Monitoring (MRM)[11]
MRM Transition m/z 116.1 → 85.1[11]

Gradient Elution Program

Time (min)% Mobile Phase B
0.05
1.05
10.095
12.095
12.15
15.05

Note: This is an example gradient and should be optimized based on the specific co-eluting impurity.

Protocol 2: HILIC Method for Enhanced Retention of this compound

This method is suitable for situations where this compound is poorly retained under reverse-phase conditions.

Sample Preparation

  • Prepare the sample as described in Protocol 1.

  • The final sample diluent should match the initial mobile phase conditions to maintain good peak shape. A 75/25 acetonitrile-methanol mix is often a good starting point for polar analytes in HILIC.[4]

Chromatographic and MS Conditions

ParameterCondition
Column HILIC column (e.g., BEH Amide, 100 x 3.0 mm, 2.5 µm)[11]
Mobile Phase A 10 mM Ammonium Formate with 0.05% Formic Acid in 95:5 Water:Acetonitrile[11]
Mobile Phase B Acetonitrile[11]
Flow Rate 0.5 mL/min[11]
Column Temperature 30 °C[11]
Injection Volume 5 µL
Ionization Mode Positive Electrospray (+ESI)[11]
Detection Multiple Reaction Monitoring (MRM)[11]
MRM Transition m/z 116.1 → 85.1[11]

Gradient Elution Program

Time (min)% Mobile Phase A
0.05
2.05
8.040
10.040
10.15
15.05

Note: HILIC columns may require longer equilibration times than reverse-phase columns to ensure reproducible results.[4]

Quantitative Data Summary

The following table summarizes typical performance data for LC-MS/MS methods for nitrosamine (B1359907) analysis. Actual limits of detection (LOD) and quantification (LOQ) will be matrix and instrument-dependent.

AnalyteMethodLODLOQReference
N-Nitrosamines (general)GC-QToF-MS0.2–1.3 ng/L0.6–3.9 ng/L[12]
This compoundSLE-HILIC-MS-0.25 µg/L[11]
1-Methyl-4-nitrosopiperazine (MNP)LC-MS/MS-0.51 ng/mL[8]
Nitrosamine ImpuritiesHPLC-UV-10-20 ng/mL[13]

Logical Relationship Diagram

G cluster_analyte Analyte Properties cluster_problem Analytical Challenge cluster_solution Solution Pathway Analyte This compound (Polar Compound) Problem Co-elution with Impurities or Matrix Components Analyte->Problem MethodDev Chromatographic Method Development Problem->MethodDev Optimization Optimization of Parameters (Mobile Phase, Column, Temp, Flow) MethodDev->Optimization Validation Method Validation (Specificity, Linearity, Accuracy, Precision) Optimization->Validation Result Result Validation->Result Accurate Quantification

Caption: Relationship between analyte properties, analytical challenges, and the solution pathway.

References

Technical Support Center: Reproducible Analytical Methods for 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of analytical methods for 1-Nitrosopiperazine (NPZ).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quantification of this compound?

A1: The most common and recommended techniques for the trace-level quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] These methods offer the high sensitivity and selectivity required to detect NPZ at the low levels mandated by regulatory agencies.[5][6]

Q2: What are the typical challenges encountered in the analysis of this compound?

A2: Common challenges include:

  • Matrix effects: Complex sample matrices can suppress or enhance the ionization of NPZ, leading to inaccurate quantification.[2][7]

  • Analyte stability: this compound can be sensitive to light and temperature, potentially leading to degradation during sample preparation and analysis.[8][9]

  • Low concentration levels: NPZ is often present at trace levels (ppb or ppm), requiring highly sensitive instrumentation and optimized methods to achieve the necessary limits of detection (LOD) and quantification (LOQ).[6][10][11]

  • Method variability: Differences in instrumentation, column chemistry, mobile phases, and sample preparation protocols can lead to inter-laboratory variability.

Q3: How can I minimize matrix effects in my LC-MS/MS analysis?

A3: To minimize matrix effects, consider the following strategies:

  • Effective sample preparation: Techniques like solid-phase extraction (SPE) or supported liquid extraction (SLE) can help clean up the sample and remove interfering components.[12][13]

  • Use of an internal standard: A stable isotope-labeled internal standard, such as this compound-d8, is highly recommended to compensate for matrix-induced ionization suppression or enhancement and to correct for variations in sample preparation and injection volume.[8][12]

  • Chromatographic separation: Optimize the chromatographic method to separate NPZ from co-eluting matrix components.

  • Matrix-matched calibration curves: Prepare calibration standards in a blank matrix that is similar to the sample to compensate for matrix effects.

Q4: What are the critical parameters for a robust GC-MS method for this compound analysis?

A4: For a robust GC-MS method, focus on:

  • Inlet temperature: Optimize the inlet temperature to ensure efficient volatilization of NPZ without causing thermal degradation.

  • Column selection: A mid-polar capillary column is typically suitable for the separation of nitrosamines.

  • Carrier gas flow rate: Optimize the flow rate for the best separation efficiency.

  • Mass spectrometer parameters: Use selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for high sensitivity and selectivity.[3]

Troubleshooting Guides

LC-MS/MS Method Troubleshooting
Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure NPZ is in a single ionic form.
Column overload.Dilute the sample or reduce the injection volume.
Column contamination or degradation.Wash the column with a strong solvent or replace it.
Low Signal Intensity / Sensitivity Ion suppression from matrix components.Implement more rigorous sample cleanup (e.g., SPE). Use a deuterated internal standard.[12]
Suboptimal MS source parameters (e.g., temperature, gas flows).Optimize source conditions for NPZ.
Analyte degradation.Protect samples from light and heat. Use fresh solutions.[8]
Inconsistent Retention Time Fluctuations in mobile phase composition or flow rate.Ensure the pump is working correctly and the mobile phase is properly mixed and degassed.
Column temperature variations.Use a column oven to maintain a stable temperature.
High Background Noise Contaminated mobile phase or LC system.Use high-purity solvents and flush the system.
Matrix interferences.Improve sample preparation to remove interfering substances.
GC-MS Method Troubleshooting
Issue Potential Cause Recommended Solution
No Peak or Very Small Peak Analyte degradation in the hot inlet.Optimize the inlet temperature. Use a splitless injection for trace analysis.
Insufficient volatilization.Ensure the inlet temperature is adequate.
Active sites in the liner or column.Use a deactivated liner and column.
Peak Tailing Active sites in the GC system.Deactivate the liner and the first few centimeters of the column.
Non-volatile matrix components in the liner.Use a glass wool plug in the liner and replace it regularly.
Variable Peak Areas Inconsistent injection volume.Check the autosampler syringe for air bubbles and proper function.
Sample discrimination in the inlet.Optimize the injection speed and inlet temperature.
Poor Linearity of Calibration Curve Analyte adsorption at low concentrations.Use a deactivated system and consider a higher concentration range if necessary.
Saturation of the detector at high concentrations.Extend the calibration range or dilute the higher concentration standards.

Experimental Protocols

Representative LC-MS/MS Method for this compound

This protocol is a generalized representation based on common practices.[2][7][14]

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

  • Chromatographic Conditions:

    • Column: A C18 or phenyl-hexyl column with appropriate dimensions (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.

    • Gradient: A suitable gradient to separate NPZ from matrix components.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 2 - 10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • This compound: e.g., m/z 116.1 → 85.1 (quantifier), 116.1 → 56.1 (qualifier).[12]

      • This compound-d8 (Internal Standard): e.g., m/z 124.0 → 93.0.[12]

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal.

  • Sample Preparation:

    • Weigh a known amount of the sample.

    • Add a suitable extraction solvent (e.g., methanol or dichloromethane).

    • Spike with the internal standard solution.

    • Vortex and/or sonicate to ensure complete extraction.

    • Centrifuge to pelletize solid materials.

    • Filter the supernatant through a 0.22 µm filter before injection.

    • For complex matrices, an additional SPE or SLE cleanup step may be necessary.

Quantitative Data Summary

The following table summarizes typical validation parameters for LC-MS/MS methods for nitrosamine (B1359907) analysis. Actual values will vary depending on the specific method, matrix, and instrumentation.

Parameter Typical Value Reference
Limit of Detection (LOD) 0.01 - 1.0 ng/mL[2][10][14]
Limit of Quantitation (LOQ) 0.05 - 5.0 ng/mL[2][10][14]
Linearity (r²) > 0.99[2]
Accuracy (% Recovery) 80 - 120%[2][15]
Precision (% RSD) < 15%[2][15]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing Extraction Solvent Extraction & IS Spiking Sample->Extraction 1 Cleanup Cleanup (SPE/SLE) Extraction->Cleanup 2 Filtration Filtration Cleanup->Filtration 3 LC LC Separation Filtration->LC 4 MS MS/MS Detection LC->MS 5 Integration Peak Integration MS->Integration 6 Quantification Quantification Integration->Quantification 7 Report Reporting Quantification->Report 8

Caption: A typical experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Inconsistent or Poor Results CheckSystem Check System Suitability (Peak Shape, RT, S/N) Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Pass SystemNotOK System Not OK CheckSystem->SystemNotOK Fail CheckSamplePrep Review Sample Preparation SystemOK->CheckSamplePrep TroubleshootInstrument Troubleshoot Instrument (LC, MS, Column) SystemNotOK->TroubleshootInstrument TroubleshootInstrument->CheckSystem SamplePrepOK Sample Prep OK CheckSamplePrep->SamplePrepOK Consistent SamplePrepNotOK Sample Prep Not OK CheckSamplePrep->SamplePrepNotOK Inconsistent CheckMethod Review Method Parameters SamplePrepOK->CheckMethod OptimizeSamplePrep Optimize Sample Prep (Extraction, Cleanup) SamplePrepNotOK->OptimizeSamplePrep OptimizeSamplePrep->CheckSamplePrep MethodOK Method OK CheckMethod->MethodOK Appropriate MethodNotOK Method Not OK CheckMethod->MethodNotOK Suboptimal FinalReview Final Review & Re-analysis MethodOK->FinalReview OptimizeMethod Optimize Method (Gradient, MS settings) MethodNotOK->OptimizeMethod OptimizeMethod->CheckMethod

References

dealing with contamination issues in trace analysis of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the trace analysis of 1-Nitrosopiperazine.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to directly address specific issues encountered during the trace analysis of this compound.

Question 1: I am observing a peak corresponding to this compound in my blank injections. What are the potential sources of this background contamination?

Answer:

Background contamination with this compound in blank injections is a common issue in trace analysis and can originate from several sources. A systematic investigation is crucial to identify and eliminate the source.

  • Contaminated Solvents and Reagents:

    • Mobile Phase: Organic solvents like methanol (B129727) and acetonitrile, as well as aqueous solutions, can contain trace levels of nitrosamine (B1359907) precursors or this compound itself. The use of high-purity, LC-MS grade solvents is essential.[1]

    • Reagents: Additives such as formic acid or ammonium (B1175870) formate (B1220265) used in the mobile phase can also be a source of contamination.

  • Leaching from Laboratory Consumables:

    • Plasticware: Polypropylene (B1209903) or other plastic materials used for vials, pipette tips, and centrifuge tubes can leach this compound or its precursors, especially when in contact with organic solvents.[2]

    • Filters: Syringe filters, particularly those with nylon or other polymeric membranes, can be a source of contamination.

  • Cross-Contamination from Laboratory Environment:

    • Glassware: Improperly cleaned glassware can retain residues of this compound from previous experiments.

    • Analytical Instrumentation: Carryover from previous injections can occur within the HPLC system, including the autosampler, injection port, and column.

Question 2: What are the recommended cleaning procedures for glassware to minimize this compound contamination?

Answer:

A rigorous cleaning protocol for glassware is critical to prevent cross-contamination. It is advisable to dedicate a set of glassware specifically for nitrosamine analysis.

Recommended Glassware Cleaning Protocol:

  • Initial Rinse: Immediately after use, rinse glassware with an appropriate organic solvent (e.g., methanol or acetone) to remove the bulk of any residual analytes.

  • Detergent Wash: Wash with a laboratory-grade, phosphate-free detergent. Use warm water and scrub thoroughly with a suitable brush.

  • Tap Water Rinse: Rinse extensively with tap water to remove all traces of the detergent.

  • Deionized Water Rinse: Rinse at least three to five times with high-purity deionized water.

  • Solvent Rinse: Rinse with a high-purity solvent such as methanol or acetone (B3395972) to facilitate drying and remove any remaining organic residues.

  • Drying: Dry the glassware in an oven at a temperature that will not compromise the integrity of the glass (e.g., 100-120°C). Avoid using drying agents that could be a source of contamination.

  • Storage: Store the clean glassware in a clean, dust-free environment, covered with aluminum foil.

For persistent contamination, an acid wash (e.g., with 1 M HCl) followed by thorough rinsing with deionized water can be employed before the final solvent rinse.

Question 3: I suspect my plastic consumables are a source of this compound contamination. How can I mitigate this?

Answer:

Minimizing contamination from plastic consumables involves careful selection and pre-treatment.

  • Material Selection: Whenever possible, use glass or polypropylene vials and labware, as they tend to have lower leachables compared to other plastics.

  • Pre-washing/Leaching: Before use, rinse plasticware with a high-purity solvent that will be used in the sample preparation. This can help remove surface contaminants. For critical analyses, a pre-leaching study can be performed by incubating the plasticware with the relevant solvent and analyzing the leachate for this compound.

  • Minimize Contact Time and Temperature: Reduce the duration and temperature at which solvents are in contact with plastic surfaces.

  • Solvent Selection: Be aware that the type of organic solvent can influence the extent of leaching.

Question 4: My analytical method is showing poor sensitivity for this compound. How can I improve it?

Answer:

Poor sensitivity in trace analysis of this compound can be due to several factors related to the analytical method and instrumentation.

  • Mass Spectrometry Parameters:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for the analysis of small, volatile nitrosamines like this compound as it can provide better sensitivity and reduced matrix effects compared to Electrospray Ionization (ESI).

    • MRM Transitions: Ensure that the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) are correctly selected and optimized for this compound.

    • Source Parameters: Optimize source parameters such as gas flows (nebulizer, auxiliary, and sheath gas), temperatures, and voltages to maximize the signal for this compound.

  • Chromatography:

    • Column Choice: Use a column that provides good retention and peak shape for this compound. Phenyl-hexyl or C18 columns are commonly used.

    • Mobile Phase: Optimize the mobile phase composition and gradient to achieve good separation from matrix components and ensure a stable baseline.

    • Injection Volume: Increasing the injection volume can improve sensitivity, but be mindful of potential peak distortion and column overload.

  • Sample Preparation:

    • Concentration Step: Incorporate a sample concentration step, such as solid-phase extraction (SPE) or evaporation of the solvent, to increase the analyte concentration.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound contamination in a laboratory setting?

A1: The primary sources of this compound contamination in a laboratory setting include:

  • Cross-contamination from previously handled standards or samples.

  • Leaching from plastic consumables like pipette tips, vials, and centrifuge tubes.

  • Contaminated solvents and reagents , including mobile phases and sample diluents.[2]

  • Inadequate cleaning of glassware and analytical equipment.[3]

  • Environmental exposure from the laboratory air, although this is generally a minor contributor.

Q2: What are the typical acceptance limits for this compound in pharmaceutical products?

A2: Regulatory agencies like the FDA have set strict acceptable intake (AI) limits for nitrosamine impurities in drug products.[4] The specific limit for this compound may vary depending on the drug product and its daily dosage. For instance, a limit of 80 ppm has been mentioned for N-nitrosopiperazine in levocetirizine (B1674955).[5] It is crucial to consult the latest regulatory guidelines for the specific product being analyzed.

Q3: Can this compound be degraded by light?

A3: Yes, nitrosamines, including this compound, can be degraded by ultraviolet (UV) light.[6][7][8][9][10] Therefore, it is recommended to store standards and samples in amber vials or protect them from light to prevent degradation and ensure accurate quantification. UV light can also be used as a tool for decontaminating laboratory surfaces.

Q4: What is the best way to confirm the identity of a suspected this compound peak in my chromatogram?

A4: The most definitive way to confirm the identity of a peak is by using high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the parent ion. Additionally, comparing the retention time and the ratio of multiple MRM transitions of the suspected peak with those of a certified reference standard of this compound provides strong evidence for its identity.

Q5: Are there any specific sample preparation techniques that can help reduce matrix effects in the analysis of this compound?

A5: Yes, several sample preparation techniques can be employed to minimize matrix effects:

  • Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte of interest.

  • Liquid-Liquid Extraction (LLE): This can be used to separate this compound from interfering matrix components based on its solubility.

  • Dilution: In some cases, simply diluting the sample can reduce the concentration of matrix components to a level where they no longer significantly interfere with the analysis.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the trace analysis of this compound.

Table 1: Reported Limits of Detection (LOD) and Quantification (LOQ) for Nitrosopiperazine Analogs

AnalyteMethodLODLOQMatrixReference
1-Methyl-4-nitrosopiperazine (MNP)LC-MS/MS0.15 ppm-Multicomponent drug products[11]
1-Methyl-4-nitrosopiperazine (MNP)LC-MS/MS-0.05 µg/gRifampin drug substance[12]
N-Nitrosopiperazine (NPZ)LC-MS/MS-1 ng/mLLevocetirizine API and formulations[5]

Table 2: Swab and Rinse Sampling Recovery Rates for Cleaning Validation

Sampling MethodSurfaceAnalyte Recovery (%)Reference
SwabStainless Steel63.88[13]
RinsePVC97.85[13]
SwabStainless Steel>90[14]
SwabGlass>90[14]
SwabPlastic, Glass, Stainless Steel>36.17[15]
RinsePlastic, Glass, Stainless Steel>36.17[15]

Experimental Protocols

Protocol 1: General Procedure for Glassware Cleaning Validation for this compound

  • Spiking: Spike a known amount of this compound onto a representative piece of glassware (e.g., a beaker or flask). The spiked amount should be relevant to the expected residue levels.

  • Drying: Allow the solvent to evaporate completely, leaving a dried residue of this compound on the surface.

  • Cleaning: Perform the established glassware cleaning procedure as described in the troubleshooting guide.

  • Sampling:

    • Rinse Sampling: Rinse the cleaned and dried glassware with a known volume of a suitable solvent (e.g., methanol).

    • Swab Sampling: Swab a defined area of the glassware surface with a swab pre-wetted with a suitable solvent.

  • Sample Analysis: Analyze the rinse solvent or the extract from the swab for this compound using a validated analytical method (e.g., LC-MS/MS).

  • Recovery Calculation: Calculate the percentage of this compound recovered to determine the effectiveness of the cleaning procedure. Acceptance criteria for cleaning validation should be established based on regulatory guidelines and risk assessment.[16][17][18][19]

Protocol 2: LC-MS/MS Method for the Determination of this compound

This protocol is a general guideline and should be optimized and validated for the specific application.

  • Sample Preparation (for a solid drug product): a. Accurately weigh a portion of the homogenized drug product into a centrifuge tube. b. Add a known volume of a suitable extraction solvent (e.g., methanol or a mixture of methanol and water). c. Vortex or sonicate to ensure complete dissolution/extraction of this compound. d. Centrifuge to pellet any undissolved excipients. e. Filter the supernatant through a 0.22 µm filter (pre-screened for leachables) into an autosampler vial.

  • LC-MS/MS Conditions:

    • LC System: A high-performance liquid chromatography system.

    • Column: A suitable reversed-phase column, such as a Phenyl-Hexyl or C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Methanol.

    • Gradient: Develop a suitable gradient to separate this compound from other components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 30 - 40 °C.

    • Injection Volume: 5 - 10 µL.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: APCI or ESI (positive ion mode).

    • MRM Transitions: Monitor at least two MRM transitions for this compound for quantification and confirmation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Weighing extraction Solvent Extraction sample->extraction centrifuge Centrifugation extraction->centrifuge filter Filtration centrifuge->filter injection Injection into LC-MS/MS filter->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification report Reporting quantification->report caption Experimental Workflow for this compound Analysis

Caption: Experimental Workflow for this compound Analysis

troubleshooting_workflow start Unexpected Peak Observed in Blank check_solvents Analyze Pure Solvents and Reagents start->check_solvents check_consumables Test Leachate from Plasticware start->check_consumables check_carryover Inject Multiple Blanks After a High Standard start->check_carryover clean_glassware Implement Rigorous Glassware Cleaning Protocol start->clean_glassware identify_source Source of Contamination Identified check_solvents->identify_source Peak Present check_consumables->identify_source Peak Present clean_system Flush LC System and Autosampler check_carryover->clean_system Peak Present clean_glassware->identify_source clean_system->identify_source caption Troubleshooting Workflow for Background Contamination

Caption: Troubleshooting Workflow for Background Contamination

References

Technical Support Center: Optimization of MS/MS Parameters for Sensitive Detection of 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of 1-Nitrosopiperazine (NPZ) using tandem mass spectrometry (MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the typical precursor and product ions for this compound (NPZ) in positive electrospray ionization (ESI+) mode?

A1: In positive ESI mode, this compound typically forms a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 116.1. Upon collision-induced dissociation (CID), the primary product ion observed is at m/z 85.1, corresponding to the loss of the nitroso group.[1] Some studies have also reported a significant product ion at m/z 86, and it has been suggested that monitoring and summing both transitions (m/z 116.1 → 85.1 and m/z 116.1 → 86) can improve quantitative accuracy, especially at low collision energies.[2]

Q2: What is a good starting point for collision energy when optimizing the MS/MS method for this compound?

A2: A collision energy of approximately 12 V is a good starting point for the m/z 116.1 → 85.1 transition.[1] However, it is crucial to perform a collision energy optimization experiment for your specific instrument and experimental conditions to determine the value that yields the highest and most stable signal intensity for the product ion.

Q3: Should I use a deuterated internal standard for the quantification of this compound?

A3: Yes, using a stable isotope-labeled internal standard, such as this compound-d8 (m/z 124.0 → 93.0), is highly recommended for accurate and precise quantification.[1] An internal standard helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more reliable results.

Q4: What are some common challenges in developing a sensitive LC-MS/MS method for this compound?

A4: Due to its polar nature and low molecular weight, developing a robust LC-MS/MS method for this compound can be challenging.[3] Key challenges include achieving good chromatographic retention on traditional reversed-phase columns and potential matrix effects from complex sample matrices.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Improper MS/MS tuning; incorrect precursor/product ion selection.Verify the mass calibration of your instrument. Infuse a standard solution of this compound to confirm the precursor ion (m/z 116.1) and optimize fragmentor/cone voltage. Perform a product ion scan to identify the most abundant product ions and then optimize collision energy for the selected transitions.
Poor ionization efficiency.Optimize electrospray ionization (ESI) source parameters such as capillary voltage, gas flow, and source temperature. Consider atmospheric pressure chemical ionization (APCI) as an alternative ionization technique, as it can be effective for less polar compounds.
Analyte degradation.Ensure the stability of this compound in your sample diluent and during sample preparation. Avoid high temperatures and exposure to strong light.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase or column chemistry.For polar compounds like this compound, consider using a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a reversed-phase column with an aqueous mobile phase containing a suitable buffer like ammonium (B1175870) formate (B1220265).[1][4]
Mismatch between sample diluent and mobile phase.Ensure the organic content of your sample diluent is similar to or lower than the initial mobile phase composition to avoid peak distortion.
High Background Noise or Interferences Contaminated mobile phase, LC system, or sample matrix.Use high-purity LC-MS grade solvents and additives. Thoroughly clean the LC system. Implement a sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
Co-eluting isobaric interferences.Optimize the chromatographic separation to resolve this compound from interfering compounds. Ensure that at least one quantifier and one qualifier MRM transition are monitored for specificity.
Inconsistent Results or Poor Reproducibility Matrix effects (ion suppression or enhancement).Use a stable isotope-labeled internal standard (e.g., this compound-d8) to compensate for matrix effects.[1] Prepare calibration standards in a matrix that closely matches your samples.
Variability in sample preparation.Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available for high-throughput analysis.

MS/MS Parameter Optimization Workflow

MS/MS Parameter Optimization Workflow cluster_infusion Direct Infusion Analysis cluster_lcms LC-MS/MS Analysis cluster_validation Method Validation infuse Infuse Standard Solution precursor Confirm Precursor Ion (e.g., m/z 116.1) infuse->precursor product Perform Product Ion Scan precursor->product select_transitions Select Quantifier & Qualifier Product Ions product->select_transitions Identify Intense & Specific Ions optimize_ce Optimize Collision Energy (CE) for each transition select_transitions->optimize_ce optimize_source Optimize Source Parameters (e.g., Gas Temp, Gas Flow) optimize_ce->optimize_source assess_sensitivity Assess Sensitivity (LOD/LOQ) optimize_source->assess_sensitivity Finalized Method assess_specificity Assess Specificity & Matrix Effects assess_sensitivity->assess_specificity assess_reproducibility Assess Reproducibility assess_specificity->assess_reproducibility

Caption: Workflow for optimizing MS/MS parameters for this compound detection.

Summary of MS/MS Parameters for this compound Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Reference
This compound116.185.112[1]
This compound-d8 (Internal Standard)124.093.012[1]

Experimental Protocol: Collision Energy Optimization

This protocol outlines a general procedure for optimizing collision energy for the analysis of this compound using a triple quadrupole mass spectrometer coupled with a liquid chromatography system.

1. Materials and Reagents

  • This compound analytical standard

  • LC-MS grade methanol (B129727)

  • LC-MS grade water

  • LC-MS grade formic acid or ammonium formate (as required for the mobile phase)

  • Calibrated pipettes and appropriate labware

2. Standard Solution Preparation

  • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

  • From the stock solution, prepare a working standard solution at a concentration suitable for direct infusion or LC-MS analysis (e.g., 1 µg/mL in 50:50 methanol:water).

3. Mass Spectrometer Setup

  • Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.

  • Infuse the working standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

  • In the MS tuning software, select the precursor ion for this compound ([M+H]⁺, m/z 116.1).

  • Optimize source parameters such as capillary voltage, nebulizer gas flow, drying gas flow, and source temperature to maximize the precursor ion signal.

4. Product Ion Identification

  • Perform a product ion scan by selecting m/z 116.1 in the first quadrupole (Q1) and scanning the third quadrupole (Q3) over a relevant mass range (e.g., m/z 40-120).

  • Identify the most abundant and specific product ions from the resulting spectrum. For this compound, the primary product ion is expected at m/z 85.1.

5. Collision Energy Optimization

  • Set up a Multiple Reaction Monitoring (MRM) method with the selected precursor and product ion transition (e.g., m/z 116.1 → 85.1).

  • Create a series of experiments within the method where the collision energy is ramped over a range of values (e.g., from 5 V to 30 V in 1-2 V increments).

  • Inject the working standard solution onto the LC-MS/MS system (or continue with direct infusion).

  • Acquire data for each collision energy value.

6. Data Analysis

  • Plot the signal intensity (peak area or height) of the product ion as a function of the collision energy.

  • The optimal collision energy is the value that produces the maximum signal intensity for the selected MRM transition.

  • Repeat the optimization for any qualifier ions if necessary.

7. Final Method

  • Incorporate the optimized collision energy value into your final LC-MS/MS acquisition method for the routine analysis of this compound.

References

selecting the appropriate HPLC column for 1-Nitrosopiperazine separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on selecting the appropriate HPLC column and troubleshooting common issues encountered during the analysis of 1-Nitrosopiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column for this compound separation?

The optimal column depends on your sample matrix and the required sensitivity. Due to the polar nature of this compound, standard C18 columns may provide insufficient retention.[1][2] Consider these options:

  • Phenyl-Hexyl or Phenyl Columns: These are often recommended for their ability to provide superior separation efficiency for nitrosamines through π-π interactions.[2]

  • Aqueous C18 (AQ-C18) Columns: Specifically designed for enhanced retention of polar compounds, making them a suitable choice.[2]

  • Porous Graphitic Carbon (PGC) Columns: These have demonstrated good reproducibility and peak shape for various nitrosamines.[2]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: For highly polar analytes or when retention on reversed-phase columns is poor, HILIC is an excellent alternative.[1][3]

Q2: Why is my this compound peak not retained on a standard C18 column?

This compound is a polar compound.[1] Standard C18 columns have a non-polar stationary phase, leading to weak interactions and, consequently, poor retention of polar molecules, which may elute at or near the void volume.[4][5] To improve retention, you should use a more polar stationary phase (like those listed in Q1) or switch to HILIC mode.[4][6]

Q3: What detection method is most suitable for this compound analysis?

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is the most versatile, sensitive, and widely reported technique for trace-level analysis of nitrosamines.[7] This method is essential for meeting the low detection limits required by regulatory agencies due to the genotoxic and carcinogenic potential of these impurities.[8]

Q4: Can I use a UV detector for this compound analysis?

While a UV detector can be used, it often lacks the sensitivity and selectivity required to detect and quantify this compound at the trace levels typically mandated for pharmaceutical products.[7] If using UV, detection is often performed around 230-245 nm.[9][10] However, for regulatory compliance and accurate trace-level quantification, LC-MS/MS is strongly recommended.[7]

Q5: What are the common mobile phases for this compound separation?

  • Reversed-Phase: Typically consists of an aqueous component and an organic solvent.

    • Aqueous Phase: Water with an additive like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to control pH and improve peak shape.[9][11] Buffered solutions, such as 10 mM ammonium (B1175870) formate (B1220265), are also common, especially for LC-MS applications.[12]

    • Organic Phase: Acetonitrile or methanol (B129727).[11]

  • HILIC: A high concentration of an organic solvent (typically >70% acetonitrile) with a small amount of aqueous buffer (e.g., 10 mM ammonium formate).[1][13] In HILIC, water acts as the strong eluting solvent.[14]

HPLC Column Selection Workflow

The following diagram outlines a logical workflow for selecting the appropriate HPLC column for your this compound analysis.

Workflow for HPLC Column Selection for this compound cluster_rp Reversed-Phase Options start Start: Define Analytical Goal (e.g., quantification, impurity profiling) analyte_prop Assess Analyte Properties (this compound is polar) start->analyte_prop matrix Consider Sample Matrix (API, drug product, wastewater) analyte_prop->matrix rp_start Start with Reversed-Phase (RP) Chromatography matrix->rp_start check_retention Evaluate Retention on RP Column rp_start->check_retention rp_phenyl Phenyl-Hexyl / Phenyl Column (π-π interactions) check_retention->rp_phenyl Poor Retention rp_aq Aqueous C18 (AQ-C18) Column (Enhanced polar retention) check_retention->rp_aq Poor Retention rp_pgc Porous Graphitic Carbon (PGC) (Alternative selectivity) check_retention->rp_pgc Poor Retention hilic Switch to HILIC Mode check_retention->hilic Very Poor / No Retention optimize Optimize Method (Mobile phase, gradient, temp.) check_retention->optimize Good Retention rp_phenyl->optimize rp_aq->optimize rp_pgc->optimize hilic_amide Use Amide or unbonded silica (B1680970) HILIC Column hilic->hilic_amide hilic_amide->optimize end Final Validated Method optimize->end

Caption: A decision tree to guide the selection of an appropriate HPLC column.

Troubleshooting Guide

Problem: Poor peak shape (tailing or fronting).

  • Q: My this compound peak is tailing. What is the likely cause?

    • A: Peak tailing is often caused by secondary interactions between the basic analyte and acidic residual silanol (B1196071) groups on the silica-based column packing.[10]

      • Solution 1: Adjust the mobile phase pH. Lowering the pH (e.g., to 2-4 with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing these interactions.[10]

      • Solution 2: Use a modern, high-purity, end-capped column where most residual silanols are deactivated.[10]

      • Solution 3: Check for column overload. Reduce the sample concentration or injection volume to see if the peak shape improves.[10]

  • Q: My peak is fronting. What should I check?

    • A: Peak fronting can occur if the sample is dissolved in a solvent that is much stronger than the mobile phase or if the column is overloaded.[10]

      • Solution: Ensure your sample solvent is as close in composition as possible to the initial mobile phase. If overload is suspected, reduce the injected mass.[10]

Problem: Low sensitivity or cannot detect the analyte.

  • Q: I am struggling to achieve the required low detection limits. How can I improve sensitivity?

    • A: Achieving low parts-per-billion (ppb) sensitivity is a common challenge.

      • Solution 1 (Detector): The most effective solution is to use an LC-MS/MS system, which offers significantly higher sensitivity and selectivity than a UV detector.[15][16]

      • Solution 2 (Sample Preparation): Implement a sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analyte and remove interfering matrix components.[17]

      • Solution 3 (MS Optimization): If using LC-MS/MS, optimize the ion source parameters (e.g., gas flows, temperature) and MS/MS transition parameters (collision energy) to maximize the signal for this compound.[17] Adding an ionization-boosting additive to the mobile phase, such as TFA with APCI, can also enhance the signal.[18]

Problem: Co-elution with other components in the sample matrix.

  • Q: The this compound peak is not fully resolved from other peaks. What can I do?

    • A: Co-elution compromises accurate quantification.

      • Solution 1: Change column selectivity. Switch to a stationary phase with a different retention mechanism. For example, if you are using a C18 column, try a Phenyl-Hexyl or a HILIC column.[2]

      • Solution 2: Modify the mobile phase. Adjusting the organic solvent type (e.g., methanol vs. acetonitrile) or the pH can alter the selectivity between co-eluting peaks.

      • Solution 3: Optimize the gradient. A shallower gradient can increase the separation between closely eluting peaks.

Troubleshooting Guide for this compound HPLC Analysis start Identify HPLC Problem peak_shape Poor Peak Shape? start->peak_shape sensitivity Low Sensitivity? start->sensitivity resolution Poor Resolution? start->resolution tailing Tailing Peak peak_shape->tailing Yes fronting Fronting Peak peak_shape->fronting Yes sol_sens1 Use LC-MS/MS Detector sensitivity->sol_sens1 Yes sol_sens2 Concentrate Sample (e.g., SPE) sensitivity->sol_sens2 sol_sens3 Optimize MS Parameters sensitivity->sol_sens3 sol_res1 Change Column Selectivity (e.g., C18 -> Phenyl or HILIC) resolution->sol_res1 Yes sol_res2 Modify Mobile Phase (pH, organic solvent) resolution->sol_res2 sol_res3 Optimize Gradient Profile resolution->sol_res3 sol_tailing1 Adjust Mobile Phase pH (lower) Use End-Capped Column tailing->sol_tailing1 sol_tailing2 Reduce Sample Load tailing->sol_tailing2 sol_fronting Match Sample Solvent to Mobile Phase Reduce Sample Load fronting->sol_fronting

Caption: A troubleshooting decision tree for common HPLC analysis issues.

Data & Experimental Protocols

The following tables summarize recommended columns and typical starting conditions for method development.

Table 1: Comparison of Recommended HPLC Columns for this compound Separation

Column TypeStationary PhaseSeparation PrincipleBest ForReference
Reversed-Phase Phenyl-HexylHydrophobic & π-π interactionsGeneral purpose, improved selectivity for aromatic-containing nitrosamines.[2][12]
Reversed-Phase Aqueous C18 (AQ-C18)Hydrophobic interactionsEnhanced retention of polar compounds in highly aqueous mobile phases.[2]
Reversed-Phase Porous Graphitic Carbon (PGC)Hydrophobic & electronic interactionsAlternative selectivity, good for separating structurally similar compounds.[2][9]
HILIC Amide or Unbonded SilicaHydrophilic partitioningVery polar analytes that are unretained in reversed-phase mode.[1][3]

Table 2: Typical HPLC Method Parameters for this compound Analysis

ParameterReversed-Phase MethodHILIC Method
Column Phenyl-Hexyl (e.g., 4.6 x 150 mm, 3 µm)Amide (e.g., 3.0 x 100 mm, 2.5 µm)
Mobile Phase A Water + 0.1% Formic Acid or 10 mM Ammonium FormateAcetonitrile
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic Acid10 mM Ammonium Formate in Water
Gradient Start with high %A (e.g., 95%), ramp to high %BStart with high %A (e.g., 95%), ramp to high %B
Flow Rate 0.5 - 1.0 mL/min0.3 - 0.5 mL/min
Column Temp. 30 - 40 °C30 - 40 °C
Injection Vol. 1 - 10 µL1 - 5 µL
Detector MS/MS (preferred) or UV (230-245 nm)MS/MS
Reference [12][1]
Detailed Experimental Protocols

Protocol 1: Reversed-Phase LC-MS/MS Method for 1-Methyl-4-Nitrosopiperazine (MNP) (Adapted from Health Sciences Authority) [12]

  • Objective: Determination of MNP in Rifampicin products.

  • HPLC Column: Phenomenex® Luna Phenyl-Hexyl, 4.6 x 150 mm, 3 µm particle size, or equivalent.[12]

  • Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 9.0 with ammonium hydroxide.[12]

  • Mobile Phase B: Methanol.[12]

  • Gradient Program:

    • 0-1 min: 90% A

    • 1-8 min: Linear gradient from 90% A to 10% A

    • 8-10 min: Hold at 10% A

    • 10-10.1 min: Linear gradient from 10% A to 90% A

    • 10.1-15 min: Hold at 90% A (re-equilibration)[12]

  • Flow Rate: 0.8 mL/min.[12]

  • Column Temperature: 30 °C.[12]

  • Injection Volume: 5 µL.[12]

  • Detection: Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+).

  • Sample Preparation:

    • Accurately weigh a sample amount equivalent to 250 mg of the Active Pharmaceutical Ingredient (API) into a 15 mL centrifuge tube.[12]

    • Add 5 mL of diluent (e.g., 80% Methanol in water containing an internal standard). Vortex to mix and sonicate for 10 minutes.[12]

    • Centrifuge the sample at 4000 rpm for 10 minutes.[12]

    • Filter the supernatant through a 0.2 µm PVDF syringe filter into an HPLC vial.[12]

Protocol 2: HILIC-MS Method for N-Nitrosopiperazine (Adapted from Langlois et al.) [1]

  • Objective: Quantification of N-nitrosopiperazine in treated wastewater.

  • HPLC Column: Waters XBridge BEH Amide, 100 x 3.0 mm, 2.5 µm particle size.[1]

  • Mobile Phase A: 10 mM ammonium formate and 0.05% formic acid in water containing 5% ethanol.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient Program:

    • 0-2 min: Hold at 95% B

    • 2-8 min: Linear gradient from 95% B to 60% B

    • 8-10 min: Hold at 60% B

    • 10-12 min: Linear gradient from 60% B to 95% B

    • 12-17 min: Hold at 95% B (re-equilibration)[1]

  • Flow Rate: 0.5 mL/min.[1]

  • Column Temperature: 30 °C.[1]

  • Detection: Tandem Mass Spectrometry (MS/MS) with positive electrospray ionization (ESI+).[1]

  • Sample Preparation (Supported Liquid Extraction - SLE):

    • Load the aqueous sample onto an SLE cartridge.

    • Allow the sample to absorb into the support material.

    • Elute the N-nitrosopiperazine from the cartridge with an organic solvent (e.g., dichloromethane).

    • Evaporate the eluate and reconstitute the residue in the initial mobile phase for injection.[1]

References

best practices for handling and storage of 1-Nitrosopiperazine to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices for the handling and storage of 1-Nitrosopiperazine to prevent degradation, along with troubleshooting guidance for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) or freezing (at or below -15°C) is recommended.[1]

Q2: What are the primary factors that can cause this compound to degrade?

A2: The main factors that can lead to the degradation of this compound are exposure to heat, ultraviolet (UV) light, and incompatible materials.[2][3] Thermal decomposition has been observed at temperatures above 75°C, with the rate of degradation increasing as the temperature rises.[3] Aqueous solutions of this compound are known to degrade slowly when exposed to UV light.[2]

Q3: What personal protective equipment (PPE) should be used when handling this compound?

A3: When handling this compound, it is crucial to use appropriate personal protective equipment to avoid contact with skin and eyes. This includes chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling of the solid compound or its solutions should be performed in a well-ventilated laboratory fume hood to avoid the inhalation of any dust or aerosols.

Q4: Are there any materials that are incompatible with this compound?

A4: While specific incompatibility data for this compound is limited, as a general precaution for nitrosamines, contact with strong oxidizing agents and strong acids should be avoided. Additionally, some packaging materials, such as those containing nitrocellulose or certain elastomers, can be a source of nitrosating agents or amines, potentially leading to the formation of other nitrosamine (B1359907) impurities over time.[4][5] It is advisable to store this compound in its original container or in glass vials with inert caps.

Troubleshooting Guide

Problem: I suspect my sample of this compound has degraded.

This guide will walk you through the steps to identify potential degradation and prevent future occurrences.

Troubleshooting_Degradation Troubleshooting this compound Degradation start Start: Suspected Degradation check_appearance Observe Physical Appearance (Color change, clumping) start->check_appearance check_purity Analyze Purity (e.g., HPLC, LC-MS) check_appearance->check_purity compare_results Compare with Certificate of Analysis (CoA) or a fresh standard check_purity->compare_results is_degraded Is Degradation Confirmed? compare_results->is_degraded review_storage Review Storage Conditions (Temperature, Light, Container) is_degraded->review_storage Yes end End: Problem Resolved is_degraded->end No review_handling Review Handling Procedures (Exposure to air, moisture, contaminants) review_storage->review_handling implement_changes Implement Corrective Actions (e.g., Store in freezer, use amber vials) review_handling->implement_changes dispose Dispose of Degraded Sample (Follow institutional guidelines) implement_changes->dispose dispose->end

Caption: Troubleshooting workflow for suspected degradation of this compound.

Summary of Stability and Degradation Data

The following table summarizes the available data on the stability and degradation of this compound. It is important to note that quantitative data for the pure compound under standard laboratory conditions is limited.

ParameterConditionObservationData Type
Thermal Stability Aqueous solution at 150°CThermally stable.[2]Qualitative
Aqueous solution > 75°CDecomposition is observed.[3]Qualitative
Aqueous piperazine (B1678402) (0.2-8 M) with CO2 (0.1-0.3 mol/equiv N) at 100-165°CThermal decomposition follows Arrhenius temperature dependence with an activation energy of 94 kJ/mol.[6]Quantitative
Photolytic Stability Aqueous solution exposed to broad-band UV lightDegrades slowly.[2]Qualitative
Under natural sunlightPhotolysis occurs.[7]Qualitative
UV photolysis of various nitrosamines in water (40°C)Half-lives of 4.3 to 8.5 minutes.[7]Quantitative (for other nitrosamines)
pH Stability Not specified for this compoundThe photodegradation of other nitrosamines (NDBA and NPYR) is more favorable at lower pH.[2]Qualitative (for other nitrosamines)

Factors Influencing this compound Degradation

The following diagram illustrates the key factors that can contribute to the degradation of this compound.

Degradation_Factors Factors Leading to this compound Degradation cluster_environmental Environmental Factors cluster_chemical Chemical Factors cluster_handling Handling & Storage Heat Elevated Temperature (>75°C) Degradation This compound Degradation Heat->Degradation Light UV Light / Sunlight Light->Degradation Oxidizers Strong Oxidizing Agents Oxidizers->Degradation Acids Strong Acids Acids->Degradation Improper_Container Improper Container (e.g., reactive plastics) Improper_Container->Degradation Air_Moisture Exposure to Air/Moisture Air_Moisture->Degradation

Caption: Key factors contributing to the degradation of this compound.

Experimental Protocol: Stability Assessment of this compound

This protocol outlines a general procedure to assess the stability of this compound under specific laboratory conditions.

Objective: To determine the stability of a batch of this compound under defined storage conditions (e.g., room temperature, refrigerated, frozen) over a set period.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Amber glass vials with inert caps

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or MS)

  • Reference standard of this compound

  • Temperature and humidity-controlled storage chambers or areas

Methodology:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of the this compound sample in a suitable solvent at a known concentration.

    • Analyze the stock solution by HPLC to determine the initial purity and identify any existing impurities. This will serve as the baseline (T=0) data.

    • Record the peak area and retention time of the main component and any impurities.

  • Sample Preparation for Stability Study:

    • Weigh out equal amounts of the this compound solid into several amber glass vials.

    • Tightly cap the vials.

    • Divide the vials into sets for each storage condition to be tested (e.g., 25°C/60% RH, 4°C, -20°C).

    • For each condition, have enough vials for each time point you plan to test (e.g., 1, 3, 6, 12 months).

  • Storage:

    • Place the sets of vials in their respective storage locations.

    • Ensure that the storage conditions are monitored and maintained throughout the study.

  • Analysis at Designated Time Points:

    • At each scheduled time point, remove one vial from each storage condition.

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Prepare a solution from the aged sample at the same concentration as the initial analysis.

    • Analyze the solution by HPLC using the same method as the initial analysis.

    • Record the peak area of this compound and any new or increased impurity peaks.

  • Data Analysis:

    • Compare the chromatograms from each time point and storage condition to the T=0 data.

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and, if possible, quantify any significant degradation products that have formed.

    • Plot the percentage of this compound remaining versus time for each storage condition to determine the degradation rate.

Safety Precautions:

  • Always handle this compound and its solutions in a fume hood.

  • Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Dispose of all waste according to your institution's hazardous waste disposal procedures.

References

Validation & Comparative

Navigating Nitrosamine Impurity Analysis: A Comparative Guide to Validated Methods for 1-Nitrosopiperazine Detection

Author: BenchChem Technical Support Team. Date: December 2025

A critical examination of analytical methodologies for the quantification of 1-Nitrosopiperazine, a potential genotoxic impurity in pharmaceutical products. This guide provides a comparative overview of leading analytical techniques, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting and implementing robust validation methods.

The presence of nitrosamine (B1359907) impurities in pharmaceutical products is a significant safety concern due to their classification as probable human carcinogens.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of these impurities, necessitating highly sensitive and validated analytical methods for their detection and quantification at trace levels.[2][3] this compound (NPZ) is a nitrosamine impurity that can form during the synthesis, manufacturing, or storage of certain drug products.[4][5]

This guide compares the two most prevalent and powerful analytical techniques for this compound analysis: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS). The selection of an appropriate method is contingent upon factors such as the physicochemical properties of the active pharmaceutical ingredient (API), the complexity of the drug product matrix, and the required sensitivity.

Comparative Analysis of Analytical Methods

The validation of an analytical method ensures its suitability for its intended purpose. Key validation parameters as per International Council for Harmonisation (ICH) guidelines include specificity, linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).[6] The following tables summarize the performance of LC-MS/MS and GC-MS methods for the analysis of nitrosopiperazine derivatives, based on published data.

Table 1: Comparison of LC-MS/MS Method Validation Parameters

ParameterMethod for 1-Methyl-4-Nitrosopiperazine in Rifampicin[7][8]Method for N-Nitrosopiperazine in Levocetirizine[4][5]
Linearity Range 0.51–48.62 ng/mL1–50 ng/mL
Correlation Coefficient (R²) ≥0.999>0.998
Accuracy (Recovery) 100.38 ± 3.24%80% to 120% at LOQ
Precision (RSD) < 2.6%Not explicitly stated
Limit of Detection (LOD) Satisfactory (below 30% of specification limit)0.5 ppb
Limit of Quantification (LOQ) Satisfactory (below 30% of specification limit)1 ng/mL (1.5 ppb)

Table 2: Comparison of GC-MS Method Validation Parameters

ParameterGeneric Fast GC-MS for Low Molecular Weight Nitrosamines[9]GC-MS with Microextraction for Nine Carcinogenic Nitrosamines[10]
Linearity Range Not explicitly statedUp to 100 µg/L
Correlation Coefficient (R²) Not explicitly stated> 0.995
Accuracy (Recovery) Not explicitly stated95.18% (mean)
Precision (RSD) Not explicitly statedNot explicitly stated
Limit of Detection (LOD) Low ppb levels0.15-1.00 ppb
Limit of Quantification (LOQ) Low ppb levelsBelow 1.0 µg/L

Experimental Workflows and Logical Relationships

The validation of an analytical method follows a structured workflow to ensure the reliability and accuracy of the results. The following diagram illustrates a typical process for the validation of an analytical method for nitrosamine impurities.

Analytical_Method_Validation_Workflow cluster_Planning Phase 1: Planning and Preparation cluster_Method_Development Phase 2: Method Development and Optimization cluster_Validation Phase 3: Method Validation (ICH Q2(R1)) cluster_Documentation Phase 4: Documentation and Implementation Define_Objective Define Analytical Objective (e.g., Quantify this compound) Select_Method Select Analytical Technique (LC-MS/MS or GC-MS) Define_Objective->Select_Method Procure_Materials Procure Reference Standards and Reagents Select_Method->Procure_Materials Sample_Prep Develop Sample Preparation Protocol Procure_Materials->Sample_Prep Instrument_Params Optimize Instrument Parameters Sample_Prep->Instrument_Params Initial_Testing Perform Initial Feasibility Testing Instrument_Params->Initial_Testing Specificity Specificity Initial_Testing->Specificity Initial_Testing->Specificity Linearity Linearity & Range Initial_Testing->Linearity Accuracy Accuracy Initial_Testing->Accuracy Precision Precision (Repeatability & Intermediate) Initial_Testing->Precision LOD Limit of Detection (LOD) Initial_Testing->LOD LOQ Limit of Quantification (LOQ) Initial_Testing->LOQ Robustness Robustness Initial_Testing->Robustness Validation_Report Prepare Validation Report Specificity->Validation_Report Linearity->Validation_Report Accuracy->Validation_Report Precision->Validation_Report LOD->Validation_Report LOQ->Validation_Report Robustness->Validation_Report SOP Develop Standard Operating Procedure (SOP) Validation_Report->SOP Routine_Use Implement for Routine Quality Control SOP->Routine_Use

Workflow for Analytical Method Validation

Detailed Experimental Protocols

LC-MS/MS Method for this compound in Levocetirizine (B1674955) Drug Products[4][5]

This method demonstrates a highly sensitive approach for the quantification of N-nitrosopiperazine (NPZ) in both API and various drug formulations.

  • Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS) with a positive electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: F5 column

    • Mobile Phase A: 2 mM ammonium (B1175870) formate (B1220265) in water

    • Mobile Phase B: Acetonitrile

    • Elution: Gradient mode

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 2 µL

  • Mass Spectrometer Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Transitions: Optimized for NPZ

  • Sample Preparation (for Drug Substance):

    • Accurately weigh the sample and dissolve it in a suitable diluent.

    • Vortex the solution for one minute, followed by ultrasonic extraction for five minutes.

    • Centrifuge a portion of the solution at 12,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.2 µm PTFE syringe filter.

    • Transfer the filtrate to an autosampler vial for LC-MS/MS analysis.

GC-MS Method for Low Molecular Weight Nitrosamines[9]

This method provides a rapid screening approach for a wide range of volatile nitrosamines, including 1-Methyl-4-nitrosopiperazine.

  • Instrumentation: A Gas Chromatography system coupled with a Mass Spectrometer (GC-MS).

  • Chromatographic Conditions:

    • Column: Suitable capillary column for nitrosamine analysis (e.g., DB-624 or equivalent).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: Optimized to ensure separation of target nitrosamines from the sample matrix.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Type: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and specificity.

  • Sample Preparation:

    • Sample extraction is crucial and often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the nitrosamines from the pharmaceutical matrix.

    • The choice of extraction solvent is critical and depends on the polarity of the nitrosamine and the nature of the drug product.

    • The final extract is concentrated and injected into the GC-MS system.

Conclusion

Both LC-MS/MS and GC-MS are powerful and reliable techniques for the trace-level quantification of this compound and its derivatives in pharmaceutical products. LC-MS/MS generally offers higher sensitivity and is well-suited for a broader range of nitrosamines, including those that are less volatile.[1] GC-MS provides a robust alternative, particularly for volatile nitrosamines, and can be a cost-effective solution.[6] The choice of method should be based on a thorough risk assessment of the drug product and validated in accordance with regulatory guidelines to ensure product quality and patient safety. The data and protocols presented in this guide serve as a valuable resource for laboratories tasked with the critical function of nitrosamine impurity analysis.

References

A Researcher's Guide to Certified Reference Materials for 1-Nitrosopiperazine Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical analysis of nitrosamine (B1359907) impurities, the selection of a suitable Certified Reference Material (CRM) is a foundational step to ensure accurate and reliable results. 1-Nitrosopiperazine, a potential process-related impurity or degradant in pharmaceutical products, demands precise quantification at trace levels. This guide provides a comparative overview of commercially available reference materials for this compound, details established analytical methodologies, and offers a logical framework for CRM selection.

Comparison of Commercially Available this compound Reference Materials

The selection of an appropriate CRM is contingent on factors such as the certification level, purity, format, and the specific requirements of the analytical method. While several suppliers offer this compound reference materials, obtaining publicly available, ISO 17034-accredited Certificates of Analysis (CoAs) with certified values and expanded uncertainties can be challenging. The following table summarizes the available information from various suppliers. Researchers are strongly encouraged to request the most current and complete CoA from the supplier before purchase and use.

Supplier/Product NameCatalog NumberStated Purity/ConcentrationFormatCertification/Notes
LGC Standards TRC-N545350Not specified on product pageNeatLGC produces reference materials under ISO 17034; however, the specific certification for this product requires verification via its CoA.
Clearsynth CS-T-3728299.92% (By HPLC)[1]NeatManufacturer's specification. Not specified as a certified value with uncertainty. A CoA should be requested for detailed information.
USP F235G01 mg/mL in Methanol (B129727)SolutionThis is classified as a "Pharmaceutical Analytical Impurity (PAI)" and is not an official USP Reference Standard.[2] The exact concentration and its uncertainty should be confirmed from the product's documentation.
Synchemia SRC-N014032>95% (By HPLC)LiquidBased on a sample Certificate of Analysis. This is not a certified value with a stated uncertainty.
Allmpus ALL-NP0381299.67% (By HPLC)SolidManufacturer's specification. A comprehensive CoA should be consulted for certification details.

Disclaimer: The information in this table is based on publicly available data from supplier websites and may not reflect the full details of the product's certification. It is imperative to obtain and review the official Certificate of Analysis from the supplier for complete and current information on certified values, uncertainties, and traceability.

Experimental Protocols for this compound Analysis

The most prevalent and sensitive methods for the determination of this compound and its analogs (like 1-methyl-4-nitrosopiperazine) in pharmaceutical matrices are based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Rifampicin Products

This method is adapted from a validated LC-MS/MS procedure for the analysis of a related nitrosamine, MNP, and is applicable with modifications for this compound.

1. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL.

  • Working Standard Solutions: Serially dilute the stock solution with the same solvent to prepare a series of working standards for calibration. A typical concentration range for sensitive LC-MS/MS analysis would be in the ng/mL level.

  • Internal Standard (IS) Solution: When available, use a stable isotope-labeled analog of this compound (e.g., this compound-d8) as an internal standard to improve accuracy and precision. Prepare an IS working solution at a fixed concentration.

  • Sample Preparation: The extraction of this compound from a drug product matrix is crucial. A generic procedure involves:

    • Accurately weigh a portion of the homogenized drug product.

    • Add a known volume of extraction solvent (e.g., methanol) and the internal standard solution.

    • Vortex or sonicate the sample to ensure complete extraction of the analyte.

    • Centrifuge the sample to pelletize excipients.

    • Filter the supernatant through a 0.22 µm filter before injection into the LC-MS/MS system.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column, is typically suitable.

  • Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., water with 0.1% formic acid or an ammonium (B1175870) formate (B1220265) buffer) and an organic mobile phase (e.g., methanol or acetonitrile).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally effective for nitrosamines.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be optimized on the mass spectrometer to ensure selective and sensitive detection.

Visualizing the Workflow and Selection Process

To aid in understanding the analytical process and the logic behind choosing a CRM, the following diagrams are provided.

Analytical Workflow for this compound cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting CRM Select & Procure This compound CRM Prep_Std Prepare Calibration Standards CRM->Prep_Std Inject Inject Standards and Samples Prep_Std->Inject Prep_Sample Prepare Drug Product Sample with IS Prep_Sample->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Cal_Curve Generate Calibration Curve Acquire->Cal_Curve Quantify Quantify this compound in Sample Acquire->Quantify Cal_Curve->Quantify Report Report Results and Assess Compliance Quantify->Report

Caption: Workflow for this compound analysis.

CRM Selection Logic node_rect node_rect Start Define Analytical Requirement ISO17034 ISO 17034 Accredited CRM Available? Start->ISO17034 Cert_Uncertainty Certified Value & Uncertainty Provided? ISO17034->Cert_Uncertainty Yes Request_CoA Request Full CoA from Supplier ISO17034->Request_CoA No/Unsure Matrix_Match Matrix-Matched CRM Needed? Cert_Uncertainty->Matrix_Match Yes Select_RM Select Reference Material with CoA Cert_Uncertainty->Select_RM No Select_ISO Select ISO 17034 CRM Matrix_Match->Select_ISO No Select_Custom Consider Custom CRM Preparation Matrix_Match->Select_Custom Yes Final_Selection Final CRM Selection and Procurement Select_ISO->Final_Selection Select_RM->Final_Selection Verify_Data Verify Suitability from CoA Request_CoA->Verify_Data Verify_Data->Cert_Uncertainty Yes Verify_Data->Select_RM No Select_Custom->Final_Selection

References

Comparative Toxicity of 1-Nitrosopiperazine and N-Nitrosodimethylamine (NDMA): A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity of 1-Nitrosopiperazine (NPIP) and N-Nitrosodimethylamine (NDMA), two prominent nitrosamine (B1359907) compounds of concern in pharmaceutical development and environmental health. The information presented is intended for researchers, scientists, and drug development professionals, summarizing key toxicological data, experimental methodologies, and known mechanisms of action.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound and NDMA. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, comparisons should be made with caution.

Toxicological EndpointThis compound (NPIP)N-Nitrosodimethylamine (NDMA)SpeciesRoute of AdministrationReference
Acute Toxicity (LD50) 2,260 mg/kg23-40 mg/kgRatOral[1],[2]
Not Available57 ppm (4-hr LC50)MouseInhalation[2]
Not Available78 ppm (4-hr LC50)RatInhalation[2]
Carcinogenicity Suspected of causing cancer (GHS classification)[3]Probably carcinogenic to humans (IARC Group 2A)[4]Human-
Carcinogenic, inducing olfactory and liver tumors[5]Carcinogenic, inducing liver, lung, and kidney tumors[4]RatOral
-Reasonably anticipated to be a human carcinogen (NTP)[4]Human-
-Probable human carcinogen (EPA Group B2)[4]Human-
Genotoxicity Genotoxic effects observed in vitro in rat and human nasal epithelial cells[6]Genotoxic, induces DNA damage[7]Rat, HumanIn vitro
Mutagenic in the Ames test with metabolic activation[8]Mutagenic in the Ames test with metabolic activation[9]-In vitro

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicological data. Below are summaries of typical experimental protocols used in the study of nitrosamine toxicity.

In Vitro Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds. For nitrosamines, which often require metabolic activation to become mutagenic, the assay is typically performed with the addition of a mammalian liver homogenate (S9 fraction).

Objective: To determine if a test substance can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and/or tryptophan-requiring strains of Escherichia coli.

General Procedure:

  • Strain Selection: A panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation: The test is conducted with and without a post-mitochondrial fraction (S9) from the livers of rats or hamsters pre-treated with enzyme inducers (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone). For nitrosamines, enhanced conditions using a higher concentration of S9 (e.g., 30%) and a pre-incubation method are often recommended to improve sensitivity.[5][9]

  • Exposure: The bacterial tester strains are exposed to various concentrations of the test substance in the presence or absence of the S9 mix. A positive control (a known mutagen) and a negative control (vehicle) are included.

  • Plating and Incubation: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking the required amino acid (histidine or tryptophan). The plates are incubated at 37°C for 48-72 hours.

  • Evaluation: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies compared to the negative control.

In Vivo Carcinogenicity Bioassay in Rodents

Long-term carcinogenicity bioassays in rodents are the gold standard for assessing the carcinogenic potential of chemicals.

Objective: To determine the potential of a test substance to cause cancer in mammals after chronic exposure.

General Procedure:

  • Animal Model: Typically, two rodent species (e.g., Fischer 344 rats and B6C3F1 mice) of both sexes are used.

  • Dose Selection: A range of doses is selected based on preliminary toxicity studies to establish a maximum tolerated dose (MTD) and lower doses.

  • Administration: The test substance is administered to the animals for a significant portion of their lifespan (e.g., 18-24 months for mice, 24-30 months for rats). The route of administration (e.g., oral gavage, in drinking water, or in feed) should be relevant to potential human exposure.

  • Observation: Animals are monitored daily for clinical signs of toxicity. Body weight and food/water consumption are recorded regularly.

  • Pathology: At the end of the study, all animals are subjected to a complete necropsy. All organs and tissues are examined macroscopically, and tissues are collected for histopathological evaluation.

  • Evaluation: The incidence, multiplicity, and latency of tumors in the treated groups are compared to those in the control group. Statistical analyses are performed to determine the significance of any observed increases in tumor formation. A medium-term rat liver bioassay can also be used for rapid in vivo detection of carcinogenic potential, focusing on preneoplastic lesions.[10]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of both this compound and NDMA is primarily driven by their metabolic activation into reactive electrophilic species that can damage cellular macromolecules, particularly DNA.

Metabolic Activation

Nitrosamines require metabolic activation by cytochrome P450 (CYP) enzymes to exert their carcinogenic effects.[11][12] This process, known as α-hydroxylation, is a critical initial step.

Metabolic_Activation Nitrosamine Nitrosamine (e.g., NPIP, NDMA) CYP450 Cytochrome P450 (e.g., CYP2E1 for NDMA) Nitrosamine->CYP450 α-hydroxylation AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation Toxicity Genotoxicity & Carcinogenicity DNA_Adducts->Toxicity

Metabolic activation of nitrosamines to DNA-reactive species.

For NDMA, CYP2E1 is the primary enzyme responsible for its metabolic activation.[11] The specific CYP isozymes that predominantly metabolize this compound are less well-defined but are expected to be members of the CYP2A and CYP2B families, similar to other cyclic nitrosamines.[1] This metabolic activation leads to the formation of highly reactive alkyldiazonium ions.

DNA Adduct Formation and Downstream Effects

The alkyldiazonium ions generated from metabolic activation are potent alkylating agents that can react with DNA to form DNA adducts.[13] The formation of these adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

DNA_Damage_Response DNA_Adducts DNA Adducts (e.g., O6-methylguanine) DDR DNA Damage Response (DDR) Activated DNA_Adducts->DDR CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest DNARepair DNA Repair Mechanisms DDR->DNARepair Apoptosis Apoptosis (Programmed Cell Death) DDR->Apoptosis SuccessfulRepair Successful Repair (Cell Survival) DNARepair->SuccessfulRepair FailedRepair Failed or Incorrect Repair DNARepair->FailedRepair Mutation Mutations Carcinogenesis Carcinogenesis Mutation->Carcinogenesis FailedRepair->Mutation

Cellular response to nitrosamine-induced DNA damage.

The formation of specific DNA adducts, such as O6-methylguanine from NDMA, is strongly associated with its mutagenic and carcinogenic properties.[14] The cellular response to this DNA damage involves the activation of complex signaling pathways that can lead to cell cycle arrest to allow for DNA repair, or if the damage is too severe, apoptosis (programmed cell death). Failure to properly repair the DNA damage can result in permanent mutations, which can contribute to the development of cancer. Oxidative stress is another mechanism implicated in the toxicity of nitrosamines, which can further contribute to cellular damage and dysregulate signaling pathways such as the Keap1-Nrf2 antioxidant response pathway.[15]

References

comparison of different extraction methods for 1-Nitrosopiperazine from environmental samples

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of leading analytical extraction methodologies for the quantitative analysis of 1-Nitrosopiperazine in diverse environmental matrices. This guide provides researchers, scientists, and drug development professionals with a comparative overview of various extraction techniques, supported by performance data and detailed experimental protocols.

The presence of this compound, a potent carcinogen, in the environment is a significant concern, necessitating robust and reliable analytical methods for its detection and quantification. The choice of extraction method is a critical step that dictates the accuracy, sensitivity, and overall efficiency of the analysis. This guide delves into a comparative analysis of commonly employed extraction techniques for this compound from water, soil, sediment, and air samples, providing a foundation for informed method selection.

Comparative Analysis of Extraction Methods

The selection of an appropriate extraction method depends on several factors, including the sample matrix, the target analyte's physicochemical properties, the desired level of sensitivity, and available resources. This section provides a comparative overview of Solid-Phase Extraction (SPE), Supported Liquid Extraction (SLE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), Ultrasound-Assisted Extraction (UAE), and Air Sampling with Sorbent Tube Desorption.

Data Summary

The following table summarizes the quantitative performance of different extraction methods for this compound and other related nitrosamines from various environmental samples.

Extraction MethodMatrixAnalyte(s)Recovery (%)Limit of Detection (LOD)Limit of Quantification (LOQ)Relative Standard Deviation (RSD) (%)Reference
SPE (Activated Carbon) Drinking WaterN-Nitrosamines70 - 1050.08 - 1.7 ng/L-<15[1]
SLE Treated WastewaterThis compound22 (in LCMS-grade water), ~50 (in synthetic matrix)-0.25 µg/L (MLOQ)9 (for concentration precision)[2][3]
LLE WaterThis compound----EPA Method 521 (adapted)[4]
MAE Sewage Sludge, Soil, SedimentN-Nitrosamines94 - 960.03 - 0.35 ng/g--[4]
UAE SoilNitropolycyclic Aromatic HydrocarbonsSimilar to EPA method 3540low pg-4.21 - 7.23[5]
Air Sampling (Thermosorb-N) Workplace AirN-Nitrosamines----NIOSH 2522

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and replication of extraction procedures. This section provides protocols for the key experiments cited in this guide.

Solid-Phase Extraction (SPE) for Water Samples

This protocol is based on the principles of EPA Method 521 for the extraction of nitrosamines from water.[6]

1. Sample Preparation:

  • Collect a 500 mL water sample in a clean glass container.

  • Add a suitable preservative (e.g., sodium thiosulfate (B1220275) if residual chlorine is present) and a surrogate standard.

2. Cartridge Conditioning:

  • Use an activated carbon SPE cartridge.

  • Condition the cartridge by passing 10 mL of dichloromethane (B109758), followed by 10 mL of methanol, and finally 20 mL of reagent water. Do not allow the cartridge to go dry.

3. Sample Loading:

  • Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

4. Cartridge Rinsing and Drying:

  • After the entire sample has passed through, rinse the cartridge with 5 mL of reagent water.

  • Dry the cartridge by drawing air or nitrogen through it for 10 minutes.

5. Elution:

  • Elute the trapped analytes with a small volume (e.g., 2 x 5 mL) of dichloromethane into a collection vial.

6. Concentration and Analysis:

  • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • The extract is then ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Supported Liquid Extraction (SLE) for Wastewater Samples

This protocol is adapted from a method for the quantification of this compound in treated wastewater.[2][3]

1. Sample Preparation:

  • To a 50 mL wastewater sample, add an internal standard (e.g., d8-N-nitrosopiperazine).

  • For samples with low ionic strength, addition of salts may be necessary to improve recovery.

2. SLE Cartridge Loading:

  • Load the prepared sample onto an SLE cartridge and allow it to absorb for 5-10 minutes.

3. Elution:

  • Elute the this compound from the cartridge by gravity with multiple aliquots of a suitable organic solvent (e.g., 3 x 5 mL of dichloromethane).

4. Post-Extraction Processing:

  • Dry the collected eluate over anhydrous sodium sulfate.

  • Evaporate the solvent to near dryness under a gentle stream of nitrogen.

5. Reconstitution and Analysis:

  • Reconstitute the residue in a small volume of a solvent compatible with the analytical instrument.

  • Analyze the sample using Hydrophilic Interaction Liquid Chromatography-Mass Spectrometry (HILIC-MS).

Microwave-Assisted Extraction (MAE) for Soil and Sediment Samples

This protocol is based on a comparative study of extraction methods for N-nitrosamines in solid environmental matrices.[4]

1. Sample Preparation:

  • Homogenize the soil or sediment sample to ensure uniformity.

  • Weigh approximately 2 g of the homogenized sample into a microwave extraction vessel.

2. Extraction:

  • Add 20 mL of an appropriate extraction solvent (e.g., a mixture of acetone (B3395972) and dichloromethane).

  • Seal the vessel and place it in the microwave extraction system.

  • Heat the sample to a set temperature (e.g., 100°C) and hold for a specified time (e.g., 15 minutes).

3. Extract Filtration and Cleanup:

  • After cooling, filter the extract to remove solid particles.

  • The extract may require a cleanup step, such as passing it through a silica (B1680970) gel or Florisil cartridge, to remove interferences.

4. Concentration and Analysis:

  • Concentrate the cleaned extract to a final volume of 1 mL.

  • Analyze the extract using GC-MS or LC-MS/MS.

Air Sampling and Extraction using Sorbent Tubes

This protocol is based on the NIOSH 2522 method for sampling airborne nitrosamines.

1. Air Sampling:

  • Use a Thermosorb-N sorbent tube, which is specifically designed to trap nitrosamines and prevent artifact formation.

  • Connect the sorbent tube to a personal sampling pump calibrated to a flow rate of 1-2 L/min.

  • Sample a known volume of air (e.g., 100-200 L).

2. Sample Storage and Transport:

  • After sampling, cap the sorbent tube and store it in a cool, dark place until analysis.

3. Solvent Desorption:

  • In the laboratory, break both ends of the sorbent tube.

  • Transfer the sorbent material to a vial.

  • Add a precise volume of a suitable desorption solvent (e.g., a mixture of dichloromethane and methanol).

  • Agitate the vial for a specified period (e.g., 30 minutes) to ensure complete desorption of the analytes.

4. Analysis:

  • Analyze an aliquot of the desorption solvent by Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) or GC-MS.

Logical Workflow for Method Selection

The selection of an optimal extraction method is a critical decision in the analytical workflow. The following diagram illustrates a logical approach to choosing the most suitable technique based on the environmental matrix.

ExtractionMethodSelection start Start: Identify Environmental Sample matrix Select Sample Matrix start->matrix water Water matrix->water Aqueous solid Soil / Sediment matrix->solid Solid air Air matrix->air Gaseous water_methods Consider Extraction Methods for Water: - Solid-Phase Extraction (SPE) - Supported Liquid Extraction (SLE) - Liquid-Liquid Extraction (LLE) water->water_methods solid_methods Consider Extraction Methods for Solids: - Microwave-Assisted Extraction (MAE) - Ultrasound-Assisted Extraction (UAE) - Pressurized Liquid Extraction (PLE) solid->solid_methods air_methods Consider Air Sampling & Extraction: - Sorbent Tubes (e.g., Thermosorb-N) followed by Solvent Desorption air->air_methods spe SPE (Good for clean water, high throughput) water_methods->spe sle SLE (Good for complex aqueous matrices) water_methods->sle lle LLE (Classical method, can be labor-intensive) water_methods->lle mae MAE (Fast, efficient, uses less solvent) solid_methods->mae uae UAE (Simple, cost-effective) solid_methods->uae ple PLE (Automated, efficient, but requires specialized equipment) solid_methods->ple air_sampling Sorbent Tube Sampling (Prevents artifact formation) air_methods->air_sampling evaluation Evaluate Method Performance: - Recovery - LOD/LOQ - Precision (RSD) - Sample Throughput - Cost & Resource Availability final_selection Select Optimal Method evaluation->final_selection spe->evaluation sle->evaluation lle->evaluation mae->evaluation uae->evaluation ple->evaluation air_sampling->evaluation

References

evaluating the performance of various LC-MS/MS instruments for 1-Nitrosopiperazine analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The sensitive and accurate quantification of 1-Nitrosopiperazine (NPZ) and its derivatives, such as 1-methyl-4-nitrosopiperazine (B99963) (MNP), is critical in pharmaceutical quality control and environmental monitoring due to their potential genotoxic and carcinogenic properties.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the trace-level detection of these nitrosamine (B1359907) impurities.[2] This guide provides a comparative overview of the performance of various LC-MS/MS instruments for the analysis of this compound and its related compounds, supported by experimental data from published methods.

Comparative Performance Data

The following table summarizes the key performance parameters of different LC-MS/MS systems for the analysis of this compound and its derivatives as reported in various studies. This data facilitates a direct comparison of the capabilities of these instruments in terms of sensitivity and linearity.

LC-MS/MS InstrumentAnalyteMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeReference
Waters Acquity MS²N-Nitrosopiperazine (NPZ)Aqueous SolutionsNot ReportedNot ReportedNot Reported[3]
Thermo Fisher Scientific (model not specified)N-Nitrosopiperidine (NPIP)Metformin Drug Product0.2 ng/mL0.5 ng/mL0.5 - 20 ng/mL[4]
Agilent 6470B Triple Quadrupole MSN-Nitrosopiperazine (NPZ)Levocetirizine (B1674955) API & FormulationsNot Reported1 ng/mL1 - 50 ng/mL[1][5]
Sciex QTRAP 6500+/5500 MS/MS with Agilent 1290/1260 Infinity LC1-Methyl-4-nitrosopiperazine (MNP)Rifampicin (B610482) Products10 ng/g (in sample)20 ng/g (in sample)Not Reported[6]
Triple Quadrupole MS (model not specified)1-Methyl-4-nitrosopiperazine (MNP)Rifampicin Capsules0.1 ng/mL0.2 ng/mL0.2 - 200 ng/mL[7]
Triple Quadrupole MS (model not specified)N-Nitrosopiperazine (NPZ)Treated WastewaterNot Reported0.25 µg/LNot Reported[8][9]

Experimental Workflows and Methodologies

The successful analysis of this compound by LC-MS/MS relies on a well-defined experimental workflow, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. Below is a generalized workflow and detailed protocols from the cited literature.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Sample Weighing extraction Solvent Extraction (e.g., Methanol (B129727), Diluent) sample->extraction Dissolution centrifugation Centrifugation extraction->centrifugation Phase Separation filtration Filtration (e.g., 0.2 µm PVDF/PTFE) centrifugation->filtration Clarification lc_separation LC Separation filtration->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification data_acquisition->quantification

Figure 1. Generalized experimental workflow for the analysis of this compound by LC-MS/MS.

Detailed Experimental Protocols

Method 1: Analysis of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Products (Sciex QTRAP 6500+/5500 MS/MS) [6]

  • Sample Preparation:

    • Weigh an amount of powdered sample equivalent to 250 mg of the API into a 15 mL polypropylene (B1209903) conical centrifuge tube.

    • Add 5 mL of diluent (10 ng/mL MNP-d4 in 80% MeOH), vortex to mix, and sonicate for 10 minutes.

    • Centrifuge the sample for 10 minutes at 4000 rpm.

    • Filter the supernatant through a 0.2 µm PVDF membrane filter into an HPLC vial.

  • LC-MS/MS Conditions:

    • LC System: Agilent 1290 / 1260 Infinity

    • Column: Phenomenex® Luna Phenyl-Hexyl (4.6 mm x 150 mm, 3 µm)

    • Column Temperature: 30°C

    • Mobile Phase A: 10 mM Ammonium (B1175870) formate (B1220265) in water, pH = 9.0

    • Mobile Phase B: Methanol

    • Flow Rate: 0.60 mL/min

    • Injection Volume: 5 µL

    • MS System: Sciex QTRAP 6500+ / 5500 MS/MS

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • MRM Transitions: MNP: 130.1 -> 100.1 (Quantifier), MNP-d4 (IS): 134.2 -> 104.1

Method 2: Analysis of N-Nitrosopiperazine (NPZ) in Levocetirizine (Agilent 6470B Triple Quadrupole MS) [1][5]

  • Sample Preparation: Specific details on sample preparation were not provided in the abstract.

  • LC-MS/MS Conditions:

    • Column: F5 column

    • Mobile Phase A: 2 mM ammonium formate in water

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 2 µL

    • MS System: Agilent 6470B Triple Quadrupole Mass Spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

Method 3: Analysis of 1-Methyl-4-nitrosopiperazine (MNP) in Rifampicin Capsules [7]

  • Sample Preparation:

    • Prepare a stock standard solution of MNP (100 µg/mL) in methanol.

    • Prepare working standard solutions by diluting the stock solution with methanol to the desired concentrations (e.g., 0.2 - 200 ng/mL).

    • For sample analysis, dissolve the contents of the rifampicin capsules in methanol, filter, and dilute as necessary to fall within the calibration range.

  • LC-MS/MS Conditions:

    • Column: ACE UltraCore Super C18 (4.6 × 50 mm, 2.5 µm)

    • Column Temperature: 35°C

    • Injection Volume: 3 µL

    • MS System: Triple quadrupole tandem mass spectrometer

    • Ionization Mode: Positive Electrospray Ionization (ESI)

    • Key MS Parameters:

      • Curtain Gas: 25.0 psi

      • Collision Gas: 8 psi

      • Ion Spray Voltage: 4,000 V

      • Drying Gas Temperature: 450°C

      • Ion Source Gas 1 (Spraying Gas): 65 psi

      • Ion Source Gas 2 (Drying Gas): 45 psi

Conclusion

The choice of an LC-MS/MS instrument for the analysis of this compound and its analogs depends on the specific requirements of the application, including the sample matrix, the required sensitivity, and the desired throughput. The data presented in this guide, derived from various validated methods, demonstrates that modern triple quadrupole mass spectrometers from different manufacturers are capable of achieving the low detection and quantification limits necessary for regulatory compliance and safety assessment. Researchers and drug development professionals should consider the specific performance characteristics outlined in the comparative table and the detailed experimental protocols to select the most appropriate instrumentation and methodology for their analytical needs.

References

Unveiling the Carcinogenic Potential of N-Nitrosopiperazines: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of N-nitrosamine impurities in pharmaceutical products has underscored the critical need to understand the structure-activity relationships (SAR) that govern their carcinogenic and mutagenic potential. Among these, N-nitrosopiperazine and its derivatives represent a significant class of compounds demanding thorough investigation. This guide provides a comparative analysis of the biological activities of various N-nitrosopiperazine compounds, supported by experimental data, to elucidate the structural features influencing their toxicity.

Carcinogenic Potency: A Quantitative Comparison

The carcinogenic potency of N-nitrosamines is often quantified by the TD50 value, which represents the chronic daily dose in mg/kg body weight/day required to induce tumors in 50% of the test animals. A lower TD50 value indicates higher carcinogenic potency. The following table summarizes the TD50 values for N-nitrosopiperazine and several of its derivatives, primarily from studies conducted in rats.

CompoundStructureAnimal ModelTD50 (mg/kg/day)Target Organ(s)Reference(s)
N-Nitrosopiperazine (NPZ)C4H9N3ORat8.78Not Specified[1]
1,4-Dinitrosopiperazine (DNPZ)C4H8N4O2Rat3.6Not Specified[1]
1-Methyl-4-nitrosopiperazine (MeNP)C5H11N3ORat0.14Not Specified[2]
1,2,6-Trimethyl-4-nitrosopiperazine (B1212878)C7H15N3ORatLowest robust TD50 in its structural groupNot Specified[2]

Note: Specific target organs were not detailed in all cited sources. The TD50 value for 1,2,6-trimethyl-4-nitrosopiperazine was noted as the basis for the Acceptable Intake (AI) for its structural group, indicating it has a low and potent TD50 value, though the exact figure was not provided in the search result.

Mutagenicity Profile: Insights from the Ames Test

The Ames test, a bacterial reverse mutation assay, is a widely used in vitro method to assess the mutagenic potential of chemical compounds. The test utilizes various strains of Salmonella typhimurium that are histidine auxotrophs, meaning they cannot synthesize the amino acid histidine and require it for growth. Mutagenic compounds can cause mutations that revert the bacteria to a state where they can produce their own histidine, allowing them to grow on a histidine-free medium. The number of revertant colonies is a measure of the mutagenic potency.

Studies have shown that N-nitrosopiperazine derivatives generally require metabolic activation to exhibit mutagenic activity, indicating they are pro-mutagens that are converted to their active forms by liver enzymes.[3]

CompoundSalmonella typhimurium Strain(s)Metabolic Activation (S9)Mutagenic ResponseReference(s)
N-Nitrosopiperazine derivativesTA100, TA98Required (Phenobarbital-induced rat liver S9 preferred)Positive correlation with carcinogenicity[3][4]

Specific quantitative data on the number of revertants per microgram for a series of N-nitrosopiperazine analogs were not available in a consolidated format in the initial search results. However, the general finding is a positive correlation between mutagenicity in the Ames test and carcinogenic potency for this class of compounds.[3]

Experimental Protocols

In Vivo Carcinogenicity Studies in Rodents (Based on OECD Guideline 451)

The "gold standard" for assessing carcinogenic potential is the long-term rodent bioassay.[5]

1. Test System:

  • Species: Typically conducted in two rodent species, most commonly rats (e.g., Fischer 344) and mice.[5] Both sexes are used.[5][6]

  • Group Size: To ensure statistical power, studies should begin with a minimum of 50 animals per sex per group.[5][7]

2. Dose Selection:

  • Dose levels are determined from shorter, subchronic toxicity studies.[5]

  • A minimum of three dose levels plus a concurrent control group are used.[5][6]

  • The highest dose is typically the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause life-threatening toxicity or severe distress.[5]

3. Administration of the Test Substance:

  • The route of administration should be relevant to potential human exposure. For N-nitrosamines, oral administration in drinking water or by gavage is common.[5]

  • Animals are dosed with the test substance daily.[6]

4. Duration of the Study:

  • The duration is typically a major portion of the animal's lifespan, usually 24 months for rats and 18-24 months for mice.[6]

5. Observations:

  • Animals are observed daily for signs of toxicity.

  • Body weight and food/water consumption are monitored regularly.

  • At the end of the study, all animals are subjected to a full necropsy, and all organs and tissues are examined macroscopically and microscopically for the presence of neoplasms.[8]

Ames Bacterial Reverse Mutation Assay (Based on OECD Guideline 471)

1. Test System:

  • Bacterial Strains: A set of Salmonella typhimurium strains is used, including those that detect base-pair substitutions (e.g., TA100, TA1535) and frameshift mutations (e.g., TA98, TA97).[9]

  • Metabolic Activation: Since most N-nitrosamines are not directly mutagenic, the assay is performed with and without a metabolic activation system (S9 fraction). The S9 fraction is typically derived from the livers of rats or hamsters pre-treated with enzyme-inducing agents like Aroclor 1254 or phenobarbital.[3][9]

2. Procedure (Pre-incubation Method):

  • The test compound, the bacterial culture, and the S9 mix (if used) are incubated together in a test tube.

  • After the incubation period, the mixture is mixed with molten top agar (B569324) and poured onto the surface of a minimal glucose agar plate.

  • The plates are incubated at 37°C for 48-72 hours.

3. Data Analysis:

  • The number of revertant colonies on each plate is counted.

  • A compound is considered mutagenic if it induces a dose-related increase in the number of revertants and the increase is reproducible.

Structure-Activity Relationship Insights

The available data, though not exhaustive for a wide range of N-nitrosopiperazine analogs, allows for the derivation of some key SAR trends:

  • N-Nitroso Group: The presence of the N-nitroso functional group is the primary structural alert for the mutagenic and carcinogenic activity of these compounds.

  • Substitution on the Piperazine (B1678402) Ring:

    • Methylation: The introduction of a methyl group at the N-4 position (1-methyl-4-nitrosopiperazine) appears to significantly increase carcinogenic potency compared to the unsubstituted N-nitrosopiperazine.

    • Multiple Alkyl Substitutions: The presence of multiple methyl groups, as in 1,2,6-trimethyl-4-nitrosopiperazine, is associated with high carcinogenic potency.

  • Dinitrosation: The presence of a second nitroso group (1,4-dinitrosopiperazine) also appears to enhance carcinogenic potency compared to the mono-nitrosated parent compound.

Visualizing the Path to Toxicity and Assessment

To better understand the processes involved in N-nitrosopiperazine toxicity and its evaluation, the following diagrams illustrate the metabolic activation pathway and the general workflow for carcinogenicity and mutagenicity testing.

Metabolic Activation of N-Nitrosopiperazines Metabolic Activation Pathway N-Nitrosopiperazine N-Nitrosopiperazine CYP450 Enzymes CYP450 Enzymes N-Nitrosopiperazine->CYP450 Enzymes Metabolism in Liver alpha-Hydroxylation alpha-Hydroxylation CYP450 Enzymes->alpha-Hydroxylation Unstable alpha-Hydroxy Nitrosamine (B1359907) Unstable alpha-Hydroxy Nitrosamine alpha-Hydroxylation->Unstable alpha-Hydroxy Nitrosamine Spontaneous Decomposition Spontaneous Decomposition Unstable alpha-Hydroxy Nitrosamine->Spontaneous Decomposition Alkylating Agent (e.g., Diazonium Ion) Alkylating Agent (e.g., Diazonium Ion) Spontaneous Decomposition->Alkylating Agent (e.g., Diazonium Ion) DNA Adducts DNA Adducts Alkylating Agent (e.g., Diazonium Ion)->DNA Adducts Reacts with DNA Mutation Mutation DNA Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of N-nitrosopiperazines.

Carcinogenicity and Mutagenicity Testing Workflow Testing Workflow cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing Ames Test Ames Test Metabolic Activation (S9) Metabolic Activation (S9) Ames Test->Metabolic Activation (S9) Mutagenicity Assessment Mutagenicity Assessment Metabolic Activation (S9)->Mutagenicity Assessment SAR Analysis SAR Analysis Mutagenicity Assessment->SAR Analysis Rodent Carcinogenicity Bioassay Rodent Carcinogenicity Bioassay Long-term Dosing Long-term Dosing Rodent Carcinogenicity Bioassay->Long-term Dosing Histopathology Histopathology Long-term Dosing->Histopathology Carcinogenicity Assessment Carcinogenicity Assessment Histopathology->Carcinogenicity Assessment Carcinogenicity Assessment->SAR Analysis Test Compound Test Compound Test Compound->Ames Test Test Compound->Rodent Carcinogenicity Bioassay

Caption: Workflow for carcinogenicity and mutagenicity testing.

References

Navigating the Maze of Nitrosamine Analysis: A Guide to Proficiency Testing

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the critical task of nitrosamine (B1359907) analysis in food and beverages, ensuring the accuracy and reliability of analytical data is paramount. Proficiency testing (PT) schemes serve as a vital tool for laboratories to benchmark their performance against peers and demonstrate the validity of their methods. This guide provides a comparative overview of available PT schemes and insights from a significant inter-laboratory study, offering valuable data for laboratories striving for excellence in this challenging analytical field.

The presence of N-nitrosamines, a class of probable human carcinogens, in various food products and beverages necessitates robust analytical surveillance.[1] To support laboratories in this endeavor, several organizations offer PT schemes designed to evaluate and improve the quality and comparability of analytical results.

Key Providers of Proficiency Testing Schemes

  • Fapas® (from Fera Science Ltd.) : A well-established provider of proficiency testing for the food and beverage industry, Fapas® offers a specific PT scheme for the analysis of nitrosamines in ham.[2][3][4][5][6][7][8] This scheme targets a range of volatile nitrosamines.[3]

  • LGC AXIO Proficiency Testing : LGC provides a broad portfolio of proficiency testing schemes across various sectors, including food and beverage. While specific public reports on nitrosamine PTs in food were not found, their expertise in reference materials and analytical services for nitrosamines is well-documented.

  • European Union Reference Laboratories (EURLs) : The EURLs organize proficiency tests for official laboratories within the EU.[9] Although their publicly available reports often focus on other contaminants like pesticides and heavy metals, they play a crucial role in ensuring the quality of analytical data for regulatory purposes.

  • BIPEA : An international provider of proficiency testing programs, BIPEA covers a wide range of analyses in the food sector. While specific nitrosamine schemes were not detailed in publicly accessible documents, they offer PTs for other contaminants in meat products.

Insights from a Landmark Inter-Laboratory Study

In the absence of publicly available, detailed reports from formal PT schemes, a comprehensive inter-laboratory study on the quantitation of nitrosamines provides invaluable comparative data. An international study involving six regulatory laboratories from the US, Canada, France, Switzerland, Germany, and Australia assessed the performance of various mass spectrometry-based methods for the analysis of six key nitrosamines. While the study focused on pharmaceutical matrices, the findings on analytical performance are highly relevant for the analysis of trace-level nitrosamines in complex food and beverage matrices.

The study demonstrated that despite the use of different analytical procedures, laboratories were able to achieve acceptable accuracy and precision in quantifying nitrosamines.[3] This underscores the capability of modern analytical techniques when properly validated and controlled.

Comparative Performance Data from the Inter-Laboratory Study

The following table summarizes the performance characteristics of the analytical methods used in the inter-laboratory study. This data can serve as a benchmark for laboratories validating their own methods for nitrosamine analysis.

NitrosamineMean Relative Bias (%)Repeatability (RSDr, %)Reproducibility (RSDR, %)
NDMA -1.74.112
NDEA -1.54.011
NEIPA -0.84.311
NDIPA 0.44.210
NDBA -1.24.512
NMBA 1.85.214

Data adapted from the "Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study" published in the Journal of Pharmaceutical Sciences.

Experimental Protocols: A Glimpse into Best Practices

The inter-laboratory study highlighted the common use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) for nitrosamine analysis. The choice of method often depends on the specific nitrosamines being targeted and the complexity of the sample matrix.

A generalized experimental workflow for nitrosamine analysis in food and beverage samples can be outlined as follows:

G cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection and Quantification cluster_3 Data Analysis Sample Food/Beverage Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (e.g., QuEChERS, SPE) Homogenization->Extraction Cleanup Clean-up/Concentration Extraction->Cleanup LC Liquid Chromatography (LC) Cleanup->LC GC Gas Chromatography (GC) Cleanup->GC MSMS Tandem Mass Spectrometry (MS/MS) LC->MSMS GC->MSMS Quantification Quantification against Calibrated Standards MSMS->Quantification Reporting Reporting of Results Quantification->Reporting

A typical workflow for nitrosamine analysis in food and beverages.

A critical step highlighted by a collaborative study is sample preparation, which can be a significant source of variability in results. The use of appropriate internal standards is crucial to correct for matrix effects and variations in extraction efficiency.

Logical Framework for Laboratory Performance Evaluation

Participation in proficiency testing schemes allows for a structured evaluation of a laboratory's analytical performance. This process can be visualized as a continuous improvement cycle.

G cluster_0 Proficiency Testing Cycle Participation Participation in PT Scheme Analysis Analysis of Test Material Participation->Analysis Reporting Submission of Results Analysis->Reporting Evaluation Performance Evaluation (z-score) Reporting->Evaluation Evaluation->Participation Satisfactory Performance CorrectiveAction Corrective Action (if necessary) Evaluation->CorrectiveAction CorrectiveAction->Participation Re-evaluation in subsequent rounds

The cyclical process of proficiency testing and continuous improvement.

Conclusion

While publicly available, detailed comparative data from proficiency testing schemes for nitrosamine analysis in food and beverages remains limited, the available information and findings from inter-laboratory studies provide a solid foundation for laboratories to assess and enhance their analytical capabilities. Participation in schemes offered by providers like Fapas® is a crucial step in a laboratory's quality assurance program. Furthermore, the performance benchmarks and methodological insights gleaned from collaborative studies offer a valuable resource for method validation and continuous improvement. By leveraging these tools, researchers, scientists, and drug development professionals can ensure the generation of high-quality, reliable data essential for safeguarding public health.

References

A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods for 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine (B1359907) impurities, such as 1-Nitrosopiperazine (NPZ), in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. Regulatory agencies worldwide mandate stringent control over these impurities, necessitating robust and reliable analytical methods for their detection and quantification at trace levels. Cross-validation of these methods between different laboratories is a critical step to ensure data consistency and reliability, particularly in the context of multi-site manufacturing and testing.

This guide provides an objective comparison of common analytical methods for this compound, supported by a synthesis of published experimental data. It also outlines detailed experimental protocols to aid in the setup and validation of these methods in your own laboratory.

Comparative Analysis of Analytical Techniques

The primary analytical techniques for the trace-level quantification of this compound are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, though it generally offers lower sensitivity. The choice of method often depends on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation.

Table 1: Comparison of Quantitative Performance for this compound Analytical Methods

ParameterLC-MS/MSGC-MSHPLC-UV
Limit of Detection (LOD) 0.0067 ng/mL - 0.1 ng/mL[1]Typically in the low ng/mL range~10 ng/mL
Limit of Quantification (LOQ) 0.013 ng/mL - 0.5 ng/mL[1]Typically in the low ng/mL range~30 ng/mL
Linearity (R²) >0.99[2]>0.99>0.99
Accuracy (Recovery %) 80-120%[2]Typically within 80-120%Typically within 80-120%
Precision (RSD %) <15%[2]<15%<15%

Note: The values presented are a synthesis of data from various studies and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Inter-Laboratory Cross-Validation Workflow

To ensure that an analytical method produces comparable results across different laboratories, a systematic cross-validation study should be performed. The following diagram illustrates a general workflow for such a study.

Inter-Laboratory Cross-Validation Workflow start Start: Define Protocol & Acceptance Criteria labA_prep Lab A (Transferring Lab): Prepare & Analyze Samples start->labA_prep labB_prep Lab B (Receiving Lab): Prepare & Analyze Samples start->labB_prep data_comp Compare Results Statistically labA_prep->data_comp labB_prep->data_comp pass Results Meet Acceptance Criteria? data_comp->pass investigate Investigate Discrepancies pass->investigate No success Successful Cross-Validation pass->success Yes fail Re-evaluation of Method/Protocol investigate->fail

A typical workflow for an inter-laboratory cross-validation study.

Comparison of Key Performance Characteristics

The following diagram provides a visual comparison of the key performance characteristics of the three main analytical techniques for this compound analysis.

Method Performance Comparison lcms LC-MS/MS sensitivity Sensitivity lcms->sensitivity Very High selectivity Selectivity lcms->selectivity Very High versatility Versatility lcms->versatility High (non-volatile compounds) cost Cost/Complexity lcms->cost High gcms GC-MS gcms->sensitivity High gcms->selectivity High gcms->versatility Moderate (volatile compounds) gcms->cost Medium-High hplcuv HPLC-UV hplcuv->sensitivity Moderate hplcuv->selectivity Moderate hplcuv->versatility Moderate hplcuv->cost Low

Comparison of performance characteristics for this compound analysis methods.

Experimental Protocols

LC-MS/MS Method for this compound

This protocol is a representative example based on published methods for the analysis of nitrosamine impurities.

a. Sample Preparation

  • Accurately weigh and transfer a sample equivalent to 100 mg of the active pharmaceutical ingredient (API) into a 10 mL volumetric flask.

  • Add a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) to dissolve the sample.

  • Spike with an appropriate internal standard (e.g., this compound-d8).

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to volume with the solvent.

  • Centrifuge the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

b. Chromatographic Conditions

  • HPLC System: A UHPLC or HPLC system capable of gradient elution.

  • Column: A suitable reversed-phase column (e.g., C18, Phenyl-Hexyl).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile (B52724).

  • Gradient Program: A suitable gradient to separate this compound from the API and other impurities.

  • Flow Rate: 0.2 - 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Monitor appropriate precursor and product ions for this compound and its internal standard. For example, for this compound (m/z 116.1), a potential transition could be to a product ion of m/z 86.1.

GC-MS Method for this compound

This protocol is a general representation for the analysis of volatile nitrosamines.

a. Sample Preparation

  • Accurately weigh and transfer a sample equivalent to 250 mg of the API into a 10 mL headspace vial.

  • Add a suitable solvent (e.g., dimethyl sulfoxide (B87167) or N,N-dimethylformamide).

  • Spike with an appropriate internal standard (e.g., this compound-d8).

  • Seal the vial and vortex to dissolve the sample.

b. GC Conditions

  • GC System: A gas chromatograph with a headspace autosampler.

  • Column: A suitable capillary column (e.g., DB-624 or equivalent).

  • Inlet Temperature: 220 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program: Start at 40 °C, hold for 5 minutes, then ramp to 240 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

c. Mass Spectrometry Conditions

  • Mass Spectrometer: A triple quadrupole or single quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

  • Monitored Ions: Monitor characteristic ions for this compound.

HPLC-UV Method for this compound

While less sensitive, this method can be used for screening purposes or when MS instrumentation is unavailable.

a. Sample Preparation

Similar to the LC-MS/MS sample preparation, but typically requiring a higher sample concentration.

b. Chromatographic Conditions

  • HPLC System: An HPLC system with a UV or PDA detector.

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A suitable isocratic or gradient mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled.

  • Injection Volume: 20 µL.

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (around 230-240 nm).

Conclusion

The selection of an analytical method for this compound requires careful consideration of the required sensitivity, sample matrix, and available resources. LC-MS/MS is generally the preferred method due to its high sensitivity and selectivity. GC-MS is a viable alternative, particularly for volatile nitrosamines. While HPLC-UV has limitations in sensitivity, it can be a useful screening tool.

Regardless of the method chosen, a thorough validation according to ICH Q2(R1) guidelines is essential to ensure the reliability of the data.[3] Furthermore, when analytical testing is performed across multiple laboratories, a formal inter-laboratory cross-validation study is crucial to guarantee the consistency and comparability of results, thereby ensuring the safety and quality of pharmaceutical products.

References

The Propensity for Peril: A Comparative Analysis of 1-Nitrosopiperazine Formation from Various Amine Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the formation potential of nitrosamine (B1359907) impurities is of paramount importance. Among these, 1-nitrosopiperazine (MNPz), a potent mutagen, warrants particular attention due to the prevalence of the piperazine (B1678402) moiety in active pharmaceutical ingredients (APIs). This guide provides a comparative study of MNPz formation from different precursor amines, supported by experimental data and detailed methodologies, to facilitate a comprehensive risk assessment in pharmaceutical manufacturing and development.

The formation of N-nitrosamines is a chemical process where a secondary or tertiary amine reacts with a nitrosating agent.[1] The rate and extent of this reaction are significantly influenced by the structure of the amine precursor and the reaction conditions.[1] Generally, the risk of nitrosamine formation is highest for secondary amines, followed by tertiary amines, with primary amines posing a significantly lower risk.[2][3]

Comparative Analysis of Nitrosamine Formation Rates

The propensity of a secondary amine to undergo nitrosation is intrinsically linked to its molecular structure, specifically its basicity and the steric hindrance around the nitrogen atom. The following tables summarize quantitative data on the formation rates of various N-nitrosamines from their corresponding secondary amine precursors under controlled experimental conditions, allowing for a direct comparison of their reactivity towards nitrosation.

Table 1: Observed Formation Rates of N-Nitrosamines from Various Secondary Amines

Precursor AmineResulting NitrosamineObserved Formation Rate (μM min⁻¹)Experimental Conditions
MorpholineN-Nitrosomorpholine (NMOR)0.1710 mM amine, 50 mM Nitrite (B80452), pH 7
DimethylamineN-Nitrosodimethylamine (NDMA)3.09 x 10⁻³10 mM amine, 50 mM Nitrite, pH 7
N-MethylethylamineN-Nitrosomethylethylamine (NMEA)6.41 x 10⁻⁴10 mM amine, 50 mM Nitrite, pH 7
PyrrolidineN-Nitrosopyrrolidine (NPYR)3.69 x 10⁻⁴10 mM amine, 50 mM Nitrite, pH 7
DiethylamineN-Nitrosodiethylamine (NDEA)1.62 x 10⁻⁴10 mM amine, 50 mM Nitrite, pH 7

Data sourced from a study on the role of carbonyl compounds in N-nitrosamine formation.[4]

Table 2: Second-Order Rate Constants for Nitrosation of Selected Secondary Amines

Precursor AmineSecond-Order Rate Constant (M⁻¹s⁻¹)Experimental Conditions
Morpholine2.1 x 10⁸Reaction with N₂O₃
Dimethylamine2.3 x 10⁷Reaction with N₂O₃
N-MethylethylamineNot specifiedNot specified
PyrrolidineNot specifiedNot specified
DiethylamineNot specifiedNot specified
Piperazine8.5 x 10³ (dm⁶ mol⁻² s⁻¹)Reaction with nitrite, 100 °C

Note: The rate constant for piperazine has different units due to a different reaction order under the specified conditions.[5] Data for other amines are from reactions with dinitrogen trioxide (N₂O₃).[4]

Factors Influencing this compound Formation

The formation of this compound is a multifactorial process. The key parameters governing the reaction kinetics and yield are outlined below.

Nitrosamine_Formation_Factors cluster_Precursors Precursors cluster_Reaction Nitrosation Reaction cluster_Factors Influencing Factors Amine Amine Precursor Reaction Formation of This compound Amine->Reaction Nitrosating_Agent Nitrosating Agent (e.g., Nitrite, NOx) Nitrosating_Agent->Reaction Structure Amine Structure (Basicity, Steric Hindrance) Structure->Reaction pH pH pH->Reaction Temp Temperature Temp->Reaction Concentration Concentration (Amine & Nitrosating Agent) Concentration->Reaction Catalysts Catalysts/Inhibitors Catalysts->Reaction

Caption: Factors influencing the formation of this compound.

Experimental Protocols

A generalized protocol for the comparative study of this compound formation potential from different precursor amines is detailed below. This protocol is based on common methodologies cited in the literature, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification.

Objective: To determine the relative formation potential of this compound from various secondary amine precursors under standardized in vitro nitrosation conditions.

Materials and Reagents:

  • Precursor amines (e.g., piperazine, piperidine, morpholine, and other relevant analogues)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or other suitable acid for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • This compound analytical standard

  • Internal standard (e.g., deuterated this compound)

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Formic acid or ammonium (B1175870) formate (B1220265) (for mobile phase)

  • Phosphate buffer

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Tandem Mass Spectrometer (MS/MS)

  • pH meter

  • Analytical balance

  • Vortex mixer

  • Thermostatic water bath or incubator

Experimental Workflow:

Experimental_Workflow start Start prep_amines Prepare Stock Solutions of Precursor Amines start->prep_amines reaction_setup Set up Reaction Mixtures (Amine + Buffer) prep_amines->reaction_setup prep_nitrite Prepare Nitrosating Agent Solution (NaNO₂) initiate_reaction Initiate Reaction by Adding NaNO₂ and Adjusting pH prep_nitrite->initiate_reaction reaction_setup->initiate_reaction incubation Incubate at Controlled Temperature and Time initiate_reaction->incubation quench Quench Reaction (e.g., with Ascorbic Acid or pH adjustment) incubation->quench sample_prep Sample Preparation for LC-MS/MS (Dilution, Addition of Internal Standard) quench->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_analysis Data Analysis and Quantification lcms_analysis->data_analysis end End data_analysis->end Nitrosation_Mechanism cluster_Nitrosating_Agent_Formation Formation of Nitrosating Agent cluster_Nitrosamine_Formation Nitrosamine Formation Nitrite Nitrite (NO₂⁻) HNO2 Nitrous Acid (HNO₂) Nitrite->HNO2 + H⁺ H_plus H⁺ (Acidic Conditions) HNO2->Nitrite - H⁺ N2O3 Dinitrogen Trioxide (N₂O₃) (Active Nitrosating Agent) HNO2->N2O3 + HNO₂ N2O3->HNO2 - HNO₂ Unprotonated_Amine Unprotonated Amine (R₂N:) Secondary_Amine Secondary Amine (R₂NH) Secondary_Amine->Unprotonated_Amine Equilibrium Protonated_Amine Protonated Amine (R₂NH₂⁺) (Unreactive) Secondary_Amine->Protonated_Amine + H⁺ Unprotonated_Amine->Secondary_Amine Intermediate N-Nitrosoammonium Ion Intermediate Unprotonated_Amine->Intermediate + N₂O₃ Protonated_Amine->Secondary_Amine - H⁺ Nitrosamine N-Nitrosamine (R₂N-N=O) Intermediate->Nitrosamine - HNO₂

References

A Comparative Guide to the Validation of Analytical Methods for 1-Nitrosopiperazine Determination in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 1-Nitrosopiperazine, a potential genotoxic impurity, in pharmaceutical products. The validation of these methods is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and regulatory compliance. The guide offers a comparative analysis of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), complete with supporting data and detailed experimental protocols.

Comparison of Analytical Methods

The selection of an appropriate analytical technique for the determination of this compound is critical and depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While all three methods discussed have their merits, LC-MS/MS is generally considered the gold standard for trace-level analysis of nitrosamines due to its superior sensitivity and selectivity.[1]

Table 1: Comparison of Performance Characteristics for Analytical Methods

Validation ParameterHPLC-UVGC-MSLC-MS/MS
Specificity Moderate; potential for interference from co-eluting impurities.High; mass spectrometric detection provides good specificity.Very High; tandem MS (MS/MS) offers exceptional specificity by monitoring specific precursor-to-product ion transitions.[1]
Linearity (R²) ≥ 0.999> 0.996[2]≥ 0.999
Accuracy (% Recovery) 92.25 - 102.25%[3]70 - 130%[4][5]100.38 ± 3.24%[6]
Precision (% RSD) < 2%< 15%< 2.6%[6]
LOD ~0.3 mg/kg[3]< 3 ppb[2]0.15 ppm[6]
LOQ 10-20 ng/mL1-10 ppb[4]1 ng/mL[6]
Range 10-1000 ng/mL1.25-120 ppb[2]1-50 ng/mL[6]
Robustness Generally robust to small variations in mobile phase composition and pH.Robust, but susceptible to thermal degradation of the analyte at high inlet temperatures.[1]Highly robust to small variations in chromatographic parameters.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures. Below is a representative protocol for the analysis of this compound using LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS Method for this compound

1. Objective: To quantify this compound in a drug substance with high sensitivity and specificity.

2. Materials and Reagents:

  • This compound reference standard

  • This compound-d8 (internal standard)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Drug substance to be tested

3. Instrumentation:

  • Liquid Chromatograph with a tandem mass spectrometer (LC-MS/MS)

  • Analytical column: C18 reversed-phase column (e.g., 150 x 3.0 mm, 2.7 µm)[1]

4. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound-d8 in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the standard stock solution with a suitable solvent (e.g., 50:50 methanol:water) to achieve concentrations ranging from the LOQ to 150% of the specification limit. Spike each standard with the internal standard to a final concentration of 100 ng/mL.

  • Sample Solution: Accurately weigh and dissolve a specified amount of the drug substance in a suitable solvent. Spike with the internal standard to a final concentration of 100 ng/mL.

5. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[1]

  • Mobile Phase B: 0.1% Formic Acid in Methanol[1]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ion Source: Electrospray Ionization (ESI) in positive mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (specific m/z values to be determined)

    • This compound-d8: Precursor Ion > Product Ion (specific m/z values to be determined)

6. Validation Parameters (as per ICH Q2(R1)):

  • Specificity: Analyze blank samples, spiked samples, and placebo to demonstrate no interference at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate and plot the peak area ratio (analyte/internal standard) versus concentration. The correlation coefficient (R²) should be ≥ 0.99.

  • Accuracy: Analyze samples spiked with known concentrations of this compound at three levels (e.g., 50%, 100%, and 150% of the specification limit) in triplicate. The recovery should be within 80-120%.

  • Precision (Repeatability and Intermediate Precision): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 15%. For intermediate precision, repeat the analysis on a different day with a different analyst and instrument.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.

  • Range: The range should be established from the LOQ to 120% of the test concentration.

  • Robustness: Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

Visualizations

The following diagrams illustrate the key workflows and logical relationships in the validation of an analytical method for this compound.

ICH_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting start Define Analytical Procedure's Intended Use protocol Develop Validation Protocol start->protocol specificity Specificity protocol->specificity linearity Linearity protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq range Range protocol->range robustness Robustness protocol->robustness report Compile Validation Report specificity->report linearity->report accuracy->report precision->report lod_loq->report range->report robustness->report end Method Approved for Routine Use report->end

Caption: Workflow for analytical method validation according to ICH guidelines.

Method_Selection_Logic start Need to Quantify This compound? trace_level Trace Level (ppb/sub-ppm)? start->trace_level matrix_complex Complex Matrix? trace_level->matrix_complex Yes hplc_uv HPLC-UV trace_level->hplc_uv No thermal_lability Thermally Labile? matrix_complex->thermal_lability No lc_msms LC-MS/MS matrix_complex->lc_msms Yes gc_ms GC-MS thermal_lability->gc_ms No thermal_lability->lc_msms Yes

Caption: Decision tree for selecting an analytical method for this compound.

References

A Comparative Guide to HILIC and Reversed-Phase Chromatography for 1-Nitrosopiperazine Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of nitrosamine (B1359907) impurities, such as 1-Nitrosopiperazine, a potential carcinogen, is a critical concern in pharmaceutical quality control and safety assessment. The choice of analytical technique is paramount for achieving reliable and sensitive detection. This guide provides an objective comparison of two common liquid chromatography techniques, Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) Chromatography, for the separation of this compound, supported by experimental data and detailed methodologies.

Executive Summary

For the separation of the polar compound this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) demonstrates superior retention and is the recommended method. Experimental evidence indicates that this compound is not well retained under typical reversed-phase conditions, leading to poor chromatographic performance.[1] HILIC, which utilizes a polar stationary phase and a mobile phase with a high organic solvent concentration, is specifically designed for the retention of polar analytes and offers a more effective separation for this compound.

Comparison of Chromatographic Performance

The following table summarizes the key performance differences between HILIC and a representative Reversed-Phase method for the analysis of nitrosamines.

ParameterHILIC for this compoundReversed-Phase for Nitrosamine Analogues
Retention Good retention observedPoor retention for this compound[1]; adequate for less polar analogues
Stationary Phase Polar (e.g., Amide, Silica)Non-polar (e.g., C18, Phenyl-Hexyl)
Mobile Phase High organic content (e.g., Acetonitrile) with a small amount of aqueous bufferHigh aqueous content with organic modifier (e.g., Methanol, Acetonitrile)
Elution Order Polar analytes are retained longerNon-polar analytes are retained longer
Sensitivity (MS) Often enhanced due to efficient desolvation in high organic mobile phaseCan be lower for polar analytes due to poor retention and higher aqueous content

Experimental Protocols

Hydrophilic Interaction Liquid Chromatography (HILIC) Method for this compound

This protocol is adapted from a method developed for the trace-level quantification of N-nitrosopiperazine in wastewater.[1]

  • Principle: HILIC separates analytes based on their partitioning between a polar stationary phase and a water-enriched layer on the surface of the stationary phase, and a less polar mobile phase. This technique is ideal for polar compounds that show little or no retention in reversed-phase chromatography.

  • Instrumentation:

    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Chromatographic Conditions:

    • Column: Waters XBridge BEH Amide (100 × 3.0 mm, 2.5 µm particle size)

    • Mobile Phase A: 10 mM ammonium (B1175870) formate, 5% ethanol, and 0.05% formic acid in water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      • 0-2 min: 95% B

      • 2-8 min: Linear gradient to 60% B

      • 8-10 min: Hold at 60% B

      • 10-12 min: Return to 95% B

      • 12-17 min: Re-equilibration at 95% B

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 5 µL

    • Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM)

      • Transition for this compound: m/z 116.1 → 85.1[1]

Representative Reversed-Phase (RP) HPLC Method for Nitrosamine Analysis

As this compound is poorly retained on reversed-phase columns, this protocol is a representative method for the analysis of other, slightly less polar, nitrosamine impurities. This can be used as a starting point for method development if reversed-phase is the only available option, though challenges with retaining this compound are expected. This protocol is based on methods developed for other nitrosopiperazine derivatives.

  • Principle: Reversed-phase chromatography separates analytes based on their hydrophobic interactions with a non-polar stationary phase. A polar mobile phase is used, and less polar compounds are retained more strongly.

  • Instrumentation:

    • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

  • Chromatographic Conditions:

    • Column: Poroshell 120 Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm) or equivalent C18 column

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Methanol or Acetonitrile

    • Gradient:

      • 0-1 min: 10% B

      • 1-5 min: Linear gradient to 95% B

      • 5-7 min: Hold at 95% B

      • 7.1-9 min: Return to 10% B for re-equilibration

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Detection: Positive Electrospray Ionization (ESI+) with Multiple Reaction Monitoring (MRM)

Visualizations

Chromatographic Separation Mechanisms

cluster_0 Reversed-Phase Chromatography cluster_1 HILIC rp_column Reversed-Phase Column (Non-polar Stationary Phase) C18 rp_mobile Polar Mobile Phase (High Aqueous) rp_mobile->rp_column rp_analyte_polar Polar Analyte (this compound) Elutes Early rp_analyte_polar->rp_column Weak Interaction rp_analyte_nonpolar Non-polar Analyte Elutes Later rp_analyte_nonpolar->rp_column Strong Interaction hilic_column HILIC Column (Polar Stationary Phase) Amide hilic_mobile Non-polar Mobile Phase (High Organic) hilic_mobile->hilic_column hilic_analyte_polar Polar Analyte (this compound) Elutes Later hilic_analyte_polar->hilic_column Strong Interaction hilic_analyte_nonpolar Non-polar Analyte Elutes Early hilic_analyte_nonpolar->hilic_column Weak Interaction start Sample Preparation decision Analyte Polarity? (this compound is Polar) start->decision rp_path Reversed-Phase Chromatography decision->rp_path Non-polar hilic_path HILIC decision->hilic_path Polar rp_result Poor Retention, Co-elution Risk rp_path->rp_result hilic_result Good Retention, Reliable Quantification hilic_path->hilic_result ms_detection MS/MS Detection rp_result->ms_detection hilic_result->ms_detection data_analysis Data Analysis & Reporting ms_detection->data_analysis

References

assessing the accuracy and precision of 1-Nitrosopiperazine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

The presence of nitrosamine (B1359907) impurities, such as 1-Nitrosopiperazine (NPZ), in pharmaceutical products is a significant safety concern due to their potential carcinogenic properties.[1][2][3] Regulatory bodies worldwide have established stringent limits for these impurities, necessitating the development of highly sensitive and accurate analytical methods for their quantification.[1][4][5] This guide provides a comprehensive comparison of the most common analytical techniques used for the determination of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Overview of Method Performance

The selection of an appropriate analytical method for this compound quantification depends on various factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the key performance parameters of HPLC-UV, LC-MS/MS, and GC-MS based on available experimental data.

Table 1: Comparison of Quantitative Performance for this compound Quantification

ParameterHPLC-UVLC-MS/MSGC-MS
Limit of Detection (LOD) 575 µg/L (in wastewater)[6]0.0067 - 75 ng/L[6][7]Typically in the low ng/L range[6]
Limit of Quantification (LOQ) Not consistently reported for NPZ0.013 - 250 ng/L[6][7]Typically in the low ng/L range[6]
Linearity (R²) Not specified in available data>0.99[6][8][9]>0.995[10]
Accuracy (Recovery %) Not specified in available data87.05% - 100.38%[7][9]~95%[10]
Precision (RSD %) Not specified in available data< 15%[9][11]Not specified in available data

Note: The performance of each method can vary significantly based on the specific instrumentation, method parameters, and sample matrix. The data presented here is for comparative purposes.

Experimental Protocols: Methodologies for Key Experiments

Detailed experimental protocols are crucial for reproducing and validating analytical methods. Below are representative methodologies for the quantification of this compound using LC-MS/MS and GC-MS.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is a generalized procedure based on common practices for the analysis of nitrosamines in pharmaceutical products.[1][8][9]

1. Sample Preparation:

  • Accurately weigh a portion of the sample (e.g., 100 mg of powdered tablets or drug substance).

  • Add a specific volume of a suitable diluent (e.g., methanol (B129727) or a mixture of methanol and water).[8][9]

  • Vortex and sonicate the sample to ensure complete dissolution and extraction of the analyte.[8]

  • Centrifuge the sample to pellet any undissolved excipients.[8]

  • Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[8]

2. Chromatographic Conditions:

  • HPLC System: An ultra-high-performance liquid chromatography (UHPLC) system is typically used.

  • Column: A C18 or Phenyl-Hexyl column is commonly employed for separation.[8][12]

  • Mobile Phase: A gradient elution is typically used with a combination of an aqueous phase (e.g., 0.1% formic acid in water or 10 mM ammonium (B1175870) formate) and an organic phase (e.g., methanol or acetonitrile).[8][13]

  • Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.[8][13]

  • Column Temperature: The column is maintained at a constant temperature, for example, 30-40°C.[8][11]

  • Injection Volume: A small volume, typically 2-5 µL, is injected.[8][13]

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used.[12][13]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[6]

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound are monitored (e.g., m/z 116.1 → 85.1).[6]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable nitrosamines.[2]

1. Sample Preparation:

  • Sample extraction is typically performed using a suitable organic solvent like dichloromethane (B109758) (DCM).[1]

  • Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be used for sample clean-up and concentration.[2]

2. GC Conditions:

  • GC System: A gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

  • Injector: A split/splitless injector is commonly used.

  • Carrier Gas: Helium is the most common carrier gas.

  • Temperature Program: A temperature gradient is used to separate the analytes.

3. MS Conditions:

  • Ionization Source: Electron Ionization (EI) is typically used.

  • Detection Mode: Selected Ion Monitoring (SIM) is often used for targeted analysis to enhance sensitivity.

Visualizing the Workflow and Decision-Making Process

Experimental Workflow for this compound Quantification

The following diagram illustrates a typical workflow for the quantification of this compound from sample receipt to data analysis.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Handling Sample Sample Receipt Weighing Weighing & Dilution Sample->Weighing Extraction Extraction (Vortex/Sonication) Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Injection LC-MS/MS or GC-MS Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Processing Data Processing & Integration Detection->Processing Quantification Quantification Processing->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized experimental workflow for the quantification of this compound.

Decision Tree for Method Selection

Choosing the right analytical technique is critical for accurate and reliable results. The following decision tree can guide researchers in selecting the most appropriate method based on their specific requirements.

Method Selection Decision Tree Start Start: Need to quantify This compound HighSensitivity Is ultra-low detection (ppb or lower) required? Start->HighSensitivity ComplexMatrix Is the sample matrix complex (e.g., biological fluids, wastewater)? HighSensitivity->ComplexMatrix No LCMS Use LC-MS/MS HighSensitivity->LCMS Yes ComplexMatrix->LCMS Yes Volatile Is the analyte volatile and thermally stable? ComplexMatrix->Volatile No GCMS Consider GC-MS HPLCUV HPLC-UV may be suitable (for higher concentrations) Volatile->GCMS Yes Volatile->HPLCUV No

Caption: A decision tree to aid in the selection of an analytical method for this compound.

Conclusion

The quantification of this compound at trace levels in pharmaceutical products and other matrices presents a significant analytical challenge. While HPLC-UV can be used for screening at higher concentrations, its sensitivity is often insufficient for meeting stringent regulatory limits.[6] GC-MS offers good sensitivity for volatile nitrosamines. However, LC-MS/MS has emerged as the gold standard for the determination of a wide range of nitrosamines, including this compound, due to its superior sensitivity, selectivity, and applicability to both volatile and non-volatile compounds.[1][2][4][9] The choice of method should be carefully considered based on the specific analytical needs and validated according to regulatory guidelines to ensure the safety and quality of pharmaceutical products.[1]

References

Comparative Genotoxicity of 1-Nitrosopiperazine in Different Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the genotoxic effects of 1-Nitrosopiperazine across various cell lines. The information is supported by experimental data and detailed methodologies to aid in the assessment of this compound's potential risk.

This compound, a member of the N-nitrosamine class of compounds, is a potential human carcinogen. Its genotoxicity is a critical endpoint for risk assessment. Like many nitrosamines, this compound requires metabolic activation to exert its DNA-damaging effects. This activation is primarily carried out by cytochrome P450 (CYP) enzymes, which convert the compound into a reactive electrophile that can form DNA adducts, leading to mutations and chromosomal damage. The genotoxic potential of this compound and its derivatives has been evaluated in various in vitro systems, including bacterial and mammalian cell lines.

Quantitative Comparison of Genotoxicity

The following table summarizes the genotoxic effects of this compound and structurally related compounds in different cell lines. It is important to note that direct comparative data for this compound across multiple cell lines is limited in publicly available literature. Therefore, data for close structural analogs like 1-cyclopentyl-4-nitrosopiperazine (B1601858) (CPNP) and 1-methyl-4-nitrosopiperazine (B99963) (MNP) are included to provide a broader understanding of the potential genotoxicity of the nitrosopiperazine scaffold.

Cell LineAssayCompoundConcentrationMetabolic ActivationObserved EffectReference
Human lymphoblastoid TK6Micronucleus Assay1-Cyclopentyl-4-nitrosopiperazine (CPNP)250 µMHamster Liver S9≥ 2-fold increase in Rtkn-GFP reporter activation[1]
Human lymphoblastoid TK6Micronucleus Assay1-Cyclopentyl-4-nitrosopiperazine (CPNP)Not specifiedCYP2C19Identified as an active enzyme in bioactivation[2]
Human lymphoblastoid TK6Micronucleus AssayN-nitroso-nortriptyline (structurally related)Concentration-dependentHamster liver S9Increased micronuclei formation[3]
Chinese Hamster Ovary (CHO)Chromosome Aberration, Sister Chromatid Exchange, Thioguanine ResistanceN-nitrosopeptides (related class)Dose-dependentDirect-actingIncreased genetic damage[4]

Note: The data presented are from various studies and may not be directly comparable due to differences in experimental conditions. The inclusion of data on related compounds is for indicative purposes.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively.

  • Bacterial Strains: Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).

  • Metabolic Activation: The test is performed with and without a metabolic activation system, typically a liver homogenate fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats or hamsters, to mimic mammalian metabolism.

  • Procedure (Plate Incorporation Method):

    • The test compound, bacterial culture, and S9 mix (if used) are combined in molten top agar (B569324).

    • The mixture is poured onto minimal glucose agar plates.

    • Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the negative control.

In Vitro Micronucleus Assay

The micronucleus assay detects chromosomal damage. Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

  • Cell Lines: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells are commonly used.

  • Metabolic Activation: The assay is conducted with and without an S9 metabolic activation system.

  • Procedure:

    • Cells are exposed to the test compound for a short period (e.g., 3-6 hours) in the presence of S9, or for a longer period (e.g., 24 hours) in the absence of S9.

    • After exposure, cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have undergone one cell division.

    • Cells are harvested, fixed, and stained.

  • Data Analysis: The frequency of micronucleated binucleated cells is scored using a microscope. A significant, concentration-dependent increase in the frequency of micronucleated cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: A single-cell suspension is prepared from the chosen cell line.

  • Embedding in Agarose (B213101): The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergents) to remove cell membranes, cytoplasm, and most nuclear proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate out of the nucleoid, forming a "comet" shape.

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail. An increase in these parameters indicates DNA damage.

Visualizations

Experimental Workflow for Genotoxicity Testing

G cluster_prep Preparation cluster_assay Genotoxicity Assays cluster_ma Metabolic Activation cluster_analysis Data Analysis TestCompound This compound Stock Solution Ames Ames Test (Bacterial Mutagenicity) TestCompound->Ames Micronucleus Micronucleus Assay (Chromosomal Damage) TestCompound->Micronucleus Comet Comet Assay (DNA Strand Breaks) TestCompound->Comet CellLines Select Cell Lines (e.g., TK6, HepG2, CHO) CellLines->Micronucleus CellLines->Comet WithS9 With S9 Mix Ames->WithS9 WithoutS9 Without S9 Mix Ames->WithoutS9 Micronucleus->WithS9 Micronucleus->WithoutS9 Comet->WithS9 Comet->WithoutS9 Data Quantify Genotoxic Effects (e.g., Revertants, Micronuclei, Comet Tail) WithS9->Data WithoutS9->Data Compare Compare Results Across Cell Lines Data->Compare

Caption: Workflow for assessing the genotoxicity of this compound.

Signaling Pathway of Nitrosamine-Induced DNA Damage

G cluster_activation Metabolic Activation cluster_damage DNA Damage cluster_response Cellular Response Nitrosamine (B1359907) This compound CYP450 Cytochrome P450 (e.g., CYP2A6, CYP2C19) Nitrosamine->CYP450 Reactive Reactive Electrophile CYP450->Reactive DNA DNA Reactive->DNA Adducts DNA Adducts DNA->Adducts alkylation Breaks DNA Strand Breaks Adducts->Breaks DDR DNA Damage Response (ATM/ATR, p53) Breaks->DDR Repair DNA Repair (BER, NHEJ, HRR) DDR->Repair Arrest Cell Cycle Arrest DDR->Arrest Apoptosis Apoptosis DDR->Apoptosis

Caption: Pathway of this compound-induced genotoxicity.

References

Navigating the Analysis of 1-Nitrosopiperazine in Tobacco: A Comparative Guide to Protocol Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and validated analytical method for quantifying 1-Nitrosopiperazine (NPIP) in complex matrices like tobacco products is a critical undertaking. This guide provides a comparative overview of established methodologies for similar nitrosamines, offering a blueprint for developing a validated protocol for NPIP analysis.

While a specific, universally adopted protocol for this compound in tobacco is not prominently available in public literature, extensive research on the analysis of other tobacco-specific nitrosamines (TSNAs) and analogous compounds in challenging matrices provides a strong foundation. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), each presenting distinct advantages and considerations.

Method Performance at a Glance: A Comparative Summary

The selection of an analytical method hinges on a variety of performance parameters. The following table summarizes typical performance characteristics observed in the analysis of nitrosamines, which can be considered as benchmarks when developing a method for this compound.

ParameterLC-MS/MSGC-MS/MSAlternative Methods (e.g., MIP-LC-MS/MS)
Limit of Detection (LOD) 0.023 - 0.15 ng/mL[1][2]Typically in the low ng/mL range0.03 ng/mL[3]
Limit of Quantification (LOQ) 0.077 - 0.1 ng/mL[2][3]Typically in the low ng/mL range0.1 ng/mL[3]
Linearity (r²) >0.998[2][3]>0.999[2]>0.9985[3]
Accuracy/Recovery (%) 80-120%[4]90.0-109.0%[2]92.4-110%[3]
Precision (RSD %) <15%[4]Intra-day: 3.1-5.8%, Inter-day: 3.9-6.6%[2]2.5-8.2%[3]
Sample Preparation Dilution, extraction, and filtration are common.[5][6] SPE may be needed for complex matrices.[4]Requires extraction and often derivatization or more extensive cleanup.[2]Simplified sample preparation (e.g., dilution).[3]
Throughput High-throughput methods are available.[5][7]Can be lower due to longer run times and more complex sample preparation.Potentially high due to simplified workflow.
Selectivity High, especially with tandem MS.High, with good chromatographic separation and MS/MS.Very high due to specific binding of the analyte.

The Analytical Workflow: From Sample to Result

The journey from a tobacco sample to a quantitative result involves several critical steps. The following diagram illustrates a general experimental workflow applicable to the analysis of nitrosamines in tobacco products.

Experimental Workflow for this compound Analysis cluster_0 Sample Preparation cluster_1 Analytical Separation cluster_2 Detection & Quantification sample Tobacco Sample grinding Grinding & Homogenization sample->grinding extraction Extraction (e.g., Ammonium (B1175870) Acetate Solution) grinding->extraction filtration Filtration / Centrifugation extraction->filtration cleanup Optional Cleanup (e.g., SPE) filtration->cleanup lc LC System (e.g., UPLC/HPLC) cleanup->lc LC-MS/MS Pathway gc GC System cleanup->gc GC-MS/MS Pathway msms Tandem Mass Spectrometer (MS/MS) lc->msms gc->msms data Data Acquisition & Processing msms->data result Quantitative Result data->result

Caption: General experimental workflow for the analysis of this compound in tobacco products.

Detailed Experimental Protocols

Developing a validated protocol requires meticulous attention to each step of the analytical process. Below are detailed methodologies for the key experiments, drawing from established practices for nitrosamine (B1359907) analysis.

Sample Preparation: Extraction from Tobacco Matrix

The goal of sample preparation is to efficiently extract the analyte of interest while minimizing matrix interferences.

  • Homogenization: A representative portion of the tobacco product is finely ground and homogenized to ensure uniformity.[6][8]

  • Extraction:

    • Aqueous Extraction: A common approach involves extracting the ground tobacco with an aqueous solution, such as 100mM ammonium acetate.[5][6][9] The sample is typically agitated for a set period (e.g., 40 minutes) to ensure complete extraction.[6]

    • Internal Standard Spiking: To correct for matrix effects and variations in extraction efficiency, a known amount of an isotopically labeled internal standard (e.g., NPIP-d4) should be added to the sample before extraction.[6][9]

  • Filtration/Centrifugation: The extract is then centrifuged and/or filtered (e.g., through a 0.2 µm PTFE filter) to remove particulate matter.[1]

  • Cleanup (Optional): For particularly complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering compounds.[4]

Chromatographic Separation: LC-MS/MS vs. GC-MS/MS

The choice between liquid and gas chromatography depends on the analyte's properties and the desired performance characteristics.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is frequently used for the separation of nitrosamines.[5][6]

    • Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., water with 0.1% acetic acid or 5mM ammonium acetate) and an organic phase (e.g., methanol (B129727) or acetonitrile (B52724) with similar additives) is typically employed.[4][5][9]

    • Flow Rate: Flow rates are generally in the range of 0.35-1 mL/min.[5][6]

  • Gas Chromatography (GC):

    • While less common for routine analysis of TSNAs in recent literature, GC-MS/MS can be a powerful technique.[2][10]

    • Derivatization: NPIP may require derivatization to improve its volatility and thermal stability for GC analysis.

    • Column: A capillary column suitable for the separation of semi-volatile organic compounds would be appropriate.

    • Carrier Gas: Helium is the most common carrier gas.

Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification in complex matrices.

  • Ionization:

    • Electrospray Ionization (ESI): For LC-MS/MS, ESI in positive ion mode is commonly used for nitrosamines.[9][11]

    • Positive Chemical Ionization (PCI): For GC-MS/MS, PCI can provide sensitive and selective ionization.[2]

  • Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode, where specific precursor-to-product ion transitions for both the analyte (NPIP) and the internal standard are monitored. This highly selective detection method minimizes the impact of co-eluting matrix components.[9]

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of known concentrations. The concentration of NPIP in the sample is then determined by comparing its peak area ratio to the internal standard against the calibration curve.[6]

Alternative Approaches: Molecularly Imprinted Polymers (MIPs)

A promising alternative for sample cleanup and analysis involves the use of Molecularly Imprinted Polymers (MIPs). These are highly cross-linked polymers engineered to have specific recognition sites for a target analyte.

  • MIP-based Solid-Phase Extraction (SPE): MIPs can be used as SPE sorbents for the selective extraction of NPIP from the tobacco extract, leading to very clean samples.

  • Direct Analysis with MIP-packed Columns: An innovative approach involves using an HPLC column packed with MIP material specific for the target nitrosamine. This can significantly simplify sample preparation, often requiring only a dilution step before injection.[3][12]

The following diagram illustrates the principle of molecular imprinting for selective analyte capture.

Molecular Imprinting Principle cluster_0 1. Polymerization cluster_1 2. Template Removal cluster_2 3. Analyte Rebinding template Template Molecule (this compound) monomer Functional Monomers crosslinker Cross-linker polymer Polymer Matrix imprinted_polymer Imprinted Polymer with Specific Cavity removed_template Template Removed rebinding_polymer Imprinted Polymer analyte Target Analyte (this compound) rebinding_polymer->analyte Selective Binding

Caption: The principle of molecular imprinting for creating selective binding sites for a target analyte.

By leveraging the extensive knowledge base for the analysis of other nitrosamines and considering the comparative advantages of different methodologies, researchers can confidently develop and validate a robust and reliable protocol for the analysis of this compound in tobacco products. This will ultimately contribute to a better understanding of the chemical composition of these products and their potential health implications.

References

Safety Operating Guide

Safe Disposal of 1-Nitrosopiperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Before proceeding with any disposal protocol, it is imperative to consult the specific Safety Data Sheet (SDS) for the 1-Nitrosopiperazine product in use. This guide provides general recommendations based on available data, and the SDS will offer detailed, substance-specific safety and disposal information.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound belonging to the N-nitroso class, which are often considered potential carcinogens.[1] Adherence to strict safety protocols is crucial when handling and disposing of this compound and its associated waste.

Immediate Safety and Handling Precautions

Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure risks.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and splash goggles. All handling of this compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of any volatile compounds.

  • Segregation: Store this compound waste separately from other chemical waste streams to prevent cross-contamination and potential reactive hazards.[2]

  • Spill Response: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[3] Wash the spill area thoroughly with soap and water.[3]

Disposal Procedures

There are two primary routes for the disposal of this compound waste, depending on the scale and nature of the waste: high-temperature incineration for bulk quantities and chemical degradation for small-scale laboratory waste.

1. High-Temperature Incineration (Primary Method for Bulk Waste)

High-temperature incineration is the preferred and most definitive method for the complete destruction of this compound and other nitrosamine (B1359907) wastes.[2]

  • Waste Collection: Collect all this compound waste, including contaminated labware, PPE, and spill cleanup materials, in a dedicated, sealed, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and identify it as a potential carcinogen.

  • Licensed Disposal Service: Arrange for the collection and disposal of the waste through a licensed hazardous waste disposal company. These facilities are equipped to perform high-temperature incineration with afterburners and scrubbers to ensure the complete destruction of the compound and to manage harmful combustion byproducts.[4]

2. Chemical Degradation for Small-Scale Laboratory Waste

For small quantities of this compound waste, such as residual amounts in reaction vessels or aqueous solutions, chemical degradation can be an effective preliminary step before final disposal. The following protocol is based on a well-established method for the destruction of nitrosamines using an aluminum-nickel alloy.[5]

Experimental Protocol: Chemical Degradation of this compound

This procedure details the reductive degradation of this compound to less harmful products.

Materials:

  • This compound waste solution (aqueous or dissolved in a compatible solvent)

  • Aluminum-nickel (Al/Ni) alloy powder (50:50)

  • Aqueous alkali solution (e.g., 2M Potassium Hydroxide)

  • Stir plate and stir bar

  • Reaction vessel (e.g., Erlenmeyer flask) of appropriate size

  • Fume hood

Procedure:

  • Preparation: Conduct the entire procedure in a certified chemical fume hood. Place the this compound waste solution into the reaction vessel. If the waste is in a non-aqueous solvent, it is preferable to dilute it with water if possible. This method is not recommended for use with acetone (B3395972) or dichloromethane (B109758) solutions, as reactions in these solvents can be slow or incomplete.[5]

  • Alkalinization: While stirring the solution, slowly add the aqueous alkali solution until the solution is strongly basic.

  • Addition of Al/Ni Alloy: Slowly and carefully add the aluminum-nickel alloy powder to the stirring basic solution. The reaction is exothermic, and hydrogen gas will be evolved. Add the alloy in small portions to control the rate of reaction and prevent excessive frothing. An ice bath can be used to moderate the temperature if necessary.

  • Reaction: Continue stirring the mixture at room temperature. The reaction time will depend on the concentration of the nitrosamine, but stirring for 24 hours is generally recommended to ensure complete degradation.[5]

  • Verification (Optional but Recommended): Before disposal, the completeness of the degradation can be verified using an appropriate analytical method, such as gas chromatography-mass spectrometry (GC-MS), to confirm the absence of this compound.

  • Final Disposal: Once the degradation is complete, the resulting solution, containing the corresponding amine, can be neutralized and disposed of in accordance with local regulations for aqueous chemical waste.

Quantitative Data on Disposal Efficacy

The chemical degradation method using aluminum-nickel alloy has been shown to be highly effective for the destruction of various nitrosamines.

Disposal MethodAnalyteDestruction Efficiency (%)Reference
Reductive Degradation with Al/Ni AlloyVarious Nitrosamines> 99.9%[2]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

start This compound Waste Generated sds Consult Specific Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE (Gloves, Lab Coat, Goggles) sds->ppe segregate Segregate from Incompatible Wastes ppe->segregate containerize Containerize in a Labeled, Sealed Container segregate->containerize storage Store in Designated Hazardous Waste Area containerize->storage disposal_decision Bulk Waste or Small-Scale Lab Waste? storage->disposal_decision incineration High-Temperature Incineration via Licensed Contractor disposal_decision->incineration Bulk Waste degradation Chemical Degradation (Al/Ni Alloy Method) disposal_decision->degradation Small-Scale final_disposal Dispose of Treated Waste per Local Regulations degradation->final_disposal

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 1-Nitrosopiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-Nitrosopiperazine, a compound requiring stringent safety measures. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel.

This compound is a chemical compound that necessitates careful handling due to its potential health hazards. This guide will provide researchers, scientists, and drug development professionals with essential information on the appropriate personal protective equipment (PPE), operational procedures, and disposal methods to be employed when working with this substance.

Hazard Identification and Personal Protective Equipment (PPE)

A thorough understanding of the hazards associated with this compound is the first step toward a safe laboratory environment. The compound is classified with several hazard statements, indicating it can cause severe skin burns and eye damage, may cause an allergic skin reaction, is suspected of causing cancer, and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1] Therefore, a comprehensive PPE strategy is not just recommended, it is essential.

Table 1: Personal Protective Equipment for this compound

PPE CategorySpecificationRationale
Hand Protection Chemical impermeable gloves (e.g., Nitrile, Neoprene). Gloves must be inspected prior to use.To prevent skin contact, which can cause severe burns and allergic reactions.
Eye and Face Protection Tightly fitting safety goggles with side-shields. A face shield should also be worn where there is a risk of splashing.To protect against splashes that can cause serious eye damage.
Skin and Body Protection Wear fire/flame resistant and impervious clothing. A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant suit may be necessary.To protect the skin from contact with the chemical. Contaminated clothing should not be allowed out of the workplace and must be washed before reuse.[2][3]
Respiratory Protection In case of inadequate ventilation or when dealing with dusts or aerosols, wear respiratory protection. A NIOSH-approved respirator with an appropriate cartridge is recommended.To prevent inhalation, which can lead to respiratory sensitization and other health effects.[2][3]
Operational Plan: Safe Handling and Storage

Safe handling and storage are critical to minimizing exposure risk. The following procedures must be followed at all times.

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood or other form of local exhaust ventilation.[4]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[2][4]

  • Aerosol and Dust Prevention: Avoid the formation of dust and aerosols during handling.[2][4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools to prevent ignition.[2][5]

Storage:

  • Container: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Conditions: Store in a locked-up area.[2][3] Some sources recommend refrigeration.[4] The product should be stable under normal storage conditions.[4]

Emergency Procedures: Spills and Exposure

In the event of a spill or exposure, immediate and appropriate action is crucial.

Spill Response:

  • Evacuate: Evacuate personnel to a safe area and keep people away from and upwind of the spill.[2]

  • Ventilate: Ensure adequate ventilation.[2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[2]

  • Clean-up:

    • Wear appropriate PPE as outlined in Table 1.

    • For liquid spills, absorb with an inert material (e.g., sand, diatomite, acid binders).

    • For solid spills, carefully collect the material, avoiding dust formation.

    • Use spark-proof tools and explosion-proof equipment.[2][5]

    • Place the collected material in a suitable, closed container for disposal.[2][5]

First Aid Measures:

Table 2: First Aid for this compound Exposure

Exposure RouteFirst Aid Procedure
If Inhaled Remove the person to fresh air and keep them comfortable for breathing. Get emergency medical help immediately.[2][3]
In Case of Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of water and soap. If skin irritation or a rash occurs, get medical advice/attention.[2][3][4]
In Case of Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Then consult a doctor.[2][4]
If Swallowed Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][3][4]
Disposal Plan

Proper disposal of this compound and its contaminated materials is a critical final step to ensure safety and environmental protection.

  • Waste Product: Dispose of the contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[2] This may involve offering the material to a licensed hazardous material disposal company.[4]

  • Contaminated Packaging: Dispose of as unused product. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[5]

  • Environmental Precautions: Prevent the chemical from entering drains, as discharge into the environment must be avoided.[2]

Experimental Workflow Visualization

The following diagram illustrates the procedural flow for safely handling a this compound spill.

Spill_Response_Workflow This compound Spill Response Protocol cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_disposal Disposal cluster_post_cleanup Post-Cleanup spill Spill Occurs evacuate Evacuate Area spill->evacuate ventilate Ensure Ventilation evacuate->ventilate don_ppe Don Appropriate PPE ventilate->don_ppe contain Contain Spill don_ppe->contain cleanup Clean Up Spill with Inert Material contain->cleanup collect Collect Waste in Sealed Container cleanup->collect dispose Dispose of as Hazardous Waste collect->dispose decontaminate Decontaminate Area dispose->decontaminate remove_ppe Remove & Decontaminate PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for handling a this compound spill.

References

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Retrosynthesis Analysis

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1-Nitrosopiperazine
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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。